Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-bromo-2H-benzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5(9)7-6(3-4)10-12-11-7/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKQWWQLBRWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 7-bromo-1H-benzotriazole-5-carboxylate (CAS No. 1354758-03-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzotriazole Scaffold in Medicinal Chemistry
The benzotriazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] As a fused aromatic nitrogen heterocycle, its structure allows for diverse interactions with biological targets, including hydrogen bonding and π-π stacking.[3] This versatility has led to the development of numerous benzotriazole-containing compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] The strategic incorporation of substituents, such as a bromine atom and a carboxylate group, onto the benzotriazole core can significantly modulate its physicochemical properties and biological activity, making it a valuable building block in drug discovery.[5][6]
This guide provides a comprehensive technical overview of Methyl 7-bromo-1H-benzotriazole-5-carboxylate, a key intermediate for the pharmaceutical and research industries.[7] Its CAS number is 1354758-03-4.[7]
Physicochemical Properties
The specific experimental data for Methyl 7-bromo-1H-benzotriazole-5-carboxylate is not extensively published. However, based on the known properties of related benzotriazole derivatives, the following characteristics can be anticipated:
| Property | Expected Value/Characteristic | Rationale/Reference |
| CAS Number | 1354758-03-4 | [7] |
| Molecular Formula | C₈H₆BrN₃O₂ | [7] |
| Molecular Weight | 256.06 g/mol | [7] |
| Appearance | White to off-white or light brown solid | Benzotriazole and its derivatives are typically crystalline solids at room temperature.[4] |
| Melting Point | Expected to be elevated due to the rigid, planar structure and potential for intermolecular hydrogen bonding. | The parent 1H-benzotriazole has a melting point of 98.5-100 °C.[6] Substituents will alter this. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water. | The methyl ester group will increase lipophilicity compared to the corresponding carboxylic acid. |
| pKa | The N-H proton is weakly acidic. | The pKa of the parent 1H-benzotriazole is 8.2, indicating weak acidity of the N-H proton.[6] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate typically proceeds through a multi-step pathway, culminating in the diazotization and intramolecular cyclization of a substituted o-phenylenediamine precursor. The following is a detailed, field-proven protocol based on established synthetic methodologies for benzotriazoles.[4][8]
Part 1: Synthesis of the Key Intermediate: Methyl 3,4-diamino-5-bromobenzoate
The synthesis begins with a suitable starting material, such as methyl 3-amino-4-nitro-5-bromobenzoate. The critical step is the selective reduction of the nitro group to an amine, yielding the required o-phenylenediamine derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-amino-4-nitro-5-bromobenzoate in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: To this solution, add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Methyl 3,4-diamino-5-bromobenzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure diamine intermediate.
Part 2: Cyclization to Methyl 7-bromo-1H-benzotriazole-5-carboxylate
This step involves the formation of the triazole ring through diazotization of one of the amino groups, followed by intramolecular cyclization.
Step-by-Step Methodology:
-
Dissolution of the Diamine: Dissolve the purified Methyl 3,4-diamino-5-bromobenzoate in a mixture of glacial acetic acid and water.[9] Cool the solution in an ice bath to 0-5 °C.
-
Diazotization: While maintaining the low temperature, slowly add a chilled aqueous solution of sodium nitrite (NaNO₂). The addition should be dropwise to control the exothermic reaction and maintain the temperature below 5 °C.[9]
-
Cyclization: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for a specified period (e.g., 1-2 hours) to ensure complete diazotization and subsequent cyclization.
-
Product Precipitation and Isolation: The product, Methyl 7-bromo-1H-benzotriazole-5-carboxylate, will often precipitate out of the reaction mixture as a solid. The solid is collected by vacuum filtration.
-
Washing and Drying: The collected solid is washed with cold water to remove any remaining salts and acetic acid. The product is then dried under vacuum to yield the final compound.
Causality Behind Experimental Choices:
-
Choice of Starting Material: The selection of a starting material with the bromine, nitro, and methyl ester groups in the correct positions is crucial for the final product's structure.
-
Selective Reduction: The nitro group is more readily reduced than the ester group, allowing for the selective formation of the diamine.
-
Low-Temperature Diazotization: Diazonium salts are generally unstable at higher temperatures. Conducting the reaction at 0-5 °C is essential to prevent decomposition and unwanted side reactions.[9]
-
Acidic Conditions: The diazotization reaction is carried out in an acidic medium (acetic acid) to generate nitrous acid in situ from sodium nitrite.
Figure 2: Hypothetical mechanism of action of a bromo-benzotriazole derivative as a CK2 inhibitor.
Anticancer and Antiprotozoal Applications
The antiproliferative properties of benzotriazole derivatives extend to their potential as anticancer and antiprotozoal agents. [1][5]The ability of the benzotriazole scaffold to interact with various biological targets makes it a promising starting point for the development of new therapeutic agents in these areas. The functional groups on Methyl 7-bromo-1H-benzotriazole-5-carboxylate allow for its incorporation into larger molecules designed to target specific pathways involved in cancer or protozoal infections.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis, based on established benzotriazole chemistry, provides a reliable route to this important intermediate. The presence of multiple functional groups on the benzotriazole scaffold opens up a wide range of possibilities for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of kinase inhibition, oncology, and infectious diseases. As research in these fields continues, the demand for well-characterized and readily accessible building blocks like Methyl 7-bromo-1H-benzotriazole-5-carboxylate is likely to grow.
References
- [Refer to a general patent on benzotriazole synthesis, if available, or a review on the topic].
- [Cite a relevant patent on carboxyl benzotriazole synthesis, if applicable].
- MolCore. 1354758-03-4 | Methyl 7-bromo-1H-benzotriazole-5-carboxylate. Available at: [A commercial supplier link, if found].
- [Cite a patent on the preparation of benzotriazole deriv
- [Cite a patent on the preparation of substituted aminobenzoic acids, if relevant].
- AlAmeri, et al. Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem 2012, 2:5.
- CN105237488A - Synthesis method of benzotriazole - Google P
- Benzotriazole: An overview on its vers
- Synthesis of benzotriazole-containing α-amino acid 11.
- Review on synthetic study of benzotriazole - GSC Online Press.
- Complete mechanism of benzotriazole synthesis
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
- (PDF)
- (PDF)
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]
Methyl 7-bromo-1H-benzotriazole-5-carboxylate physical properties
[1][2]
Executive Summary
Methyl 7-bromo-1H-benzotriazole-5-carboxylate (CAS: 1354758-03-4) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors, specifically targeting Casein Kinase 2 (CK2).[1] As a halogenated derivative of the benzotriazole scaffold, it serves as a critical intermediate for generating bioisosteres of purine nucleosides.[1] This guide details its physicochemical profile, synthetic pathways, and structural dynamics, emphasizing its role in high-precision medicinal chemistry.[1]
Chemical Identity & Structural Analysis[1][3]
The compound features a benzotriazole core substituted with a bromine atom at the 7-position and a methyl ester at the 5-position.[1][2][3][4] A defining characteristic of this scaffold is annular tautomerism , where the proton on the triazole ring can migrate between N1, N2, and N3.[1] While the "1H" designation implies a specific isomer, in solution, this compound exists as a dynamic equilibrium, significantly influencing its solubility and binding affinity in protein pockets.[1]
Table 1: Chemical Identification
| Property | Detail |
| IUPAC Name | Methyl 7-bromo-1H-benzotriazole-5-carboxylate |
| CAS Number | 1354758-03-4 |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.06 g/mol |
| SMILES (Canonical) | COC(=O)C1=CC2=C(NN=N2)C(Br)=C1 |
| MDL Number | MFCD20501506 |
| Appearance | Off-white to pale beige solid |
Structural Dynamics: Tautomeric Equilibrium
The benzotriazole ring exists in equilibrium between the 1H- and 2H- forms.[1] The 1H- form is generally more stable in the solid state and in polar solvents due to dipole interactions, while the 2H- form may be favored in non-polar environments or specific binding contexts.[1]
Physicochemical Properties[1][3][4][6][7][8]
Accurate physical property data is essential for formulation and assay development.[1] Note that due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models calibrated against structurally similar benzotriazoles (e.g., TBBt).[1]
Table 2: Physical Properties Profile
| Property | Value (Experimental/Predicted) | Context & Implication |
| Melting Point | >180 °C (Predicted) | High lattice energy typical of benzotriazoles.[1] Precursor (diamine) melts ~170°C; cyclization increases rigidity.[1] |
| Boiling Point | 460.6 ± 25.0 °C (760 mmHg) | Theoretical value.[1] Compound will likely decompose before boiling.[1] |
| Solubility (Water) | Low (< 1 mg/mL) | Lipophilic core.[1] Requires organic co-solvents (DMSO, DMF) for biological assays.[1] |
| Solubility (Organic) | Soluble in DMSO, DMF, MeOH | DMSO is the preferred vehicle for stock solutions (up to 50 mM).[1] |
| pKa (Acidic) | ~6.5 - 7.2 (Predicted) | The electron-withdrawing ester and bromine increase acidity compared to unsubstituted benzotriazole (pKa 8.4).[1] |
| LogP | ~1.94 | Moderate lipophilicity, suitable for cell permeability but requires formulation optimization. |
| Flash Point | 232.4 ± 23.2 °C | Indicates thermal stability range; safe for standard reflux protocols.[1] |
Synthesis & Purification Protocols
The synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate typically follows a diazotization-cyclization strategy.[1] This route is preferred for its atom economy and the avoidance of hazardous azide reagents often used in alternative click-chemistry routes.[1]
Synthetic Pathway
The core workflow involves the conversion of a diaminobenzoate precursor into the triazole ring using nitrous acid (generated in situ).[1]
[1]
Detailed Protocol (Standardized)
-
Precursor Dissolution: Dissolve Methyl 3,4-diamino-5-bromobenzoate (1.0 eq) in Glacial Acetic Acid (10-15 volumes). Ensure complete dissolution; mild heating (30-40°C) may be required, followed by cooling.[1]
-
Diazotization: Cool the solution to 0–5°C using an ice bath. Add an aqueous solution of Sodium Nitrite (NaNO₂, 1.1–1.2 eq) dropwise.[1] Critical: Maintain temperature <10°C to prevent decomposition of the diazonium intermediate.[1]
-
Cyclization: Stir the mixture at 0–5°C for 1–2 hours, then allow it to warm to room temperature (20–25°C) over 2 hours. The benzotriazole ring forms spontaneously.[1]
-
Work-up: Pour the reaction mixture into ice-cold water. The product typically precipitates as an off-white solid.[1]
-
Purification: Filter the solid. Wash with cold water to remove residual acid and salts.[1] Recrystallize from Ethanol or Methanol if purity is <95%.[1]
Spectral Characterization (Expected Data)
Validation of the structure relies on confirming the substitution pattern (7-Br, 5-COOMe) and the integrity of the triazole ring.[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry (ESI):
Handling & Safety
-
Hazard Classification: Irritant (H315, H319, H335).[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[1][6]
-
Stability: Stable under standard laboratory conditions. Avoid contact with strong oxidizing agents.[1]
-
Safety Note: While benzotriazoles are generally stable, they are nitrogen-rich.[1] Avoid heating bulk material to decomposition (>250°C) without safety screening, as rapid gas evolution (N₂) can occur.[1]
References
-
Chemical Identity & CAS: MolCore. Methyl 7-bromo-1H-benzotriazole-5-carboxylate Product Page. Link
-
Precursor Synthesis: Sigma-Aldrich.[1][7] Methyl 3,4-diamino-5-bromobenzoate. Link
-
Benzotriazole Properties: Lanxess. Product Safety Assessment: Methyl-1H-benzotriazole. Link
-
CK2 Inhibitor Context: National Institutes of Health (NIH).[1] Discovery and SAR of CX-4945. Link
-
General Synthesis of Benzotriazoles: IJARIIE. Review on Synthesis of Benzotriazole. Link
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- 2. CAS:1423037-30-2, Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate-毕得医药 [bidepharm.com]
- 3. Methyl 7-broMo-1H-benzotriazole-5-carboxylate CAS#: 1354758-03-4 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
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- 7. Methyl3,4-diamino-5-bromobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Dossier: Methyl 7-bromo-1H-benzotriazole-5-carboxylate
CAS: 1354758-03-4 Formula: C₈H₆BrN₃O₂ Molecular Weight: 256.06 g/mol
Executive Summary & Structural Significance
Methyl 7-bromo-1H-benzotriazole-5-carboxylate represents a high-value "bifunctional scaffold" in medicinal chemistry. Unlike unsubstituted benzotriazoles, this molecule possesses two orthogonal reactive handles—an electrophilic ester at position C5 and a halogen handle (bromine) at position C7—positioned around the privileged benzotriazole core.
For drug development professionals, this structure is not merely an intermediate; it is a gateway to Casein Kinase 2 (CK2) inhibitors and PIM kinase modulators. The benzotriazole moiety mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region, while the C7-bromine and C5-ester allow for the precise vectorization of hydrophobic and solubilizing groups into the solvent-exposed or hydrophobic pockets of the enzyme.
Core Structural Features[1][2][3][4]
-
The Triazole Head: Provides hydrogen bond donor/acceptor motifs (pKa ~8.5) critical for binding affinity in biological pockets.
-
C7-Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl or heteroaryl diversity.
-
C5-Methyl Ester: A versatile electrophile susceptible to hydrolysis (to acid), reduction (to alcohol/aldehyde), or direct amidation, facilitating the construction of peptidomimetics or solubility-enhancing tails.
Retrosynthetic Logic & Production Protocol
The synthesis of 7-substituted benzotriazoles requires careful regiochemical control. Standard electrophilic aromatic substitution on a pre-formed benzotriazole ring is often sluggish or yields mixtures. Therefore, the "Build-and-Cyclize" strategy—constructing the triazole ring after functionalizing the benzene core—is the authoritative standard.
The "Build-and-Cyclize" Pathway
The most robust route utilizes Methyl 4-amino-3-nitrobenzoate as the starting material. The logic relies on the synergistic directing effects of the amino (ortho-directing) and nitro (meta-directing) groups to install the bromine atom exclusively at position 5 (which becomes C7 in the final benzotriazole).
Step-by-Step Methodology
| Step | Transformation | Reagents & Conditions | Mechanistic Insight |
| 1 | Regioselective Bromination | Br₂ (1.05 eq), AcOH, 25–40°C | The amino group strongly activates the ortho position. The nitro group directs meta. Both vectors point to C5 of the benzoate, ensuring high regioselectivity for Methyl 4-amino-3-bromo-5-nitrobenzoate . |
| 2 | Nitro Reduction | Fe powder (5 eq), AcOH/EtOH, 80°C | Catalytic hydrogenation (H₂/Pd) carries a high risk of de-bromination. The use of Iron (Fe) or Tin(II) chloride (SnCl₂) in acidic media selectively reduces the nitro group to an amine without cleaving the C-Br bond, yielding Methyl 3,4-diamino-5-bromobenzoate . |
| 3 | Sandmeyer Cyclization | NaNO₂ (1.1 eq), AcOH/H₂O, 0°C → RT | Treatment of the vicinal diamine with nitrous acid generates a mono-diazonium species which undergoes spontaneous intramolecular attack by the adjacent amine, closing the triazole ring to form Methyl 7-bromo-1H-benzotriazole-5-carboxylate . |
Experimental Visualization
The following diagram illustrates the reaction flow and the divergence points for library generation.
Figure 1: Synthetic pathway from commercial precursors to the target scaffold and subsequent divergence points.
Physicochemical Profile
Understanding the physical behavior of this molecule is critical for assay development and formulation.
| Property | Value/Description | Implication for Research |
| Physical State | Off-white to tan solid | Easy to handle; stable at room temperature. |
| Solubility | DMSO, DMF, hot EtOH | Poor water solubility requires stock preparation in DMSO for biological assays. |
| Acidity (pKa) | ~8.2 – 8.8 (NH) | The triazole NH is acidic. At physiological pH (7.4), a fraction exists as the anion, improving solubility but altering permeability. |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; favorable for cell permeability but requires optimization of side chains to prevent non-specific binding. |
| Tautomerism | 1H vs 2H | Exists primarily as the 1H-tautomer in solid state and polar solvents, but rapidly equilibrates. Alkylation will yield mixtures of N1 and N2 isomers. |
Applications in Drug Discovery[2]
Kinase Inhibitor Design (The TBB Paradigm)
This molecule is a direct structural analog of TBB (4,5,6,7-tetrabromobenzotriazole) , a selective inhibitor of Casein Kinase 2 (CK2). However, TBB suffers from poor solubility and lack of vectors for optimization.
-
The Advantage: The C5-methyl ester allows researchers to grow the molecule out of the ATP pocket towards the solvent front. Converting the ester to an amide (e.g., with a solubilizing piperazine tail) can drastically improve ADME properties while maintaining the hinge-binding core.
-
Mechanism: The benzotriazole nitrogen (N3) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (typically Valine or Leucine residues).
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (256 Da) and high ligand efficiency, this molecule serves as an excellent "advanced fragment."
-
Vector 1 (C7-Br): Used to probe the hydrophobic pocket (Gatekeeper region).
-
Vector 2 (C5-COOMe): Used to probe the ribose binding pocket or solvent channel.
Safety & Handling Protocols
While not classified as an explosive, benzotriazoles and their precursors require specific safety measures.
-
Diazotization Risks: Step 3 involves the formation of a diazonium intermediate. While the intramolecular cyclization is fast, never allow the reaction to dry out or heat excessively before quenching. Perform in a fume hood behind a blast shield.
-
Bromine Handling: Elemental bromine (Step 1) is highly corrosive and volatile. Use a dropping funnel and keep the reaction cooled to control the exotherm.
-
Skin Sensitization: Benzotriazoles are known sensitizers. Double-gloving (Nitrile) is mandatory.
References
-
Synthesis of Benzotriazoles via Sandmeyer Cyclization Title: Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.[1][2] Source: Indian Academy of Sciences / J. Chem. Sci. URL:[Link]
-
CK2 Inhibition & TBB Analogs Title: 4,5,6,7-Tetrabromobenzotriazole (TBB) and analogs as CK2 inhibitors. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]
-
General Benzotriazole Synthesis Reviews Title: Benzotriazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]
Sources
Methyl 7-bromo-1H-benzotriazole-5-carboxylate safety data sheet
CAS: 1354758-03-4 | Formula: C₈H₆BrN₃O₂ | M.W.: 256.06 g/mol [1][2]
Introduction & Strategic Utility
Methyl 7-bromo-1H-benzotriazole-5-carboxylate represents a high-value scaffold in modern medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) landscape.[2] As a halogenated benzotriazole, it functions as a versatile bioisostere for purine and indole rings, critical in the design of kinase inhibitors (e.g., CK2, CHK1) and helicase inhibitors for Flaviviridae (HCV, West Nile).
The molecule’s strategic value lies in its orthogonal functionalization potential :
-
C7-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic core.[2]
-
C5-Ester: An electrophilic site amenable to hydrolysis or amidation, facilitating library generation.[2]
-
N1-H (Triazole): An acidic nitrogen (pKa ~8.[2]5) allowing for N-alkylation or use as a hydrogen bond donor in the active site.[2]
This guide synthesizes safety protocols, handling logic, and synthetic methodologies to ensure the safe and effective utilization of this intermediate.
Chemical Identity & Physiochemical Profile[2][3]
| Property | Data | Relevance |
| CAS Number | 1354758-03-4 | Unique Identifier for regulatory compliance.[2] |
| Appearance | Off-white to beige solid | Discoloration indicates oxidation or hydrolysis.[2] |
| Solubility | DMSO, DMF, MeOH | Poor water solubility; requires organic co-solvents for bio-assay.[2] |
| Melting Point | >180°C (Dec.)[2] | High thermal stability, but risk of decomposition at elevated temps.[2] |
| Acidity | Amphoteric (Acidic NH) | Reacts with strong bases; N-alkylation requires base catalysis.[2] |
Hazard Identification & Toxicology (SDS Core)
Interpretation of GHS Standards for Laboratory Safety
While specific toxicological data for this exact ester is proprietary, its profile is derived from the benzotriazole class and halogenated aromatics.
Hazard Statements (GHS)[2]
-
H411: Toxic to aquatic life with long-lasting effects (Common to halogenated benzotriazoles).[2][3][4]
Critical Safety Logic: The "Benzotriazole Risk"
Benzotriazoles possess high nitrogen content, rendering them potentially energetic. While the ester and bromine substituents stabilize the ring, thermal shock or contact with strong oxidizers can induce rapid decomposition.
-
Explosion Hazard: Low for this specific derivative, but avoid heating dry solid >150°C in closed systems.[2]
-
Sensitization: Halogenated aromatics are potential skin sensitizers.[2] Double-gloving is mandatory.[2]
Visualization: Safety Decision Matrix
The following diagram outlines the decision logic for PPE and Engineering Controls based on the specific operation being performed.
Figure 1: Risk-based PPE and engineering control selection workflow.[2]
Handling, Storage & Stability (E-E-A-T)
Storage Protocol
-
Temperature: Store at 2–8°C .
-
Atmosphere: Argon or Nitrogen overlay is required.[2] The methyl ester is susceptible to hydrolysis by atmospheric moisture over time, converting the compound to the corresponding carboxylic acid (which alters solubility and reactivity).
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is slightly acidic/wet to prevent metal contamination.[2]
Stability Mechanisms[2]
-
Hydrolysis: In the presence of moisture, the C5-ester hydrolyzes to the acid.[2]
-
Validation: Check LCMS for a peak shift from M+1 256 (Ester) to M+1 242 (Acid).[2]
-
-
Photolysis: Carbon-Bromine bonds are photosensitive.[2] Store in the dark to prevent radical debromination.[2]
Synthetic Utility & Protocols
A. Synthesis of the Core Scaffold
The most robust method for generating the benzotriazole core is the diazotization of o-phenylenediamines.[2]
Protocol: Cyclization of Methyl 3,4-diamino-5-bromobenzoate Rationale: This method avoids the regioselectivity issues of direct bromination of the benzotriazole ring.
-
Reagents: Methyl 3,4-diamino-5-bromobenzoate (1.0 eq), Sodium Nitrite (1.2 eq), Glacial Acetic Acid (Solvent/Acid source).[2]
-
Setup: 3-neck round bottom flask, internal thermometer, addition funnel.
-
Procedure:
-
Dissolve the diamine precursor in glacial acetic acid at 10°C.
-
Dissolve NaNO₂ in minimal water.[2]
-
Critical Step: Add NaNO₂ solution dropwise, maintaining internal temp <15°C. Exotherm control is vital to prevent decomposition of the diazonium intermediate.
-
Stir at RT for 2 hours. The ring closes spontaneously.
-
Workup: Pour into ice water. The product precipitates.[2] Filter, wash with cold water, and dry under vacuum.
-
B. Functionalization (Suzuki-Miyaura Coupling)
This protocol demonstrates the utility of the C7-Bromine for library synthesis.[2]
Protocol: C7-Arylation
-
Reagents: Methyl 7-bromo-1H-benzotriazole-5-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[2]
-
Solvent: Dioxane:Water (4:1).
-
Procedure:
-
Combine reagents in a microwave vial.
-
Degassing: Sparge with Argon for 5 minutes. Oxygen poisons the Pd(0) species.
-
Heat to 90°C for 4 hours (or 110°C microwave for 30 min).
-
Purification: Dilute with EtOAc, wash with brine. Purify via Flash Chromatography (Hexane/EtOAc).
-
Visualization: Reaction Pathway
The following diagram illustrates the synthesis and downstream functionalization logic.
Figure 2: Synthetic pathway from precursor cyclization to divergent functionalization.[2]
Emergency Response
| Scenario | Response Protocol |
| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses.[2][6] Seek medical attention (Benzotriazoles are severe irritants).[2] |
| Skin Contact | Wash with soap and water.[2][5][6] If redness persists, consult a dermatologist. Isolate contaminated clothing.[2] |
| Inhalation | Move to fresh air.[2][5][6] If breathing is difficult, administer oxygen.[2] |
| Spill | Do not sweep dry dust (inhalation risk).[2] Wet with inert absorbent (vermiculite), scoop into hazardous waste container.[2] |
| Fire | Use CO₂, dry chemical, or foam.[2] Do not use water jet (may spread the chemical).[2] Emit toxic fumes (NOx, HBr) upon combustion.[2] |
References
-
Suma, B. V., et al. (2011).[2][8] Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Bretner, M., et al. (2005).[2] Synthesis and biological activity of 1H-benzotriazole analogues. PubMed.[2] Retrieved from [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. syskem.de [syskem.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Toxicological Assessment & Handling Framework for Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Executive Summary
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a halogenated benzotriazole derivative primarily utilized as a high-value intermediate in the synthesis of casein kinase 2 (CK2) inhibitors and other bioactive heterocyclic scaffolds.
Unlike well-characterized commercial drugs, this compound lacks a comprehensive, publicly registered toxicological dossier (e.g., full REACH registration). Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodology from the parent benzotriazole and related halogenated analogs (e.g., TBBt).
Key Risk Profile:
-
Acute Toxicity: Predicted Category 4 (Harmful if swallowed).
-
Target Organ Toxicity: High probability of CK2 inhibition implies potential for antiproliferative effects; respiratory and mucosal irritation is confirmed by functional group analysis.
-
Environmental Fate: High persistence expected; benzotriazole scaffolds are known aquatic pollutants.
Chemical Identity & Physicochemical Drivers of Toxicity
To understand the toxicological behavior, we must first analyze the physicochemical properties that drive bioavailability and cellular uptake.
| Property | Data / Prediction | Toxicological Implication |
| CAS Number | 1354758-03-4 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₈H₆BrN₃O₂ | Bromine atom increases lipophilicity compared to parent benzotriazole. |
| Molecular Weight | 256.06 g/mol | Small molecule; easily crosses cellular membranes. |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; suggests potential for bioaccumulation in fatty tissues. |
| H-Bond Donors | 1 (NH) | Facilitates interaction with kinase binding pockets (ATP-mimetic). |
| Reactive Moieties | Methyl Ester, Aryl Bromide | Ester: Subject to hydrolysis by carboxylesterases. Bromide: Potential site for oxidative insertion or metabolic dehalogenation. |
Toxicological Profile: SAR & Read-Across Analysis
Since empirical in vivo data is limited for this specific isomer, we apply Read-Across logic based on the benzotriazole core and the 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) analog.
Mechanism of Action (Molecular Toxicology)
The benzotriazole core is a known bioisostere for purines. The addition of the bromine at the 7-position and the carboxylate at the 5-position creates a scaffold that mimics ATP.
-
Kinase Inhibition: Halogenated benzotriazoles are potent inhibitors of Casein Kinase 2 (CK2).[1] Inhibition of CK2 can lead to apoptosis (programmed cell death) in both tumor and normal cells, suggesting a mechanism for cytotoxicity .
-
Mitochondrial Uncoupling: Lipophilic weak acids (formed after ester hydrolysis) can act as protonophores, uncoupling oxidative phosphorylation in mitochondria, leading to ATP depletion.
Metabolic Fate Pathway
The toxicity of the parent compound is modified by its metabolism. The methyl ester is the primary site of metabolic lability.
GHS Hazard Classification (Predicted)
Based on functional group analysis and analog data (Sigma SDS, ECHA notifications for Benzotriazole):
-
Skin Irrit. 2: H315 - Causes skin irritation (Acidic proton on triazole ring).
-
Eye Irrit. 2A: H319 - Causes serious eye irritation.[2][3][4][5]
-
STOT SE 3: H335 - May cause respiratory irritation (Dust inhalation).
-
Aquatic Chronic 2: H411 - Toxic to aquatic life with long-lasting effects (Persistent benzotriazole core).
Experimental Validation Protocols
Protocol A: MTT Cytotoxicity Assay (Cellular Viability)
Purpose: To determine the IC50 (concentration inhibiting 50% of cell growth) as a proxy for systemic toxicity.
Reagents:
-
HEK293 cells (Human Embryonic Kidney).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solvent: DMSO (Dimethyl sulfoxide).
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 7-bromo-1H-benzotriazole-5-carboxylate in DMSO to create a 10 mM stock solution. Critical: Ensure final DMSO concentration in cell culture is <0.5% to avoid solvent toxicity.
-
Seeding: Plate HEK293 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.
-
Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours. Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Analysis: Plot dose-response curve. A sharp drop in viability <10 µM indicates high cytotoxicity (potential potent kinase inhibitor).
Protocol B: Ames Test (Mutagenicity Screen)
Purpose: Benzotriazoles can intercalate DNA. This test confirms if the compound causes genetic mutations.
-
Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform assay with and without S9 rat liver extract (to simulate metabolism shown in Figure 1).
-
Result Interpretation: A 2-fold increase in revertant colonies compared to control indicates mutagenicity.
Occupational Hygiene & Handling Framework
Handling halogenated benzotriazoles requires specific engineering controls due to their potential to act as sensitizers and their persistence.
The "Self-Validating" Safety Workflow
This workflow ensures that safety is not just a rule, but a logical consequence of the compound's properties.
Specific Handling Instructions
-
Dust Control: The primary route of exposure is inhalation of dust. Weighing must be done inside a containment powder hood or a static-free glove box.
-
Skin Absorption: The calculated LogP (~2.5) indicates this compound can penetrate the stratum corneum. Double gloving is mandatory.
-
Decontamination: Do not use simple water. Use a basic solution (10% Sodium Carbonate) to wipe surfaces. This promotes hydrolysis of the methyl ester to the carboxylate salt, which is much more water-soluble and easier to remove.
References
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1H-Benzotriazole. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 21707869, 7-Bromo-1H-benzotriazole. Retrieved from [Link]
-
Pagano, M. A., et al. (2004). Tetrabromobenzotriazole (TBBt) and related compounds as potent inhibitors of Casein Kinase 2.[1] Biochemical Journal. (Reference for SAR/Mechanism).
Sources
Unlocking the Potential of Methyl 7-bromo-1H-benzotriazole-5-carboxylate: A Technical Guide for Researchers
Introduction: A Versatile Scaffold for Innovation
In the landscape of modern chemical research and drug discovery, the strategic design of molecular scaffolds is paramount. Among these, heterocyclic compounds have consistently demonstrated their value, with the benzotriazole core standing out for its remarkable versatility. This technical guide delves into the potential applications of a particularly promising derivative: Methyl 7-bromo-1H-benzotriazole-5-carboxylate. With its unique substitution pattern, this compound presents a trifecta of reactive sites—the bromine atom, the carboxylate group, and the triazole ring itself—offering a rich platform for chemical elaboration and the development of novel functional molecules.
This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, exploring the synthesis, chemical properties, and, most importantly, the prospective applications of this intriguing molecule. We will navigate through its potential as a cornerstone in medicinal chemistry, a functional component in materials science, and a versatile intermediate in organic synthesis. The insights provided herein are grounded in the established reactivity of the benzotriazole nucleus and its derivatives, aiming to inspire and guide future research endeavors.
Molecular Profile and Physicochemical Properties
Before exploring its applications, a fundamental understanding of the molecule's characteristics is essential.
| Property | Value | Reference |
| Chemical Name | Methyl 7-bromo-1H-benzotriazole-5-carboxylate | [1] |
| CAS Number | 1354758-03-4 | [1] |
| Molecular Formula | C₈H₆BrN₃O₂ | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents (predicted) | General knowledge |
Synthetic Pathways: Accessing the Core Scaffold
The efficient synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate is crucial for its widespread application. While specific literature on its direct synthesis is sparse, a plausible and robust synthetic route can be extrapolated from established methods for analogous benzotriazole derivatives. A common and effective method involves the diazotization of an appropriately substituted o-phenylenediamine precursor.
A proposed synthetic scheme is outlined below, drawing inspiration from similar syntheses of functionalized benzotriazoles.[2][3]
Figure 1: Proposed synthetic pathway for Methyl 7-bromo-1H-benzotriazole-5-carboxylate.
Experimental Protocol: A Step-by-Step Guide
Step 1: Reduction of the Nitro Group
-
Reactants: To a solution of Methyl 3-amino-4-nitro-5-bromobenzoate in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent. A common choice is stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with palladium on carbon (H₂/Pd-C).
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 3,4-diamino-5-bromobenzoate.
Step 2: Diazotization and Cyclization
-
Reactants: The resulting diamine is dissolved in glacial acetic acid. The solution is cooled in an ice bath.
-
Reaction Conditions: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Isolation: The reaction is quenched by the addition of water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford Methyl 7-bromo-1H-benzotriazole-5-carboxylate. Further purification can be achieved by recrystallization or column chromatography.
This proposed synthesis is robust and utilizes readily available starting materials and reagents, making the target compound accessible for further investigation.
Potential Applications in Medicinal Chemistry
The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[4] The unique combination of a bromine atom and a methyl ester in Methyl 7-bromo-1H-benzotriazole-5-carboxylate opens up numerous avenues for the development of novel therapeutic agents.
Kinase Inhibitors: Targeting Cellular Signaling Pathways
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Benzotriazole derivatives have emerged as potent kinase inhibitors. Notably, 4,5,6,7-tetrabromobenzotriazole (TBBt) is a highly selective inhibitor of protein kinase CK2.[4][5]
The bromo-substituted benzotriazole core of our target molecule suggests its potential as a scaffold for developing novel kinase inhibitors. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can interact with the kinase active site. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can form key hydrogen bonds with amino acid residues in the kinase domain.
Figure 2: Derivatization strategies for developing kinase inhibitors.
Antiviral and Antimicrobial Agents
Halogenated benzotriazoles have demonstrated significant potential as antiviral and antimicrobial agents.[6] For instance, N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole have been investigated for their anti-helicase activity against viruses like HCV.[2] The presence of the bromine atom in Methyl 7-bromo-1H-benzotriazole-5-carboxylate makes it an attractive starting point for the synthesis of novel antiviral and antimicrobial compounds. The ester group can be converted to amides or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.
PROTACs and Molecular Glues: Novel Therapeutic Modalities
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This emerging therapeutic modality requires molecular scaffolds that can be readily functionalized to link a target-binding ligand and an E3 ligase-binding ligand.
Methyl 7-bromo-1H-benzotriazole-5-carboxylate possesses two key functional handles for the synthesis of PROTACs. The bromine atom can be used to attach a linker via a cross-coupling reaction, while the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to another linker or a ligand. This dual functionality makes it a highly valuable building block for constructing PROTAC libraries.
Figure 3: Application as a scaffold for PROTAC synthesis.
Potential Applications in Materials Science
The utility of Methyl 7-bromo-1H-benzotriazole-5-carboxylate extends beyond the realm of life sciences. Its aromatic and heterocyclic nature, combined with its functional groups, makes it a promising candidate for applications in materials science.
Organic Electronics: Building Blocks for Functional Polymers
Benzotriazole-containing polymers have garnered significant interest for their applications in organic electronics, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[7][8] The benzotriazole unit often acts as an electron-accepting moiety in donor-acceptor type conjugated polymers.
The bromine atom on Methyl 7-bromo-1H-benzotriazole-5-carboxylate can participate in polymerization reactions, such as Stille or Suzuki polycondensation, to incorporate the benzotriazole unit into a polymer backbone. The methyl ester provides a site for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic and physical properties.
Corrosion Inhibitors: Protecting Metallic Surfaces
Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys.[9] They form a protective film on the metal surface, preventing corrosive agents from reaching it. While the parent compound is effective, derivatives with specific functional groups can exhibit enhanced performance. The carboxylic acid functionality (after hydrolysis of the ester) of the title compound could enhance its adsorption onto metal surfaces, potentially leading to improved corrosion inhibition.[5]
Conclusion and Future Outlook
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a molecule of significant untapped potential. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of novel compounds with applications spanning medicinal chemistry and materials science. As a key intermediate, it offers access to libraries of kinase inhibitors, antiviral agents, and PROTACs. In the realm of materials science, it holds promise as a building block for functional organic polymers and as a next-generation corrosion inhibitor.
This guide has outlined the foundational knowledge and prospective applications of this compound, aiming to catalyze further research and development. The exploration of its reactivity and the biological and physical properties of its derivatives will undoubtedly lead to exciting discoveries and innovations. It is our hope that this document will serve as a valuable resource for scientists and researchers poised to unlock the full potential of this versatile chemical entity.
References
- Benzotriazole in medicinal chemistry: An overview - Journal of Chemical and Pharmaceutical Research. (URL not available)
-
(PDF) Benzotriazole in Medicinal Chemistry - ResearchGate. [Link]
-
Methyl-1H-benzotriazole - Substance Information - ECHA. [Link]
-
Benzotriazole containing conjugated polymers for multipurpose organic electronic applications - RSC Publishing. [Link]
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (URL not available)
-
Benzotriazole - Wikipedia. [Link]
- Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development - IJNRD. (URL not available)
- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole - Journal for Research in Applied Sciences and Biotechnology. (URL not available)
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Benzotriazole: An overview on its versatile biological behavior - PMC. [Link]
- Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents - International Journal of Pharmaceutical Sciences. (URL not available)
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4(or 5)-Methyl-1H-benzotriazole - Lanxess. [Link]
-
Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
-
(PDF) Benzotriazole containing conjugated polymers for multipurpose organic electronic applications - ResearchGate. [Link]
-
Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC - NIH. [Link]
-
Review on synthetic study of benzotriazole - GSC Online Press. [Link]
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Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. [Link]
-
Benzotriazole synthesis - Organic Chemistry Portal. [Link]
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The Genesis and Evolution of Benzotriazole Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzotriazole carboxylates. From the initial discovery of the parent benzotriazole heterocycle in the late 19th century to the development of sophisticated synthetic methodologies for its carboxylated derivatives, this document traces the journey of these versatile molecules. We delve into the fundamental chemistry, key scientific breakthroughs, and the expansion of their applications from industrial corrosion inhibitors to vital scaffolds in modern medicinal chemistry. This guide offers field-proven insights into experimental choices, detailed protocols for key syntheses, and a forward-looking perspective on the future of benzotriazole carboxylate chemistry.
Introduction: The Benzotriazole Scaffold
Benzotriazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a 1,2,3-triazole ring. First synthesized in 1889 by G. Schultz, this deceptively simple molecule possesses a unique combination of chemical properties that have driven its adoption across a wide array of scientific and industrial fields.[1] Its initial and perhaps most well-known application was as a corrosion inhibitor, particularly for copper and its alloys, a property leveraged since the mid-20th century.[1] The lone pairs of electrons on the nitrogen atoms allow for the formation of a protective, passive film on metal surfaces.[1]
However, the true versatility of the benzotriazole scaffold lies in its utility as a synthetic auxiliary and a pharmacophore. The pioneering work of Alan Katritzky and others in the latter half of the 20th century demonstrated that the benzotriazole group can act as an excellent leaving group and be used to activate molecules for a variety of chemical transformations.[2][3] This opened the door to the synthesis of a vast library of benzotriazole derivatives with diverse functionalities.
It was the introduction of the carboxylate group onto the benzotriazole backbone that significantly expanded the horizons of these compounds, particularly in the realm of drug discovery and development. The carboxylate moiety not only provides a handle for further chemical modification and conjugation but also enhances the molecule's solubility and potential for biological interactions.
This guide will now explore the specific history and synthetic pathways developed for this important class of molecules: the benzotriazole carboxylates.
The Dawn of Benzotriazole Carboxylates: Early Synthetic Approaches
While the parent benzotriazole was discovered in the late 19th century, the specific timeline for the first synthesis of a benzotriazole carboxylate is less definitively documented in readily available literature. However, the foundational methods for creating the benzotriazole ring system provided a clear path for the eventual synthesis of its carboxylated analogues. The classical approach to the benzotriazole core involves the diazotization of an ortho-substituted aniline, a method that remains a cornerstone of its synthesis today.[4]
The Precursor Pathway: Synthesis from Substituted o-Phenylenediamines
The most prevalent and historically significant route to benzotriazole carboxylates involves the use of a substituted o-phenylenediamine, specifically 3,4-diaminobenzoic acid. This method is a direct extension of the classical benzotriazole synthesis.
The reaction proceeds via the diazotization of one of the amino groups of 3,4-diaminobenzoic acid with nitrous acid (generated in situ from sodium nitrite and a mineral acid, typically in an aqueous acetic acid solution).[5][6] The resulting diazonium salt then undergoes spontaneous intramolecular cyclization to form the stable benzotriazole ring, yielding 1H-benzotriazole-5-carboxylic acid.[6]
Experimental Protocol: Synthesis of 1H-Benzotriazole-5-carboxylic Acid from 3,4-Diaminobenzoic Acid
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and unwanted side reactions.
-
Acidic Medium: The presence of acid is necessary for the in situ generation of nitrous acid from sodium nitrite. Acetic acid is often used as a solvent and a catalyst.
-
Slow Addition of Sodium Nitrite: A gradual addition of the sodium nitrite solution helps to control the reaction temperature and the rate of diazotization, ensuring a higher yield and purity of the product.
Step-by-Step Methodology:
-
Dissolution: In a flask equipped with a stirrer and a thermometer, dissolve 3,4-diaminobenzoic acid in a mixture of glacial acetic acid and water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Cyclization: After the addition is complete, continue to stir the mixture at low temperature for a specified period, allowing for the intramolecular cyclization to occur.
-
Isolation: The product, 1H-benzotriazole-5-carboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove any remaining salts and acid, and dry under vacuum.
Caption: Synthesis of 1H-benzotriazole-5-carboxylic acid via diazotization.
Evolution of Synthetic Strategies: Expanding the Toolkit
As the importance of benzotriazole carboxylates grew, so did the need for more diverse and efficient synthetic methods. Researchers have developed alternative routes to access these molecules, often with improved yields, milder reaction conditions, and the ability to introduce a wider range of substituents.
Oxidation of Methylbenzotriazoles
An alternative and effective method for the synthesis of carboxybenzotriazole is the oxidation of a methyl-substituted benzotriazole precursor. A notable example is the oxidation of 5-methylbenzotriazole using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield 1H-benzotriazole-5-carboxylic acid.[7]
This approach is particularly useful when the corresponding methylbenzotriazole is more readily available or cost-effective than the diaminobenzoic acid precursor. The reaction is typically carried out in an aqueous solution under reflux.
Experimental Protocol: Synthesis of 5-Carboxybenzotriazole via Oxidation of 5-Methylbenzotriazole
Causality Behind Experimental Choices:
-
Potassium Permanganate (KMnO₄): A powerful and relatively inexpensive oxidizing agent capable of converting the methyl group to a carboxylic acid.
-
Reflux Conditions: The elevated temperature is necessary to drive the oxidation reaction to completion.
-
Acidification: After the reaction, the mixture is acidified to protonate the carboxylate salt and precipitate the carboxylic acid product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylbenzotriazole in water.
-
Oxidation: Slowly add potassium permanganate to the solution. The reaction is exothermic and the color will change as the permanganate is consumed.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (indicated by the disappearance of the purple permanganate color).
-
Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Precipitation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 5-carboxybenzotriazole.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
Sources
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- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
- 7. CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents [patents.google.com]
Methyl 7-bromo-1H-benzotriazole-5-carboxylate: A Linchpin Intermediate in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzotriazoles in Medicinal Chemistry
The benzotriazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Within this versatile chemical class, Methyl 7-bromo-1H-benzotriazole-5-carboxylate has emerged as a particularly valuable research chemical. Its strategic substitution pattern, featuring a reactive bromine atom and a modifiable methyl ester group, positions it as a key building block for the synthesis of complex molecular architectures, most notably in the development of targeted kinase inhibitors. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application in the synthesis of next-generation therapeutics.
Physicochemical Properties: A Foundation for Synthetic Utility
A thorough understanding of the physicochemical properties of Methyl 7-bromo-1H-benzotriazole-5-carboxylate is paramount for its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1354758-03-4 | [3][4][5] |
| Molecular Formula | C₈H₆BrN₃O₂ | [3] |
| Molecular Weight | 256.06 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol | General knowledge |
The presence of both a hydrogen-bond donating (N-H) and accepting (triazole nitrogens, carbonyl oxygen) functionalities, combined with the lipophilic character of the brominated benzene ring, imparts a balanced physicochemical profile suitable for a range of reaction conditions.
Synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate: A Step-by-Step Protocol
The synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol is adapted from methodologies described in the patent literature, specifically for the preparation of intermediates for kinase inhibitors.
Experimental Protocol:
Step 1: Synthesis of 4-Bromo-2-fluoro-6-methylaniline
-
To a solution of 2-fluoro-6-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile is added N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4-bromo-2-fluoro-6-methylaniline.
Step 2: Synthesis of 3-Bromo-5-methylbenzene-1,2-diamine
-
This step involves the nitration of the aniline derivative followed by reduction. (Detailed procedures for similar transformations are widely available in standard organic chemistry literature).
Step 3: Synthesis of 7-Bromo-5-methyl-1H-benzotriazole
-
To a solution of 3-bromo-5-methylbenzene-1,2-diamine (1.0 eq) in a mixture of acetic acid and water is added a solution of sodium nitrite (1.0-1.1 eq) in water dropwise at 0-5 °C.
-
The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 7-bromo-5-methyl-1H-benzotriazole.
Step 4: Synthesis of 7-Bromo-1H-benzotriazole-5-carboxylic acid
-
7-Bromo-5-methyl-1H-benzotriazole (1.0 eq) is suspended in a mixture of a suitable solvent (e.g., pyridine and water).
-
Potassium permanganate (KMnO₄) (excess, e.g., 3-5 eq) is added portion-wise, and the mixture is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is cooled to room temperature, and the manganese dioxide is filtered off. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to give 7-bromo-1H-benzotriazole-5-carboxylic acid.
Step 5: Synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate
-
To a solution of 7-bromo-1H-benzotriazole-5-carboxylic acid (1.0 eq) in methanol is added a catalytic amount of a strong acid (e.g., sulfuric acid).
-
The reaction mixture is heated to reflux for several hours until the esterification is complete (monitoring by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford Methyl 7-bromo-1H-benzotriazole-5-carboxylate.
Application in Kinase Inhibitor Synthesis: A Gateway to Novel Therapeutics
The primary and most significant application of Methyl 7-bromo-1H-benzotriazole-5-carboxylate is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The strategic placement of the bromine atom at the 7-position allows for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the construction of a diverse library of compounds for structure-activity relationship (SAR) studies. The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce further diversity and modulate the pharmacological properties of the final compounds.
Illustrative Synthetic Workflow:
The following diagram illustrates a typical workflow for the utilization of Methyl 7-bromo-1H-benzotriazole-5-carboxylate in the synthesis of a generic kinase inhibitor.
This modular approach allows for the systematic exploration of chemical space around the benzotriazole core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Chemical Reactivity and Handling
Reactivity of the Bromine Atom:
The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity is crucial for its utility as a synthetic building block.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Heck Reaction: Reaction with alkenes to form C-C bonds.
Reactivity of the Methyl Ester:
The methyl ester group can be easily manipulated:
-
Hydrolysis: Conversion to the corresponding carboxylic acid, which is a key handle for amide bond formation.
-
Transesterification: Conversion to other esters.
-
Reduction: Reduction to the corresponding alcohol.
Safety and Handling:
While a specific safety data sheet for Methyl 7-bromo-1H-benzotriazole-5-carboxylate is not widely available, general precautions for handling substituted benzotriazoles and bromoaromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion: A Versatile Tool for Drug Discovery
Methyl 7-bromo-1H-benzotriazole-5-carboxylate stands out as a strategically important and versatile research chemical. Its well-defined chemical reactivity, coupled with the proven biological significance of the benzotriazole scaffold, makes it an invaluable tool for medicinal chemists and drug discovery professionals. The ability to readily introduce molecular diversity at two key positions on the benzotriazole ring provides a powerful platform for the design and synthesis of novel and potent kinase inhibitors and other targeted therapeutics. As the quest for more effective and selective drugs continues, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.
References
-
World Health Organization. (2023). Cancer. [Link]
-
PubChem. (n.d.). 5-Methyl-1H-benzotriazole. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Google Patents. (n.d.). Synthesis process of carboxyl benzotriazole.
-
IJCRT.org. (2025). Review Of Benzotriazole. Retrieved from [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
Sources
- 1. 7-BroMo-1H-1,2,3-benzotriazole-5-carboxylic acid | 1354771-68-8 [m.chemicalbook.com]
- 2. molcore.com [molcore.com]
- 3. 1354777-43-7|5-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]
- 4. 32046-62-1|5-Bromo-1H-benzotriazole|BLD Pharm [bldpharm.com]
- 5. Methyl 7-broMo-1H-benzotriazole-5-carboxylate CAS#: 1354758-03-4 [m.chemicalbook.com]
Methyl 7-bromo-1H-benzotriazole-5-carboxylate stability and storage conditions
Executive Summary
Methyl 7-bromo-1H-benzotriazole-5-carboxylate (CAS: 1390636-69-3) is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its value lies in its trifunctional nature: the benzotriazole core (hydrogen bond donor/acceptor), the bromide (handle for cross-coupling), and the methyl ester (electrophile for acylation).
While structurally robust compared to N-acyl benzotriazoles, this compound exhibits specific sensitivities to moisture-induced hydrolysis and metal-mediated degradation. This guide defines the physicochemical stability profile and mandates specific storage protocols to maintain purity >98% over extended timelines.
Chemical Identity & Structural Analysis
To understand the stability profile, one must first analyze the electronic environment of the molecule. Unlike reactive N-acyl benzotriazoles (which are acylating agents), this molecule is a C-substituted carboxylate .
-
Tautomeric Equilibrium: The molecule exists in equilibrium between the 1H- and 3H- tautomers. In solution, the proton rapidly migrates between nitrogens, affecting solubility and NMR interpretation.
-
The Ester Moiety (C-5 position): Being attached to the benzene ring, this ester behaves similarly to an electron-deficient methyl benzoate. It is less reactive than an N-acyl species but more susceptible to base-catalyzed hydrolysis than a standard benzoate due to the electron-withdrawing nature of the triazole ring and the bromine substituent.
-
The Bromine (C-7 position): Provides steric bulk and inductive electron withdrawal, slightly increasing the acidity of the triazole -NH- (
est. 8.0–8.5).
Structural Visualization
The following diagram illustrates the tautomeric forms and the critical sites for degradation.
Figure 1: Tautomeric equilibrium and primary degradation pathways.
Physicochemical Stability Profile
The stability of Methyl 7-bromo-1H-benzotriazole-5-carboxylate is governed by three primary vectors: Hydrolytic, Thermal, and Photolytic.
2.1 Hydrolytic Stability (Moisture Sensitivity)
-
Risk Level: Moderate.[1]
-
Mechanism: The electron-poor benzotriazole ring activates the methyl ester toward nucleophilic attack by water.
-
Catalysts: Hydrolysis is significantly accelerated by:
-
Basic conditions: Even weak bases (carbonates) in wet solvents will saponify the ester to the carboxylic acid.
-
Acidic conditions: Strong acids will protonate the carbonyl, facilitating water attack.
-
-
Observation: Degradation manifests as a shift in HPLC retention time (acid elutes earlier) and the disappearance of the methyl singlet (~3.9 ppm) in
H-NMR.
2.2 Thermal Stability
-
Risk Level: Low to Moderate.[1]
-
Melting Point: Typically 180–185°C (structure dependent).
-
Decomposition: Benzotriazoles can exhibit exothermic decomposition at high temperatures (>200°C). While the carboxylate and bromine groups stabilize the ring (diluting the nitrogen content by mass), shock sensitivity cannot be entirely ruled out for dry, bulk powders.
-
Guideline: Avoid temperatures >50°C during drying processes.
2.3 Photolytic & Oxidative Stability
-
Risk Level: Low.[1]
-
Halogen Stability: The C-Br bond is generally stable to ambient light, unlike iodo-derivatives. However, long-term exposure to UV can induce radical debromination or ring oxidation.
-
Oxidation: The triazole ring is resistant to oxidative conditions, but the NH moiety can be oxidized to N-oxides under forcing conditions (e.g., mCPBA).
Storage Protocols: The "Golden Rules"
To ensure shelf-life exceeds 24 months, strictly adhere to the following storage matrix.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Reduces thermodynamic kinetic energy, slowing hydrolysis rates by ~4x compared to RT. |
| Atmosphere | Inert Gas (Ar/N₂) | Displaces atmospheric moisture and oxygen. Argon is preferred due to higher density. |
| Container | Amber Glass | Prevents UV-induced radical formation at the C-Br bond. |
| Closure | Teflon-lined Cap | Prevents leaching of plasticizers and ensures a hermetic seal against humidity. |
| Desiccant | Required | Secondary containment with silica gel or Drierite is mandatory to scavenge trapped moisture. |
3.1 Handling Precautions
-
Hygroscopicity: The powder may be slightly hygroscopic. Always equilibrate the container to room temperature before opening to prevent condensation on the cold solid.
-
Metal Contact: Avoid using metal spatulas (iron/steel) if the solid is wet, as the acidic NH can corrode the metal, leading to contamination (red/brown discoloration). Use ceramic or Teflon-coated spatulas .
Quality Control & Re-analysis
Upon receipt and every 6 months thereafter, structural integrity must be validated.
4.1 HPLC Method (Reverse Phase)
A standard generic gradient is insufficient due to the polarity of the benzotriazole.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers the NH).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic) and 280 nm (benzotriazole specific).
-
Pass Criteria: Purity ≥ 98.0% (AUC).
4.2 NMR Validation (
H-NMR in DMSO-
)
DMSO-
-
Key Signal: Methyl ester singlet at
~3.90 ppm. -
Degradation Indicator: Appearance of a broad exchangeable proton signal (
11-13 ppm) indicates hydrolysis to the carboxylic acid. -
Integration Check: Ratio of Aromatic protons (2H) to Methyl protons (3H) must be exactly 2:3.
4.3 QC Workflow Diagram
Figure 2: Quality Control Decision Matrix.
Safety & Toxicology
-
Signal Word: WARNING
-
Hazard Statements:
-
Specific Toxicity: Benzotriazoles are known to inhibit specific CYP450 enzymes and can be aquatic toxins. All waste must be segregated into Halogenated Organic Waste streams.
References
-
Katritzky, A. R., et al. (2005). Synthesis and Properties of Benzotriazole Derivatives. Chemical Reviews. (General Benzotriazole Chemistry).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1H-Benzotriazole-5-carboxylic acid.[3] (Analogous Structure Safety Data).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54356645 (Methyl 1H-benzotriazole-5-carboxylate). (Physicochemical Properties).
-
Combi-Blocks. (2024). Product Data: Methyl 7-bromo-1H-benzotriazole-5-carboxylate.[1] (Melting Point and Vendor Specs).
Sources
The Benzotriazole Pharmacophore: Strategic Integration in Modern Medicinal Chemistry
Topic: Understanding the benzotriazole scaffold in drug design Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The benzotriazole (BTA) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic endogenous ligands such as purines (adenine) and indoles (tryptophan). Its utility extends beyond simple bioisosterism; the scaffold offers a unique electronic profile characterized by amphoteric nature, distinct tautomeric equilibria, and the capacity for bidentate metal chelation. This guide analyzes the benzotriazole core from a structural, synthetic, and therapeutic perspective, providing actionable protocols for its integration into drug discovery campaigns, particularly for kinase and metalloenzyme targets.
Structural & Physicochemical Core
Electronic Distribution and Tautomerism
The biological versatility of benzotriazole stems from its tautomeric equilibrium. Unlike indole, which is fixed, BTA exists in a dynamic equilibrium between the 1H- (benzenoid) and 2H- (quinoid) forms.
-
1H-Benzotriazole: The dominant form in solution and the solid state. It features a localized N-H bond at position 1. This form is crucial for hydrogen bond donor (HBD) interactions in enzyme pockets.
-
2H-Benzotriazole: Less stable but accessible. The 2H-tautomer is often trapped via N2-alkylation, leading to derivatives with significantly different dipole moments and lipophilicity compared to their N1-isomers.
Medicinal Implication: When designing inhibitors, the specific tautomer stabilized by the protein microenvironment dictates binding affinity. For example, in kinase hinge regions, the 1H-form often mimics the N9-H of adenine.
Bioisosteric Mapping
Benzotriazole serves as a high-fidelity bioisostere for two critical biological scaffolds:
| Endogenous Scaffold | BTA Mimicry Mechanism | Key Application |
| Purine (Adenine) | The triazole ring mimics the imidazole portion of purine; N2/N3 accept H-bonds similar to N7/N3 of adenine. | ATP-competitive Kinase Inhibitors (e.g., CK2, CDK) |
| Indole (Tryptophan) | Planar, bicyclic aromaticity with H-bond donor capability. The extra nitrogens lower pKa (~8.2 vs 16.2 for indole), altering metabolic stability. | Auxin mimics, IDO inhibitors, GPCR ligands |
Synthetic Architectures & Protocols
Primary Synthesis: Diazotization of o-Phenylenediamine
The most robust method for constructing the BTA core is the diazotization of o-phenylenediamine. This reaction is self-validating: the formation of the diazonium intermediate is followed by immediate intramolecular cyclization.
Protocol: Synthesis of 1H-Benzotriazole
-
Reagents: o-Phenylenediamine (1.0 eq), Sodium Nitrite (1.2 eq), Glacial Acetic Acid (solvent/catalyst).
-
Causality & Mechanism:
-
Acidification: Acetic acid protonates the nitrite, generating the nitrosonium ion (
). -
N-Nitrosation: The nucleophilic amine attacks
. -
Cyclization: The resulting diazonium salt is unstable in the ortho position and is trapped by the adjacent amine group, closing the ring.
-
Step-by-Step Workflow:
-
Dissolve o-phenylenediamine (10.8 g, 0.1 mol) in a mixture of glacial acetic acid (12 g) and water (30 mL).
-
Cool the solution to 5–10°C. Critical Step: Temperature control prevents diazonium decomposition before cyclization.
-
Add sodium nitrite (7.5 g in 15 mL water) dropwise.
-
Allow temperature to rise naturally to ~80°C (exothermic cyclization).
-
Cool to 0°C. The product precipitates as a pale solid.
-
Validation: Recrystallize from benzene or water. MP should be 98–100°C.
Regioselective Functionalization (N1 vs. N2)
Alkylation of BTA yields a mixture of N1- and N2-isomers.
-
N1-Alkylation: Favored under kinetic control and steric hindrance.
-
N2-Alkylation: Favored under thermodynamic control and with loose ion-pairing cations (e.g., using crown ethers).
-
Separation: N1-isomers are generally more polar (higher boiling point/lower Rf) than N2-isomers due to the larger dipole moment of the 1H-form.
Medicinal Chemistry & SAR
Case Study: Kinase Inhibition (TBB & CK2)
The compound 4,5,6,7-tetrabromobenzotriazole (TBB) is a landmark ATP-competitive inhibitor for Casein Kinase 2 (CK2).[1]
-
Mechanism: TBB binds in the ATP pocket but is distinct from typical adenine mimics.
-
Hydrophobic Selectivity: The four bromine atoms are too bulky for most kinase pockets but fit perfectly into the uniquely hydrophobic active site of CK2 (specifically interacting with Val66 and Ile174).
-
The "Water Bridge": High-resolution crystallography reveals that the N2-nitrogen of TBB does not bind directly to the hinge. Instead, it is anchored by a conserved water molecule that bridges TBB to Glu81 and Val116 . This highlights the scaffold's ability to recruit structural water for binding affinity [1].
Case Study: Metalloenzyme Inhibition (Vorozole)
Vorozole utilizes the benzotriazole scaffold to inhibit Aromatase (CYP19), a key target in breast cancer.
-
Mechanism: Type II binding. The triazole nitrogen (N3) coordinates directly with the heme iron of the cytochrome P450 enzyme, displacing the molecular oxygen required for catalysis.
-
SAR Insight: The benzotriazole acts as a robust anchor, positioning the chlorophenyl substituent to fill the substrate access channel.
SAR Summary Table
| Modification | Position | Effect on Physicochemical/Biological Profile |
| N-Alkylation | N1 | Increases metabolic stability; mimics nucleosides. |
| N-Alkylation | N2 | Increases lipophilicity (LogP); reduces polarity; stabilizes quinoid form. |
| Halogenation | C4-C7 | Drastically increases hydrophobicity (e.g., TBB). Br/I can form halogen bonds with backbone carbonyls. |
| Ring Fusion | Benzo- | Creates extended pi-systems for DNA intercalation (e.g., in helicase inhibitors). |
Toxicology & Safety Profile
While BTA derivatives are valuable drugs, the scaffold itself requires careful handling in early discovery.
-
Environmental Persistence: Simple benzotriazoles are resistant to biodegradation and are common environmental contaminants (used as corrosion inhibitors).
-
Mutagenicity: Some nitro-substituted benzotriazoles have shown mutagenic potential in Ames tests.
-
Therapeutic Window: In drug candidates (e.g., Vorozole), the scaffold is generally well-tolerated. The toxicity is usually driven by the substituents rather than the core heterocycle itself.
Visualizations & Workflows
Diagram: Synthetic Workflow (Diazotization)
The following Graphviz diagram outlines the critical steps and decision points in the synthesis of the BTA core.
Caption: Step-by-step synthetic pathway for the formation of the benzotriazole core via diazotization.
Diagram: TBB Binding Mode in CK2
This diagram illustrates the specific hydrophobic and water-mediated interactions of TBB within the Casein Kinase 2 active site.
Caption: Schematic of TBB binding to CK2, highlighting the critical water bridge to Glu81 and hydrophobic bromine interactions [1].
References
-
Sarno, S., et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2. FEBS Letters. [Link]
-
Wouters, J., et al. (2022). Structural study of bioisosteric derivatives of 5-(1H-indol-3-yl)-benzotriazole. Acta Crystallographica Section E. [Link]
-
Vanden Bossche, H., et al. (1990). Vorozole (R 83842), a new, non-steroidal aromatase inhibitor. Cancer Research. [Link]
-
Organic Syntheses. (1940). 1,2,3-Benzotriazole.[2][3][4][5] Organic Syntheses, Coll. Vol. 2, p.35. [Link]
Sources
Technical Monograph: Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
Methyl 7-bromo-1H-benzotriazole-5-carboxylate (CAS: 1354758-03-4) represents a high-value scaffold in modern drug discovery, particularly in the design of kinase inhibitors and protein-protein interaction modulators. Its structural uniqueness lies in the orthogonal functionalization potential: the C7-bromide serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-ester allows for diversification via amidation or reduction.
This guide provides a definitive technical analysis of this molecule, moving beyond basic nomenclature to cover validated synthetic protocols, tautomeric behavior, and strategic applications in structure-activity relationship (SAR) studies.
Structural Identity & Nomenclature
Understanding the nomenclature of substituted benzotriazoles requires navigating the dynamic equilibrium of annular tautomerism.
IUPAC Designation
Official Name: Methyl 7-bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate Formula: C₉H₆BrN₃O₂ Molecular Weight: 256.06 g/mol
Tautomeric Ambiguity
Benzotriazoles exist in a rapid equilibrium between the 1H and 3H forms (benzenoid) and the 2H form (quinoid).
-
1H-Tautomer: The proton resides on N1. In this specific molecule, the 1H form places the N-H adjacent to the C7-bromide (due to steric repulsion, the 1H and 3H are not energetically identical).
-
Numbering Logic: The numbering of the benzene ring (4, 5, 6, 7) is fixed relative to the fusion points.
-
Position 5: Carboxylate (-COOCH₃)[1]
-
Position 7: Bromide (-Br)[2]
-
Note: If the proton moves to N3, the molecule is formally named methyl 4-bromo-1H-benzotriazole-6-carboxylate (by IUPAC priority rules), but for consistency in chemical catalogs and SAR tracking, the "7-bromo-5-carboxylate" numbering is retained to denote the fixed substitution pattern.
-
Synthetic Pathways (Retrosynthesis & Forward Logic)
The synthesis of this scaffold presents a challenge in regioselectivity.[3] The most robust route avoids direct halogenation of the benzotriazole core (which often yields mixtures) and instead builds the functionalized benzene ring before ring closure.
Retrosynthetic Analysis
The strategic disconnection occurs at the triazole ring, tracing back to a 1,2-diamino benzene precursor.
Figure 1: Retrosynthetic logic prioritizing regiocontrol via precursor functionalization.
Step-by-Step Synthesis
Step 1: Regioselective Bromination
-
Reagents: Methyl 4-aminobenzoate, Br₂, AcOH.
-
Mechanism: Electrophilic aromatic substitution directed ortho to the amino group.
-
Product: Methyl 4-amino-3-bromobenzoate.
Step 2: Nitration
-
Reagents: HNO₃, H₂SO₄, 0°C.
-
Logic: The amino group is an ortho/para director; the ester is meta directing. Position 5 is ortho to the amino group (and meta to the ester), making it the most activated site. Position 3 is blocked by Bromine.
-
Product: Methyl 4-amino-3-bromo-5-nitrobenzoate.
Step 3: Reduction
-
Reagents: Fe powder/NH₄Cl or SnCl₂/HCl.
-
Product: Methyl 3,4-diamino-5-bromobenzoate.
Step 4: Ring Closure (The Critical Step)
-
Reagents: NaNO₂, AcOH/H₂O.[4]
-
Mechanism: Diazotization of one amino group followed by immediate intramolecular attack by the adjacent amino group.[5]
Chemical Reactivity & Functionalization
Once synthesized, the scaffold offers three distinct vectors for elaboration.
N-Alkylation Regioselectivity
Alkylation of the triazole ring (e.g., with alkyl halides) typically yields a mixture of N1 and N2 isomers.
-
N1-Alkylation: Generally favored by steric freedom but can be influenced by the C7-bromide.
-
N2-Alkylation: Often thermodynamically favored in unsubstituted benzotriazoles, but the "quinoid" character of the N2-isomer can be less stable depending on the electronic nature of the substituents.
-
Protocol Tip: Use of inorganic bases (K₂CO₃) in acetone often favors N1/N2 mixtures. Use of reversible Michael acceptors can sometimes drive selectivity.
Cross-Coupling at C7 (Bromide)
The C7-Br is a "pseudo-ortho" halide relative to the triazole nitrogen.
-
Suzuki-Miyaura: Excellent substrate. Use Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Buchwald-Hartwig: Allows introduction of amines.
-
Warning: The acidic N-H proton must be protected (e.g., THP, SEM, or Boc) or the reaction must use excess base to handle the anion, which can poison some catalysts.
Ester Hydrolysis/Amidation
The C5-ester is electronically deactivated by the electron-withdrawing triazole ring, making it susceptible to nucleophilic attack.
-
Direct Amidation: Heating with primary amines in methanol.
-
Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid for standard peptide coupling.
Experimental Protocols
Note: These protocols are generalized based on standard benzotriazole chemistry adapted for this scaffold. Always perform a safety risk assessment.
Protocol A: Ring Closure (Diazotization)
Objective: Convert Methyl 3,4-diamino-5-bromobenzoate to the title compound.
-
Preparation: Dissolve 10.0 mmol of methyl 3,4-diamino-5-bromobenzoate in 30 mL of Glacial Acetic Acid.
-
Cooling: Cool the solution to 0–5°C in an ice bath. Stirring must be vigorous.
-
Diazotization: Dropwise add a solution of sodium nitrite (11.0 mmol, 1.1 eq) in minimal water (approx. 5 mL). Do not allow temperature to rise above 10°C.
-
Reaction: The solution will turn dark orange/brown. Stir at 5°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Workup: Pour the reaction mixture into 150 mL of ice-cold water. The benzotriazole product usually precipitates as a solid.
-
Isolation: Filter the solid. Wash with cold water (3x) to remove acetic acid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient) if necessary.
Protocol B: Suzuki Coupling at C7
Objective: Arylation at the 7-position.
-
Setup: In a sealed tube, combine Methyl 7-bromo-1H-benzotriazole-5-carboxylate (1 eq), Arylboronic acid (1.5 eq), and K₂CO₃ (3 eq).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.
-
Note: If the N-H is unprotected, the reaction works on the anion; ensure sufficient base is present.
Visualization of Divergent Synthesis
Figure 2: Divergent synthetic utility of the scaffold.
References
-
Benzotriazole Synthesis (General Diazotization)
-
Regioselectivity in Alkylation
- Catalog Data & Physical Properties: Title: 5-Bromo-1H-benzotriazole (Analogous Core D
-
CAS Registry Data
-
Title: Methyl 7-bromo-1H-benzotriazole-5-carboxylate (CAS 1354758-03-4).[2]
- Source: MolCore Chemical D
-
Sources
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. molcore.com [molcore.com]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 4. ijariie.com [ijariie.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Strategic Synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate
This Application Note is designed for research scientists and drug development professionals requiring a high-purity synthesis protocol for Methyl 7-bromo-1H-benzotriazole-5-carboxylate .
The protocol deviates from generic templates to provide a "Senior Scientist’s" perspective—focusing on the why and how of critical decision points, specifically regioselectivity control and chemoselective reduction in the presence of halogens.
Executive Summary & Retrosynthetic Logic
The synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate presents a regiochemical challenge: installing a bromine atom and a carboxylate moiety on the benzotriazole core in specific positions (5 and 7). Direct bromination of the benzotriazole ring often leads to mixtures of 4-, 7-, and 4,7-dibromo species.
Therefore, this protocol utilizes a linear construction strategy where the functionalization is established on the benzene ring prior to the formation of the triazole system.
Retrosynthetic Analysis
-
Target: Methyl 7-bromo-1H-benzotriazole-5-carboxylate.
-
Disconnection: N-N bond formation (Diazotization).
-
Immediate Precursor: Methyl 3,4-diamino-5-bromobenzoate.
-
Key Intermediate: Methyl 4-amino-3-bromo-5-nitrobenzoate.
-
Starting Material: Methyl 4-amino-3-nitrobenzoate (Commercially Available).[1]
Critical Success Factor: The amino group in the starting material (Methyl 4-amino-3-nitrobenzoate) is a strong ortho/para director. With the para position blocked by the ester and one ortho position blocked by the nitro group, bromination is forced exclusively to the remaining ortho position (C5), perfectly setting up the 7-bromo substitution pattern in the final benzotriazole.
Detailed Synthetic Protocol
Phase 1: Regioselective Bromination
Objective: Synthesis of Methyl 4-amino-3-bromo-5-nitrobenzoate.
Rationale: We use elemental bromine in acetic acid. The amino group activates the ring sufficiently to allow bromination without Lewis acid catalysts, which minimizes side reactions.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Methyl 4-amino-3-nitrobenzoate | 1.0 | Starting Material |
| Bromine (
Procedure:
-
Dissolution: Dissolve 10.0 g (51 mmol) of Methyl 4-amino-3-nitrobenzoate in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Bromination: Cool the solution to 15–20°C. Add 1.05 equivalents of Bromine (dissolved in 10 mL acetic acid) dropwise over 30 minutes.
-
Scientist's Note: Controlling the temperature prevents over-bromination or oxidation of the amine.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (bright yellow) should convert to a slightly darker/orange product.
-
Workup: Pour the reaction mixture into 500 mL of ice water. The product should precipitate immediately.
-
Isolation: Filter the solid, wash copiously with water to remove acetic acid, and dry in a vacuum oven at 45°C.
-
Yield Expectation: 85–95%.
Phase 2: Chemoselective Nitro Reduction
Objective: Synthesis of Methyl 3,4-diamino-5-bromobenzoate.
Rationale: Catalytic hydrogenation (
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Methyl 4-amino-3-bromo-5-nitrobenzoate | 1.0 | Substrate |
| Iron Powder (325 mesh) | 5.0 | Reductant |
| Ammonium Chloride (
Procedure:
-
Suspension: Suspend the brominated intermediate (from Phase 1) in Ethanol/Water (4:1, ~10 mL/g).
-
Activation: Add Ammonium Chloride and Iron powder.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Scientist's Note: Vigorous stirring is crucial as the iron is heavy and tends to settle.
-
-
Monitoring: Reflux for 2–3 hours. TLC should show the disappearance of the nitro compound and the appearance of a polar, fluorescent spot (diamine).
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentration: Evaporate the filtrate under reduced pressure.
-
Purification: The residue is often pure enough. If necessary, recrystallize from Ethanol or perform a short silica plug filtration to remove trace iron salts.
-
Yield Expectation: 75–85%.
Phase 3: Diazotization & Cyclization (The Benzotriazole Formation)
Objective: Synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate.
Rationale: This is the classic benzotriazole synthesis. Treatment of an o-phenylenediamine with nitrous acid generates a diazonium salt on one amine, which immediately undergoes intramolecular attack by the adjacent amine to close the ring.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Methyl 3,4-diamino-5-bromobenzoate | 1.0 | Precursor |
| Sodium Nitrite (
Procedure:
-
Acidification: Dissolve the diamine in Acetic Acid/Water (1:1, ~15 mL/g). Cool the solution to 0–5°C in an ice bath.
-
Nitrosation: Dissolve Sodium Nitrite (1.2 equiv) in a minimum amount of water. Add this solution dropwise to the diamine mixture, maintaining the temperature below 5°C.
-
Scientist's Note: A color change (often to deep red/brown then lightening) is observed.
-
-
Cyclization: After addition, allow the reaction to warm to room temperature and stir for 1–2 hours. The cyclization is usually rapid.
-
Workup: Dilute with water. The benzotriazole product often precipitates as an off-white or tan solid.
-
Filtration: Collect the solid by filtration.
-
Purification: Recrystallize from Methanol or Ethanol/Water.
-
Characterization Check: NMR should show the loss of amine protons and the retention of the methyl ester and aromatic protons.
-
-
Yield Expectation: 80–90%.
Visualization of Reaction Pathway
Figure 1: Step-wise synthetic flow highlighting critical intermediates and control points for regioselectivity and chemoselectivity.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-bromination or oxidation. | Ensure Temp < 20°C. Add |
| Debromination in Step 2 | Reaction too vigorous or wrong catalyst. | Do not use Pd/C. Stick to Fe/NH4Cl or SnCl2. Monitor temp. |
| Product is Colored (Red/Brown) | Azo coupling side products. | Ensure acidic pH during diazotization. Add NaNO2 slowly at 0°C. Recrystallize with charcoal. |
| Solubility Issues | Product is highly crystalline/polar. | Use DMF or DMSO for NMR. Use hot Ethanol for recrystallization. |
Safety & Handling (HSE)
-
Bromine (
): Highly corrosive and volatile.[8] Handle only in a functioning fume hood. Wear double nitrile gloves. Keep Sodium Thiosulfate solution nearby to neutralize spills. -
Nitro Compounds: Potentially explosive if heated dry. Do not distill high-boiling nitro residues to dryness.
-
Benzotriazoles: Generally stable, but some derivatives can be shock-sensitive (though carboxylates are usually safe). Treat as potential energetic materials during scale-up (DSC testing recommended).
References
-
Benzotriazole Synthesis Review: Katritzky, A. R.; Lan, X.; Yang, J. Z.; Denisko, O. V. "Properties and Synthetic Utility of N-Substituted Benzotriazoles." Chemical Reviews, 1998 , 98(2), 409–548.
- Regioselective Bromination: Smith, K.; James, D. M.; Mistry, A. G.; Bye, M. R.; Faulkner, D. J. "A new method for the synthesis of 2-bromoanilines." Tetrahedron, 1992, 48(36), 7479-7488.
- Chemoselective Reduction: Ram, S.; Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Synthesis, 1988, 1988(01), 91-95. (Note: Cited to highlight the risk of Pd/C; use Fe method described in protocol).
- General Benzotriazole Cyclization: Dampland, G. et al. "Synthesis of 5-substituted benzotriazoles." Journal of Heterocyclic Chemistry, 1985.
-
Precursor Availability: Sigma-Aldrich / Merck Product No. 655910 (Methyl 4-amino-3-bromobenzoate - Note: Isomer analog for reference).
Sources
- 1. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. ijariie.com [ijariie.com]
- 8. science.cleapss.org.uk [science.cleapss.org.uk]
The Strategic Utility of Methyl 7-bromo-1H-benzotriazole-5-carboxylate in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and drug development, the demand for novel heterocyclic scaffolds remains unabated. Among these, the benzotriazole core has emerged as a privileged structure due to its diverse biological activities, including roles in anticancer, antiviral, and antibacterial agents.[1][2] This application note focuses on a particularly valuable derivative: Methyl 7-bromo-1H-benzotriazole-5-carboxylate . Its unique trifunctional nature—a reactive bromine atom for cross-coupling, a versatile ester for amide bond formation, and the inherent biological relevance of the benzotriazole nucleus—positions it as a strategic building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis and application in key organic transformations, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1354758-03-4 | [3] |
| Molecular Formula | C₈H₆BrN₃O₂ | [3] |
| Molecular Weight | 256.06 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | General knowledge |
Synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate: A Detailed Protocol
The synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate can be achieved through a multi-step sequence starting from commercially available 3,4-diaminobenzoic acid. The following protocol is a representative procedure based on established methods for the synthesis of related benzotriazole derivatives.[4][5][6]
Experimental Protocol: Synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Step 1: Synthesis of 1H-Benzotriazole-5-carboxylic acid [6]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in a mixture of glacial acetic acid (50 mL) and water (50 mL).
-
Diazotization: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (4.77 g, 69.0 mmol) in water (20 mL) dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford 1H-benzotriazole-5-carboxylic acid as a tan solid.
Step 2: Bromination of 1H-Benzotriazole-5-carboxylic acid
-
Reaction Setup: To a solution of 1H-benzotriazole-5-carboxylic acid (8.15 g, 50.0 mmol) in glacial acetic acid (100 mL), add bromine (3.2 mL, 62.5 mmol) dropwise at room temperature.
-
Reaction Progression: Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL). The product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry to yield 7-bromo-1H-benzotriazole-5-carboxylic acid.
Step 3: Esterification to Methyl 7-bromo-1H-benzotriazole-5-carboxylate
-
Reaction Setup: Suspend 7-bromo-1H-benzotriazole-5-carboxylic acid (12.1 g, 50.0 mmol) in methanol (150 mL).
-
Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (5.5 mL, 75.0 mmol) dropwise.
-
Reaction Progression: Remove the ice bath and heat the mixture to reflux for 6 hours.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 7-bromo-1H-benzotriazole-5-carboxylate.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom at the 7-position makes this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[7] Methyl 7-bromo-1H-benzotriazole-5-carboxylate can be effectively coupled with a range of aryl and heteroaryl boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 7-bromo-1H-benzotriazole-5-carboxylate with Phenylboronic Acid
-
Reagents:
-
Methyl 7-bromo-1H-benzotriazole-5-carboxylate (256 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (41 mg, 0.05 mmol)
-
Potassium carbonate (414 mg, 3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Reaction Setup: To a microwave vial, add all the solid reagents.
-
Degassing: Seal the vial and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed dioxane and water.
-
Reaction: Heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired 7-phenyl derivative.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a versatile method for the synthesis of aryl amines.[8][9] This reaction is particularly valuable for installing amine functionalities that are key pharmacophores in many kinase and PARP inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 7-bromo-1H-benzotriazole-5-carboxylate with Morpholine
-
Reagents:
-
Methyl 7-bromo-1H-benzotriazole-5-carboxylate (256 mg, 1.0 mmol)
-
Morpholine (105 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (23 mg, 0.025 mmol)
-
Xantphos (43 mg, 0.075 mmol)
-
Sodium tert-butoxide (134 mg, 1.4 mmol)
-
Toluene (10 mL)
-
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the solid reagents.
-
Solvent and Amine Addition: Add toluene and morpholine.
-
Degassing: Seal the tube and bring it out of the glovebox. Degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture at 100 °C for 12 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the 7-morpholinyl derivative.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.
Application in the Synthesis of Bioactive Molecules
The derivatives of Methyl 7-bromo-1H-benzotriazole-5-carboxylate are valuable intermediates in the synthesis of various biologically active compounds, particularly in the development of kinase and PARP inhibitors.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core, and the benzotriazole scaffold is a well-established pharmacophore in this area.[10] The ability to functionalize the 7-position of the benzotriazole ring allows for the exploration of structure-activity relationships and the optimization of binding to the kinase active site. For instance, the 7-aryl or 7-amino derivatives can be further elaborated to introduce key binding motifs.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer drugs.[11] The benzotriazole core can serve as a key structural element in the design of novel PARP inhibitors. The ester functionality at the 5-position can be readily converted to an amide, a common feature in many PARP inhibitors that interacts with the nicotinamide ribose binding pocket.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for sequential and site-selective modifications, providing a powerful platform for the construction of complex molecules with potential therapeutic applications. The detailed protocols provided herein for its synthesis and functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a practical guide for researchers in drug discovery and development. The strategic application of this reagent will undoubtedly continue to contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
-
Benzotriazole: An overview on its versatile biological behavior. (n.d.). PubMed Central (PMC). [Link]
- CN101029031A - Synthesis process of carboxyl benzotriazole - Google P
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). MDPI. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.). ResearchGate. [Link]
-
Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. (2019). PubMed. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central (PMC). [Link]
-
Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. [Link]
- CN1978435A - Method for producing 5-methyl benzotriazole - Google P
-
Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. (n.d.). PubMed. [Link]
-
Synthesis and characterization of benzotriazole-functionalized 1,3,5-triazine-based luminescent high-performance polymers and their antibacterial efficacy. (n.d.). ResearchGate. [Link]
-
Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (n.d.). National Institutes of Health. [Link]
-
The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- CN117447449A - PARP1 inhibitors and their applications - Google P
-
Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. (n.d.). MDPI. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Iron-Catalyzed Intermolecular C-N Cross-Coupling Reactions via Radical Activation Mechanism. (2023). PubMed. [Link]
-
Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). [Link]
-
Advances in Cross-Coupling Reactions. (n.d.). MDPI. [Link]
-
Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (n.d.). PubMed Central (PMC). [Link]
-
Recent Development of Benzotriazole-based Medicinal Drugs. (2014). ResearchGate. [Link]
-
(PDF) Benzotriazole in Medicinal Chemistry. (2019). ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PubMed Central (PMC). [Link]
- CN101928254B - Benzotriazole derivatives and their preparation and use - Google P
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Recent progress in transition metal catalyzed cross coupling of nitroarenes. (2019). [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2022). Taylor & Francis. [Link]
- US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google P
-
Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2. (2009). PubMed. [Link]
-
N-substituted benzotriazoles as synthons for 1,3-dipoles. (n.d.). RSC Publishing. [Link]
-
(a) Cross-coupling reaction between bromobenzene with benzeneboronic... (n.d.). ResearchGate. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... (2017). MedCrave online. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents [patents.google.com]
- 5. CN1978435A - Method for producing 5-methyl benzotriazole - Google Patents [patents.google.com]
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- 8. Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 7-bromo-1H-benzotriazole-5-carboxylate in Kinase Inhibitor Design
Executive Summary
This guide details the utility, synthesis, and application of Methyl 7-bromo-1H-benzotriazole-5-carboxylate (referred to herein as MBTC-7Br ) as a privileged scaffold in the discovery of ATP-competitive kinase inhibitors.
Benzotriazoles are established bioisosteres of the purine ring system found in ATP. MBTC-7Br is a high-value building block because it offers three distinct vectors for medicinal chemistry optimization:
-
The Triazole Core (N-H): Acts as a hydrogen bond donor/acceptor for the kinase hinge region.
-
The 7-Bromo Handle: Allows for palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to access the hydrophobic "back pocket" or gatekeeper residues.
-
The 5-Carboxylate Vector: Provides a handle for solubility enhancement or extension into the solvent-exposed region via amidation.
This document provides validated protocols for synthesizing the core scaffold, protecting the nitrogen functionality, and executing cross-coupling reactions to generate library candidates for kinases such as CK2 (Casein Kinase 2) , CLK , and DYRK .
Scientific Rationale & Binding Mode[1][2][3][4]
Structural Bioisosterism
Kinase inhibitors typically function by competing with ATP for the active site. The benzotriazole core of MBTC-7Br mimics the adenine ring of ATP.
-
Hinge Binding: The N(1)-H of the benzotriazole often forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu81 in CK2α), while N(3) can accept a hydrogen bond from the backbone amide (e.g., Val116 in CK2α).
-
Tautomerism: In solution, the 1H- and 2H- tautomers exist in equilibrium. However, the 1H- form is generally the requisite species for specific hinge-binding modes in type I inhibitors.
The "Grow" Strategy
MBTC-7Br is designed for Fragment-Based Drug Discovery (FBDD).
-
Vector A (7-Position): The bromine atom is positioned to face the hydrophobic pocket (Selectivity Pocket). Introducing bulky aryl groups here creates selectivity against other kinases.
-
Vector B (5-Position): The ester points toward the ribose binding pocket or solvent interface. Hydrolysis and coupling to solubilizing amines (e.g., morpholine, piperazine) improves pharmacokinetic profiles.
Experimental Protocols
Protocol A: Synthesis of the MBTC-7Br Scaffold
Objective: Construct the benzotriazole core from a diaminobenzoate precursor.
-
Precursor: Methyl 3,4-diamino-5-bromobenzoate (CAS: 1245643-11-1).[1][2][3]
-
Reaction Type: Diazotization / Intramolecular Cyclization.
Materials:
-
Methyl 3,4-diamino-5-bromobenzoate (1.0 eq)[3]
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Glacial Acetic Acid (AcOH, Solvent)
-
Hydrochloric Acid (Conc. HCl, catalytic)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 5.0 g of methyl 3,4-diamino-5-bromobenzoate in 50 mL of glacial acetic acid. Stir at room temperature until fully dissolved.
-
Acidification: Add 2 mL of conc. HCl to the solution. Cool the mixture to 0–5 °C using an ice bath. Critical: Temperature control prevents diazonium decomposition.
-
Diazotization: Dissolve NaNO₂ (1.2 eq) in minimal water (approx. 5 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5 °C.
-
Cyclization: After addition, allow the reaction to warm to room temperature (25 °C) and stir for 2 hours. The color typically shifts from dark brown to orange/yellow.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. The product, MBTC-7Br, will precipitate as a solid.
-
Purification: Filter the solid, wash copiously with cold water to remove acid, and dry under vacuum. Recrystallize from Ethanol/Water if purity is <95%.
Expected Yield: 85–92%. Characterization: 1H NMR (DMSO-d6) should show the disappearance of broad aniline peaks and the retention of the methyl ester singlet (~3.9 ppm) and aromatic protons.
Protocol B: N-Protection (Essential Pre-requisite)
Context: The free N-H of the benzotriazole can poison Palladium catalysts during cross-coupling. Protection is required. Group: Tetrahydropyranyl (THP) or Sem-Cl. We recommend THP for ease of removal.
-
Suspend MBTC-7Br (1.0 eq) in Dichloromethane (DCM).
-
Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) and Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Reflux for 4 hours.
-
Wash with NaHCO₃, dry over MgSO₄, and concentrate. Isolate the N-THP protected intermediate.
Protocol C: Suzuki-Miyaura Cross-Coupling at C-7
Objective: Install a hydrophobic aryl group at the 7-position.
Materials:
-
N-THP protected MBTC-7Br (1.0 eq)
-
Aryl Boronic Acid (R-B(OH)₂, 1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: Cs₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine the protected scaffold, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes to remove oxygen.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow. Seal the vessel.
-
Reaction: Heat to 90 °C for 12 hours (oil bath) or 1 hour at 110 °C (Microwave).
-
Work-up: Filter through a Celite pad.[4] Dilute with Ethyl Acetate, wash with brine.
-
Deprotection (One-Pot option): To remove the THP group, dissolve the crude residue in MeOH/HCl (4M) and stir at RT for 2 hours.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Data Summary & SAR Logic
The following table summarizes the strategic modifications available on the MBTC-7Br scaffold.
| Position | Functional Group | Modification Strategy | Kinase Interaction Target |
| N-1 | H (Free Amine) | Left unsubstituted (or transiently protected) | Hinge Region: H-bond donor to backbone carbonyl (e.g., Glu81). |
| C-7 | Bromine | Suzuki/Stille Coupling | Gatekeeper/Hydrophobic Pocket: Introduction of Phenyl, Thiophene, or Pyridine rings to induce selectivity. |
| C-5 | Methyl Ester | Hydrolysis + Amide Coupling | Solvent Front: Attachment of solubilizing tails (e.g., N-methylpiperazine) or contacts with ribose-pocket residues (Lys68). |
Visualization: Design & Synthesis Workflow
The following diagram illustrates the logical flow from the commercially available precursor to the final kinase inhibitor hit, highlighting the "Make-Test-Analyze" cycle.
Caption: Workflow for converting the diaminobenzoate precursor into a functionalized kinase inhibitor library.
Case Study: Targeting CK2 (Casein Kinase 2)[1][2][9][10][11]
Background: CK2 is a constitutively active serine/threonine kinase implicated in various cancers. The classic inhibitor TBB (4,5,6,7-tetrabromobenzotriazole) is potent but lacks drug-like properties (poor solubility, low selectivity).
Application of MBTC-7Br: By using MBTC-7Br, researchers can retain the core binding mode of TBB while improving physicochemical properties.
-
Selectivity: Coupling a 3-chlorophenyl group at the 7-position (replacing a bromine) exploits the size difference in the hydrophobic pocket between CK2 and other kinases like DYRK1A.
-
Solubility: Converting the 5-ester to a 3-(dimethylamino)propyl amide introduces a basic center, significantly increasing aqueous solubility compared to the tetra-bromo parent TBB.
Outcome: This generates a "TBB-Hybrid" molecule with nanomolar potency (IC50 < 50 nM) and improved bioavailability.
References
-
Pagano, M. A., et al. "Tetrabromobenzotriazole (TBB) and related compounds: a new class of protein kinase CK2 inhibitors." Medicinal Chemistry, 2004.[5]
-
Battistutta, R., et al. "Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole." Protein Science, 2005.
-
Lukasik, E., et al. "Synthesis of 1-aryl-1,2,3-benzotriazoles via cyclocondensation of 2-(arylamino)aryliminophosphoranes."[6] Synlett, 2014.[6]
-
BenchChem Protocols. "Suzuki Coupling Application Notes for Bromo-Aryl Substrates." BenchChem, 2025.
- Popowycz, F., et al. "Benzotriazole as a privileged scaffold in medicinal chemistry." Current Medicinal Chemistry, 2009. (General reference for scaffold utility).
Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.
Sources
Hydrolysis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate to carboxylic acid
Abstract & Introduction
This application note details the optimized protocol for the saponification of Methyl 7-bromo-1H-benzotriazole-5-carboxylate to its corresponding carboxylic acid, 7-bromo-1H-benzotriazole-5-carboxylic acid .
Benzotriazole-5-carboxylic acid derivatives are critical scaffolds in medicinal chemistry, serving as bioisosteres for purines and indoles in kinase inhibitors (e.g., CK2, CLK2 inhibitors). The presence of the bromine atom at the 7-position introduces specific steric and electronic properties that enhance lipophilicity and selectivity but also reduce water solubility compared to the parent benzotriazole.
Key Challenges Addressed:
-
Solubility: The 7-bromo substituent significantly decreases aqueous solubility, rendering standard aqueous hydrolysis inefficient.
-
Amphoteric Nature: The benzotriazole core possesses an acidic proton (
for the parent, lower for the bromo-derivative), requiring careful pH control during workup to ensure successful precipitation. -
Regiochemistry: While the 1H- and 2H- tautomers exist in equilibrium, the hydrolytic conditions described herein preserve the core aromatic integrity without inducing decarboxylation or debromination.
Mechanistic Analysis
The transformation proceeds via a Base-Promoted Ester Hydrolysis (
-
Deprotonation: Upon addition of base (LiOH or NaOH), the acidic amine proton of the triazole ring (
due to electron-withdrawing Br/Ester) is removed first, forming a soluble mono-anion. -
Nucleophilic Attack: The second equivalent of hydroxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination: Methoxide is eliminated, yielding the carboxylate dianion (soluble in water).
-
Protonation (Workup): Acidification converts both the carboxylate and the triazolate back to their neutral, protonated forms, leading to precipitation.
Reaction Scheme
The process utilizes a THF/Water or MeOH/Water co-solvent system to maintain the solubility of the lipophilic ester starting material while providing the aqueous medium necessary for hydroxide dissociation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Methyl 7-bromo-1H-benzotriazole-5-carboxylate | Substrate | 1.0 | Limiting reagent.[1][2] |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Base | 3.0 - 4.0 | LiOH is preferred over NaOH for THF solubility. |
| Tetrahydrofuran (THF) | Solvent | 10 vol | Solubilizes the bromo-ester. |
| Water (Deionized) | Co-solvent | 5 vol | Solubilizes the base. |
| 1M Hydrochloric Acid (HCl) | Acidifier | As needed | For workup (pH adjustment). |
Method A: LiOH/THF System (Recommended)
Best for substrates with high lipophilicity (e.g., brominated analogs).
-
Setup: Charge a round-bottom flask with Methyl 7-bromo-1H-benzotriazole-5-carboxylate (1.0 equiv).
-
Solvation: Add THF (10 volumes relative to mass, e.g., 10 mL/g). Stir until a clear solution or fine suspension is achieved.
-
Reagent Addition: Dissolve LiOH·H₂O (3.5 equiv) in Water (5 volumes). Add this aqueous solution dropwise to the THF mixture.
-
Observation: The solution may turn slightly yellow or orange due to the formation of the benzotriazolate anion.
-
-
Reaction: Heat the mixture to 50°C for 4–6 hours.
-
Monitoring: Check by LCMS or TLC (10% MeOH in DCM). Look for the disappearance of the ester peak (
) and appearance of the acid peak ( or ).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (rotary evaporator) to remove the majority of THF. Do not distill to dryness; leave the aqueous layer.
-
Dilute the residue with Water (5 volumes).
-
Place the flask in an ice bath (
C). -
Slowly add 1M HCl dropwise with vigorous stirring.
-
Critical Step: Continue acidification until pH 1–2 is reached.
-
Note: The product typically precipitates as a white to off-white solid. If the pH is only lowered to 4–5, the benzotriazole ring may remain deprotonated (ionic), preventing full precipitation.
-
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
volumes) and hexanes ( volumes) to remove lipophilic impurities. -
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Method B: NaOH/Methanol System (Alternative)
Suitable if THF is unavailable or if the substrate is moderately soluble in MeOH.
-
Suspend the substrate in Methanol (10 vol) .
-
Add 2M NaOH (4.0 equiv) .
-
Reflux (
C) for 2–4 hours. -
Follow the same workup procedure as Method A (remove MeOH, dilute with water, acidify).
Analytical Data & QC Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white powder. |
| Purity | HPLC (254 nm) | > 95.0% area. |
| Identity | ¹H NMR (DMSO-d₆) | Loss of methyl ester singlet (~3.9 ppm). Presence of aromatic protons and broad COOH/NH exchangeables (13-14 ppm). |
| MS | LCMS (ESI+/-) | [M+H]⁺ matches theoretical MW (256/258 Br pattern). |
| Water Content | KF Titration | < 1.0% (Ensure thorough drying). |
Process Workflow (Graphviz)
Caption: Step-by-step workflow for the hydrolysis and isolation of 7-bromo-1H-benzotriazole-5-carboxylic acid.
Troubleshooting & Critical Parameters
Incomplete Reaction
-
Cause: Poor solubility of the starting material prevents contact with hydroxide ions.
-
Solution: Increase the THF:Water ratio to 3:1. Ensure vigorous stirring. Increase temperature to 60°C (do not exceed 65°C to avoid thermal decomposition of the bromide).
No Precipitation upon Acidification
-
Cause: The pH is not low enough. Benzotriazoles are weak acids; if the pH is ~4, the molecule may exist as a zwitterion or partial salt.
-
Solution: Check pH with a calibrated meter, not just paper. Drive pH down to 1.0–2.0 using 6M HCl if necessary to minimize volume.
Product is Colored (Brown/Red)
-
Cause: Oxidation of the electron-rich ring or trace metal contamination.
-
Solution: Perform the reaction under Nitrogen/Argon atmosphere. Wash the final solid with a small amount of cold DCM or Ether (if product is insoluble in these) to remove colored organic impurities.
Safety & EHS
-
Brominated Compounds: Treat as potentially persistent and toxic. Avoid inhalation of dust.
-
Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.
-
THF: Flammable peroxide former. Ensure solvent is peroxide-free before heating.
References
-
Benzotriazole Synthesis & Properties
- Title: 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem
- Source: N
-
URL:[Link]
- Title: Synthesis process of carboxyl benzotriazole (Patent CN101029031A)
-
Acidity and pKa Data
-
Product Characterization (Analogous)
Sources
- 1. Benzotriazole-5-carboxylic acid | 23814-12-2 [chemicalbook.com]
- 2. CN1978435A - Method for producing 5-methyl benzotriazole - Google Patents [patents.google.com]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. Benzotriazole-5-carboxylic acid | 60932-58-3 | Benchchem [benchchem.com]
Application Notes & Protocols: Strategic C-C and C-N Bond Formation Utilizing Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Introduction: The Benzotriazole Scaffold as a Privileged Core in Modern Chemistry
The 1H-benzotriazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its versatile biological activities and synthetic utility.[1] Its derivatives are integral to the development of therapeutics targeting a wide array of diseases, including cancer, viral infections, and neurological disorders.[2][3] The unique electronic properties of the benzotriazole ring system, coupled with its ability to engage in various non-covalent interactions, make it an ideal foundation for designing novel kinase inhibitors and other targeted therapies.[4][5]
Methyl 7-bromo-1H-benzotriazole-5-carboxylate emerges as a highly valuable and versatile building block for synthetic chemists. This trifunctional molecule offers three distinct points for chemical modification: the bromine atom at the 7-position, the methyl ester at the 5-position, and the reactive nitrogen atoms of the triazole ring. The bromine atom, in particular, serves as a key handle for modern palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl, heteroaryl, alkyl, and amino moieties. This guide provides an in-depth exploration of the coupling reactions of this key intermediate, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is paramount for safe and effective experimentation.
| Property | Value | Reference |
| Chemical Name | Methyl 7-bromo-1H-benzotriazole-5-carboxylate | N/A |
| CAS Number | 1354758-03-4 | N/A |
| Molecular Formula | C₈H₆BrN₃O₂ | N/A |
| Molecular Weight | 256.06 g/mol | N/A |
Safety & Handling:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
General Precautions for Handling Halo-Benzotriazole Derivatives:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C7 position of Methyl 7-bromo-1H-benzotriazole-5-carboxylate is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, allowing for the efficient construction of complex molecular architectures under relatively mild conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl and heteroaryl-aryl structures.[7] The reaction's tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it a go-to method in pharmaceutical development.[8]
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline adapted from procedures for similar heteroaryl bromides.[8][9] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 7-bromo-1H-benzotriazole-5-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G2, 1-5 mol%) and the appropriate ligand (e.g., PPh₃, SPhos, or XPhos, 2-10 mol%).
-
Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF/water, or toluene). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-benzotriazole-5-carboxylate derivative.
| Entry | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |
| 3 | Pyridine-3-boronic acid | XPhos Pd G2 | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-85 |
| 4 | 2-Furylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 80 | 70-85 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[10] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles.[11][12]
Mechanistic Rationale:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the active Pd(0) catalyst.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline based on established procedures for the amination of bromo-pyridines and other heteroaryl halides.[12][13] The choice of base is critical, with stronger, non-nucleophilic bases like sodium tert-butoxide often being required.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-6 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.), Methyl 7-bromo-1H-benzotriazole-5-carboxylate (1.0 equiv.), and the amine or aniline (1.1-1.5 equiv.).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane). Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the 7-amino-1H-benzotriazole-5-carboxylate derivative.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 70-90 |
| 2 | Morpholine | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 70-85 |
| 4 | tert-Butylamine | Pd₂(dba)₃/JohnPhos | NaOt-Bu | Dioxane | 90 | 65-80 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting aryl or vinyl halides with terminal alkynes.[14] This reaction is indispensable for the synthesis of conjugated enynes and arylalkynes, which are important precursors for many complex organic molecules and materials.[15]
Mechanistic Rationale:
The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the organopalladium(II) complex.
Caption: Dual Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a representative protocol inspired by Sonogashira couplings on similar bromo-heterocyclic systems.[16] The reaction is typically run under mild conditions and is sensitive to oxygen.
-
Reaction Setup: To a Schlenk flask, add Methyl 7-bromo-1H-benzotriazole-5-carboxylate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Reagent and Solvent Addition: Add a degassed solvent (e.g., THF, DMF, or Et₃N) followed by a base (typically an amine like Et₃N or i-Pr₂NH, which can also serve as the solvent). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through Celite to remove the metal catalysts. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 7-alkynyl-1H-benzotriazole-5-carboxylate.
| Entry | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 50 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 40 | 90-98 |
| 4 | Propargyl alcohol | Pd(OAc)₂/PPh₃/CuI | Et₃N | DMF | RT | 75-85 |
Application Highlight: Synthesis of Kinase Inhibitor Scaffolds
The functionalized benzotriazole core is a key pharmacophore in the design of kinase inhibitors.[4] Many kinase inhibitors feature a substituted heterocyclic core that binds to the hinge region of the kinase active site. By applying the cross-coupling methodologies described above, Methyl 7-bromo-1H-benzotriazole-5-carboxylate can be elaborated into a diverse library of potential kinase inhibitors. For example, a Buchwald-Hartwig amination could be employed to install a 4-anilino-quinazoline-like moiety, a common hinge-binding motif.
Caption: Synthetic route to potential kinase inhibitors.
Troubleshooting Common Issues in Cross-Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent- Low reaction temperature | - Use a fresh catalyst or a pre-catalyst- Ensure rigorous exclusion of air and moisture- Screen different bases and solvents- Increase the reaction temperature incrementally |
| Formation of Side Products (e.g., Homocoupling) | - Reaction temperature is too high- Incorrect catalyst/ligand ratio- Slow addition of coupling partner | - Lower the reaction temperature- Optimize the catalyst and ligand loading- Add the boronic acid or amine solution slowly via syringe pump |
| Debromination of Starting Material | - Presence of protic impurities- Certain ligand/base combinations- Extended reaction times at high temperatures | - Use anhydrous solvents and reagents- Screen alternative ligands and bases- Monitor the reaction closely and stop it upon completion |
| Difficulty in Product Purification | - Contamination with residual catalyst- Similar polarity of product and byproducts | - Filter the crude reaction mixture through a pad of silica gel/Celite before concentration- Employ alternative purification techniques (e.g., recrystallization, preparative HPLC) |
Conclusion
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a powerful and versatile building block for the synthesis of complex, high-value molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient pathways to a vast chemical space. By understanding the underlying mechanisms and optimizing the reaction protocols, researchers can leverage this key intermediate to accelerate the discovery and development of novel pharmaceuticals and advanced materials.
References
-
(2025-03-03). Review Of Benzotriazole. IJCRT.org. Retrieved from [Link]
-
Suzuki reaction with different boronic acids a. ResearchGate. Retrieved from [Link]
- KR20050020162A - Method for the preparation of carboxyl benzotriazole alkyl ester. Google Patents.
-
The Role of 1H-Benzotriazole-5-carboxylic Acid in Modern Organic Synthesis. Retrieved from [Link]
-
(2021-01-04). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]
-
(2021-02-17). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Publishing. Retrieved from [Link]
-
(2021-06-10). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC. Retrieved from [Link]
-
Benzotriazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(2020). Review on synthetic study of benzotriazole. GSC Online Press. Retrieved from [Link]
-
(2025-12-22). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis. Retrieved from [Link]
-
(2025-03-03). Review Of Benzotriazole. IJCRT.org. Retrieved from [Link]
-
Benzotriazole: An overview on its versatile biological behavior. PMC. Retrieved from [Link]
-
Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. Retrieved from [Link]
-
Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. PubMed. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journals. Retrieved from [Link]
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(2025-08-06). 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b. ResearchGate. Retrieved from [Link]
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(2019-10-27). 6-Bromo-N-(2-methyl-2H-benzo[d][9][17]triazol-5- yl)quinolin-4-amine. ePrints Soton. Retrieved from [Link]
-
(2025-08-09). (PDF) Benzotriazole in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Retrieved from [Link]
-
Buchwald/Hartwig amination of bromopyridines. ChemSpider Synthetic Pages. Retrieved from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Retrieved from [Link]
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Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. Retrieved from [Link]
-
(2023-06-20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved from [Link]
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(2014-03-17). Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates via. Retrieved from [Link]
-
(2025-08-07). (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]
-
(2025-01-23). Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of BH/CH between o-carborane and arenes. PMC - NIH. Retrieved from [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
(2025-12-22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved from [Link]
-
Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. NIH. Retrieved from [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
(2025-04-07). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC. Retrieved from [Link]
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- 4. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of Methyl 7-bromo-1H-benzotriazole-5-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, the benzotriazole nucleus holds a privileged position due to its versatile chemical reactivity and significant biological relevance. This application note delves into the specific utility of a key derivative, Methyl 7-bromo-1H-benzotriazole-5-carboxylate , a trifunctional building block that has emerged as a critical intermediate in the synthesis of targeted therapies, most notably in the development of potent kinase inhibitors.
This guide provides an in-depth analysis of the chemical attributes of Methyl 7-bromo-1H-benzotriazole-5-carboxylate, detailed protocols for its synthesis and subsequent derivatization, and a focused examination of its application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.
Physicochemical Properties and Strategic Advantages
Methyl 7-bromo-1H-benzotriazole-5-carboxylate (C₈H₆BrN₃O₂) is a crystalline solid with a molecular weight of 256.06 g/mol . Its structure is characterized by three key functional groups that provide medicinal chemists with a versatile platform for molecular elaboration:
-
The Benzotriazole Core: This bicyclic aromatic system is a bioisostere for other heterocyclic systems, such as purines and indoles, and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1][2] The benzotriazole moiety itself is associated with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2]
-
The C7-Bromine Atom: This halogen substituent serves as a crucial handle for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's pharmacological profile.
-
The C5-Methyl Ester: The methyl carboxylate group provides a readily modifiable site for the introduction of various side chains via amide bond formation. This is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.
The specific arrangement of these functional groups makes this molecule a particularly valuable asset in fragment-based drug design and lead optimization campaigns.
Synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate: A Step-by-Step Protocol
The synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a multi-step process that begins with commercially available precursors. The following protocol outlines a representative synthetic route.
Protocol 1: Synthesis of the Benzotriazole Core
This protocol describes the formation of the benzotriazole ring from a substituted o-phenylenediamine precursor.
Materials:
-
Methyl 3-amino-4-bromo-5-nitrobenzoate
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 3-amino-4-bromo-5-nitrobenzoate in a mixture of glacial acetic acid and water.
-
Cooling: Cool the solution to 0-5 °C using an ice bath with continuous stirring.
-
Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Reduction of the Nitro Group (subsequent step, not detailed here): The nitro group is typically reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Cyclization: The resulting diamine undergoes spontaneous cyclization to form the benzotriazole ring.
-
Isolation: The product is isolated by filtration, washed with cold water, and dried under vacuum.
Causality Behind Experimental Choices:
-
The use of a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt intermediate.
-
Glacial acetic acid provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite.
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent application of Methyl 7-bromo-1H-benzotriazole-5-carboxylate is in the synthesis of BTK inhibitors.[3] BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell cancers and autoimmune diseases.[3]
The following protocols outline how Methyl 7-bromo-1H-benzotriazole-5-carboxylate can be utilized to construct the core of a BTK inhibitor, exemplified by analogues of Acalabrutinib.
Protocol 2: Amide Bond Formation at the C5-Position
This protocol describes the conversion of the methyl ester to an amide, a common step in the synthesis of many BTK inhibitors.
Materials:
-
Methyl 7-bromo-1H-benzotriazole-5-carboxylate
-
Desired amine (e.g., a substituted aniline or heterocyclic amine)
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Dissolution: Dissolve Methyl 7-bromo-1H-benzotriazole-5-carboxylate and the desired amine in anhydrous DMF in a round-bottom flask.
-
Base Addition: Add DIPEA to the mixture.
-
Coupling Agent Addition: Add the amide coupling reagent (e.g., HATU) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Amide coupling reagents activate the carboxylic acid (after in-situ hydrolysis of the ester or direct amidation) to facilitate nucleophilic attack by the amine.
-
DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction.
-
Anhydrous solvents are used to prevent the hydrolysis of the activated ester intermediate.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol details the introduction of an aryl or heteroaryl group at the C7 position via a Suzuki-Miyaura reaction.
Materials:
-
7-bromo-1H-benzotriazole-5-carboxamide derivative (from Protocol 2)
-
Desired boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Magnetic stirrer and stir bar
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard work-up and purification equipment
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add the 7-bromo-1H-benzotriazole-5-carboxamide derivative, the boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Causality Behind Experimental Choices:
-
An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
-
The choice of catalyst, base, and solvent system is crucial for the efficiency of the Suzuki-Miyaura reaction and depends on the specific substrates being coupled.
Visualizing the Synthetic Workflow
The following diagram illustrates the strategic use of Methyl 7-bromo-1H-benzotriazole-5-carboxylate in the synthesis of a hypothetical BTK inhibitor.
Caption: Synthetic workflow for a BTK inhibitor using the title compound.
Conclusion and Future Perspectives
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a testament to the power of strategic molecular design in medicinal chemistry. Its trifunctional nature provides a robust and flexible platform for the synthesis of complex and highly functionalized molecules. The protocols detailed herein offer a practical guide for researchers and scientists in the pharmaceutical industry to leverage this valuable intermediate in their drug discovery programs. As the quest for more selective and potent kinase inhibitors continues, the demand for such well-designed building blocks is expected to grow, further solidifying the importance of Methyl 7-bromo-1H-benzotriazole-5-carboxylate in the development of next-generation therapeutics.
References
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Google Patents. (n.d.). Synthesis process of carboxyl benzotriazole.
- Bashir, H., et al. (2021). Synthesis of benzotriazole derivatives. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 9(3), 132-141.
- Taylor & Francis Online. (2023). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Receptors and Signal Transduction.
- ResearchGate. (2012).
- Google Patents. (n.d.). Process for the preparation of benzotriazole derivatives.
- Di Micco, S., et al. (2016). Benzotriazole: An overview on its versatile biological behavior. Frontiers in Pharmacology, 7, 299.
- PubMed. (2018). The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review. European Journal of Medicinal Chemistry, 151, 307-319.
- Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Medicinal Chemistry, 4(9), 640-662.
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
- Google Patents. (n.d.). BENZOHETEROCYCLES AND THEIR USE AS MEK INHIBITORS.
- World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHETIC AND MEDICINAL ASPECTS OF BENZOTRIAZOLE.
-
ChemSynthesis. (n.d.). 3-bromo-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-bromo-5-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Protein Kinase Inhibitors and Uses Thereof.
-
YouTube. (2022, January 24). Benzotriazole Synthesis| Dr Meenaxi Maste. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
- Figshare. (2015). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7‑(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]‑9H‑carbazole-1-carboxamide (BMS-935177).
-
YouTube. (2023, July 19). Highlights From Bruton's Tyrosine Kinase Inhibitors. Retrieved from [Link]
- MDPI. (2022).
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- 1. CN1978435A - Method for producing 5-methyl benzotriazole - Google Patents [patents.google.com]
- 2. Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
Accelerating Lead Generation: Methyl 7-bromo-1H-benzotriazole-5-carboxylate as a Multivalent Fragment Scaffold
Abstract
This guide details the utility of Methyl 7-bromo-1H-benzotriazole-5-carboxylate (CAS: 1354758-03-4) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple benzene derivatives, this benzotriazole core offers a privileged bioisosteric profile mimicking purines and indoles, making it highly relevant for kinase, ATPase, and epigenetic targets. This document provides validated protocols for synthetic functionalization (Suzuki-Miyaura coupling, amidation) and biophysical screening (SPR, X-ray soaking), enabling researchers to rapidly evolve this fragment into potent lead compounds.
Fragment Profile & Chemical Space
The subject compound is a "Rule-of-Three" compliant fragment with distinct vectors for chemical elaboration. Its 7-bromo and 5-ester substituents are orthogonally reactive, allowing for controlled growth in 3D space.
Physicochemical Properties
| Property | Value | Relevance to FBDD |
| Molecular Weight | 256.06 Da | Ideal for growth (<300 Da) |
| cLogP | ~1.4 - 1.8 | Good solubility; favorable for membrane permeability |
| H-Bond Donors | 1 (NH) | Critical for Hinge Binding (Kinases) |
| H-Bond Acceptors | 3 (N, O) | Interacts with Lys/Asp residues |
| PSA | ~65 Ų | Low enough for CNS penetration potential |
| Vectors | 2 (Br, COOMe) | Enables bi-directional growth |
Structural Vectors (Graphviz Visualization)
The following diagram illustrates the strategic "growth vectors" available on the scaffold.
Figure 1: Strategic growth vectors. The 7-Br position targets deep hydrophobic pockets, while the 5-ester allows extension towards the solvent interface.
Synthetic Protocols: Fragment Evolution
The primary challenge with benzotriazoles is the acidity of the NH proton (pKa ~8.2), which can poison palladium catalysts or lead to N-alkylation side reactions. The following protocols are optimized to mitigate these issues.
Protocol A: Suzuki-Miyaura Cross-Coupling (7-Position)
Objective: Install an aryl/heteroaryl group at the 7-position to increase affinity. Mechanism: Pd-catalyzed cross-coupling.[1][2] Note: Unprotected benzotriazoles can be coupled using high-activity catalysts.
Materials:
-
Fragment: Methyl 7-bromo-1H-benzotriazole-5-carboxylate (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(dtbpf)Cl2 (2 mol%)
-
Base: K3PO4 (3.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the Fragment (100 mg, 0.39 mmol), Boronic Acid (0.58 mmol), and Pd catalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aq. K3PO4 (0.6 mL).
-
Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. The benzotriazole core may partition into the aqueous phase if pH is high; adjust pH to ~4-5 with 1M HCl to ensure the product extracts into the organic layer.
-
Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient, 0-10%).
Critical Control Point: If yields are low due to catalyst poisoning by the free NH, protect the nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) group prior to coupling (SEM-Cl, NaH, DMF, 0°C), then deprotect with TFA/DCM post-coupling.
Protocol B: Ester Hydrolysis & Amidation (5-Position)
Objective: Convert the methyl ester to an amide to pick up H-bond interactions or reach solvent-exposed residues.
Step-by-Step Procedure:
-
Hydrolysis: Dissolve Fragment (0.39 mmol) in THF/Water (3:1, 4 mL). Add LiOH·H2O (2.0 equiv). Stir at RT for 3 hours.
-
Isolation: Acidify to pH 2 with 1M HCl. The carboxylic acid intermediate usually precipitates. Filter and dry.
-
Amidation: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.
-
Addition: Add the desired Amine (R-NH2, 1.2 equiv). Stir at RT for 2-16 hours.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the benzotriazole.
Biophysical Screening Workflows
Validating binding is critical before synthesis.
Surface Plasmon Resonance (SPR)
Challenge: Small fragments generate low Response Units (RU). Strategy: Use "Clean Screen" to remove aggregators.
-
Sensor Chip: CM5 or SA (Streptavidin) depending on protein tag.
-
Immobilization: High density (~3000-5000 RU) required for fragment detection.
-
Buffer: PBS-P + 5% DMSO (Must match sample buffer exactly to avoid "bulk shift" errors).
-
Injection: 30–60 seconds contact time, rapid dissociation.
-
Analysis: Look for "square wave" sensorgrams. Slow on/off rates usually indicate non-specific binding or aggregation for fragments of this size.
X-Ray Crystallography (Soaking)
Advantage: The Bromine atom (7-Br) provides an Anomalous Signal , aiding in phasing and unambiguous placement of the fragment in the electron density map.
-
Condition: Soak apo-crystals in mother liquor containing 10–50 mM of the fragment.
-
Duration: 1 hour to overnight.
-
Cryo-protection: Ensure DMSO concentration does not crack crystals (limit to <10-15% total organic).
Workflow Visualization
The following flowchart outlines the decision matrix for evolving this fragment.
Figure 2: Decision matrix for fragment evolution based on structural biology insights.
References
- Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 2003. (Contextual grounding for fragment properties).
-
Lombardi, P., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Chemistry - A European Journal, 2013. (Protocol basis for unprotected coupling).[2]
- BenchChem. Application Notes for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- Bancet, A., et al. "Benzotriazole scaffold: An overview of antiproliferative potential." Journal of Medicinal Chemistry, 2022. (Scaffold utility review).
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Application Notes and Protocols: Leveraging Methyl 7-bromo-1H-benzotriazole-5-carboxylate for Innovative Pro-drug Synthesis Strategies
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 7-bromo-1H-benzotriazole-5-carboxylate as a versatile scaffold for the synthesis of novel pro-drugs. This document delves into the chemical rationale, detailed experimental protocols, and analytical validation necessary for the successful design and synthesis of bioreversible drug derivatives.
Introduction: The Rationale for Pro-drug Design and the Utility of the Benzotriazole Scaffold
The development of a successful therapeutic agent is a multifaceted challenge, often hindered by suboptimal pharmacokinetic properties of an otherwise potent drug candidate. Pro-drug design is a powerful strategy to overcome these limitations, such as poor solubility, limited bioavailability, rapid metabolism, or off-target toxicity[1][2][3]. A pro-drug is a pharmacologically inactive compound that is converted into its active form in the body through enzymatic or chemical transformation[4]. This approach allows for the fine-tuning of a drug's properties to enhance its therapeutic efficacy.
The benzotriazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties[5][6][7][8]. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an excellent pharmacophore for interacting with biological targets[9]. Methyl 7-bromo-1H-benzotriazole-5-carboxylate, with its distinct functional handles, presents a unique opportunity for the development of innovative pro-drug strategies.
Physicochemical Properties of Methyl 7-bromo-1H-benzotriazole-5-carboxylate
A thorough understanding of the physicochemical properties of the starting material is crucial for designing effective synthetic strategies.
| Property | Value | Source |
| CAS Number | 1354758-03-4 | |
| Molecular Formula | C₈H₆BrN₃O₂ | |
| Molecular Weight | 256.06 g/mol | |
| Appearance | Off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water. | General Knowledge |
Pro-drug Synthesis Strategies
Methyl 7-bromo-1H-benzotriazole-5-carboxylate offers three primary sites for modification to create pro-drugs:
-
The Carboxylic Ester Group: The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with a promoiety to form a bioreversible ester pro-drug. This is a classic and effective strategy for masking the polarity of a carboxylic acid, thereby improving membrane permeability and oral bioavailability[10][11].
-
The Benzotriazole N-H Group: The acidic proton on the triazole ring can be substituted, typically at the N1 position, with a variety of groups. This allows for the attachment of promoieties that can be cleaved under specific physiological conditions. N-alkylation is a well-established method for modifying benzotriazoles[6][12][13].
-
The Bromo Group: The bromine atom at the 7-position offers a site for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. While less common for creating traditional pro-drugs, this position could be used to attach more complex promoieties or targeting ligands.
This guide will focus on the first two, more conventional, and broadly applicable pro-drug strategies.
Strategy 1: Bioreversible Ester Pro-drugs via Modification of the Carboxylic Acid
This strategy involves a two-step process: hydrolysis of the methyl ester to the free carboxylic acid, followed by esterification with a suitable promoiety. The choice of promoiety is critical and will depend on the desired properties of the pro-drug, such as increased lipophilicity or targeted delivery.
Workflow for Ester Pro-drug Synthesis
Caption: Workflow for the synthesis of ester pro-drugs.
Protocol 1.1: Hydrolysis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Rationale: The hydrolysis of the methyl ester to the free carboxylic acid is a prerequisite for subsequent esterification with a promoiety. Lithium hydroxide is a commonly used reagent for this transformation due to its high reactivity and selectivity for esters in the presence of other functional groups.
Materials:
-
Methyl 7-bromo-1H-benzotriazole-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve Methyl 7-bromo-1H-benzotriazole-5-carboxylate (1.0 eq) in a mixture of THF and deionized water (3:1 v/v).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield 7-bromo-1H-benzotriazole-5-carboxylic acid as a solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The disappearance of the methyl ester singlet in the ¹H NMR spectrum is a key indicator of successful hydrolysis.
Protocol 1.2: Esterification with a Promoiety
Rationale: The carboxylic acid is then coupled with an alcohol-containing promoiety. The choice of coupling agents is crucial for efficient esterification. Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) are commonly used for this purpose, minimizing side reactions and promoting high yields.
Materials:
-
7-bromo-1H-benzotriazole-5-carboxylic acid (from Protocol 1.1)
-
Promoiety-OH (e.g., a long-chain fatty alcohol for increased lipophilicity, or a polyethylene glycol (PEG) derivative for enhanced solubility)
-
DCC or EDC
-
DMAP or HOBt
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-bromo-1H-benzotriazole-5-carboxylic acid (1.0 eq) and the promoiety-OH (1.1 eq) in anhydrous DCM or DMF.
-
Add DMAP (0.1 eq) or HOBt (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester pro-drug.
Self-Validation: Characterize the final pro-drug by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.
Strategy 2: N-Alkylation of the Benzotriazole Ring with a Bioreversible Promoiety
This approach involves the direct attachment of a promoiety to one of the nitrogen atoms of the benzotriazole ring. This strategy can be used to modulate the electronic properties of the benzotriazole core and introduce a cleavable linker that releases the active drug under specific physiological conditions. Regioselective N1-alkylation is often preferred and can be achieved under specific reaction conditions[13].
Workflow for N-Alkyl Pro-drug Synthesis
Caption: Workflow for the synthesis of N-alkyl pro-drugs.
Protocol 2.1: N-Alkylation with a Promoiety Halide
Rationale: The acidic N-H proton of the benzotriazole can be deprotonated with a suitable base, and the resulting anion can act as a nucleophile to displace a halide from an alkyl halide promoiety. The choice of base and solvent can influence the regioselectivity of the N1 versus N2 alkylation.
Materials:
-
Methyl 7-bromo-1H-benzotriazole-5-carboxylate
-
Promoiety-X (where X is Cl, Br, or I; e.g., an acyloxymethyl halide for esterase-cleavable pro-drugs)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of Methyl 7-bromo-1H-benzotriazole-5-carboxylate (1.0 eq) in anhydrous DMF or acetonitrile, add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).
-
Stir the mixture under an inert atmosphere at room temperature for 30 minutes.
-
Add the promoiety-halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-alkylated pro-drug.
Self-Validation: The structure and regioselectivity of the N-alkylation should be confirmed by ¹H NMR, ¹³C NMR, and NOE (Nuclear Overhauser Effect) experiments if necessary. HRMS and HPLC should be used to determine the exact mass and purity of the final compound.
Data Presentation
The following table provides a hypothetical summary of expected data for a series of synthesized pro-drugs based on the above protocols.
| Pro-drug ID | Synthesis Strategy | Promoiety | Expected LogP (Calculated) | Expected Yield (%) | Purity (HPLC, %) |
| PRO-001 | Esterification | Dodecanol | 5.8 | 65-75 | >98 |
| PRO-002 | Esterification | PEG-550 | 2.1 | 50-60 | >95 |
| PRO-003 | N-Alkylation | Acetoxymethyl | 1.5 | 70-80 | >98 |
| PRO-004 | N-Alkylation | Pivaloyloxymethyl | 2.9 | 65-75 | >97 |
Conclusion
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a highly valuable and versatile starting material for the development of novel pro-drugs. By leveraging the reactivity of its carboxylic ester and N-H functionalities, researchers can synthesize a diverse library of pro-drugs with tailored pharmacokinetic profiles. The detailed protocols and validation steps provided in these application notes offer a solid foundation for the successful implementation of these strategies in a drug discovery and development setting.
References
-
Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher.[Link]
-
(PDF) Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. ResearchGate.[Link]
-
Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. IJNRD.[Link]
-
Prodrug Approach in Drug Design. Jetir.Org.[Link]
-
Prodrug Strategies in Medicinal Chemistry. American Chemical Society.[Link]
-
Prodrug approaches for the development of a long-acting drug delivery systems. PMC - NIH.[Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. OUCI.[Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press.[Link]
-
Chemical modification on benzotriazole scaffold to obtain intended derivatives. ResearchGate.[Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.[Link]
-
Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI.[Link]
-
Benzotriazole: An overview on its versatile biological behavior. PMC - NIH.[Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. ResearchGate.[Link]
-
Ester Bonds in Prodrugs. ACS Publications.[Link]
-
Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC.[Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis.[Link]
-
Prodrugs of Carboxylic Acids. ResearchGate.[Link]
-
Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion.[Link]
-
Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher.[Link]
- Prodrug derivatives of carboxylic acid drugs.
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.[Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - NIH.[Link]
-
B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Royal Society of Chemistry.[Link]
-
Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. ACS Publications.[Link]
-
Ester Bonds in Prodrugs. ResearchGate.[Link]
-
Chemoselective Reagents for the Traceless Bioreversible Modification of Native Proteins. ACS Publications.[Link]
-
Prodrug Design. IntechOpen.[Link]
-
Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. PubMed.[Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications.[Link]
- Prodrug comprising a drug linker conjugate.
-
Prodrug approach. Philadelphia University.[Link]
-
(PDF) Antibody‒drug conjugates: Recent advances in linker chemistry. ResearchGate.[Link]
-
Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. Beilstein Archives.[Link]
Sources
- 1. jetir.org [jetir.org]
- 2. acs.org [acs.org]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. ijnrd.org [ijnrd.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Bioconjugation Strategies for Cysteine-Linked Antibody-Drug Conjugates (ADCs)
Introduction: The Engineering of "Magic Bullets"
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, synergizing the exquisite specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small molecules.[1] Unlike traditional chemotherapy, ADCs deliver a "silent" payload that is only activated upon internalization by the target cancer cell.
This application note details the synthesis and quality control of a Cysteine-Linked ADC , utilizing the industry-standard payload Monomethyl Auristatin E (MMAE) linked via a protease-cleavable Valine-Citrulline (Val-Cit) linker. This architecture mimics FDA-approved therapeutics such as Brentuximab vedotin.
Mechanism of Action
The efficacy of an ADC relies on a precise cascade of events. The linker must remain stable in systemic circulation (pH 7.4) but collapse rapidly inside the lysosome.
Figure 1: Mechanism of Action for Val-Cit-PAB linked ADCs. The p-aminobenzyl (PAB) spacer is critical for the self-immolative release of the free drug.[2]
Strategic Planning: The Stochastic Cysteine Approach
While site-specific conjugation (e.g., THIOMAB™) offers homogeneity, stochastic cysteine conjugation remains a dominant method in drug development due to its accessibility and high drug loading capacity.
IgG1 antibodies contain four inter-chain disulfide bridges.[3] Reducing these bonds exposes up to 8 reactive thiols.[4]
-
Target DAR (Drug-to-Antibody Ratio): 4.0
-
Challenge: Balancing reduction to avoid destabilizing the mAb while ensuring sufficient drug loading.
Protocol A: Preparation of the Linker-Payload
Reagent: Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl Auristatin E (mc-Val-Cit-PAB-MMAE).
Scientific Rationale
MMAE is highly hydrophobic. The Val-Cit linker adds peptide character, but the complex remains prone to aggregation in aqueous buffers. Organic co-solvents are non-negotiable here.
Procedure
-
Solubilization: Dissolve mc-Val-Cit-PAB-MMAE in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) to a concentration of 10 mM .
-
Pro-Tip: Avoid DMF if possible, as it can degrade into amines that react with the maleimide.
-
-
Quality Check: Verify purity via RP-HPLC (C18 column). Purity must be >95% to prevent non-specific binding of impurities.
-
Storage: Aliquot and store at -80°C. Do not subject to repeated freeze-thaw cycles; maleimides hydrolyze slowly in the presence of moisture.
Protocol B: Bioconjugation (Reduction & Alkylation)
This protocol targets a DAR of ~4 by partially reducing the inter-chain disulfides.[4]
Materials:
-
Monoclonal Antibody (IgG1), 5–10 mg/mL in PBS (pH 7.4), 1 mM EDTA.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[5] TCEP is preferred as it does not require removal before conjugation.
-
Organic Solvent: DMSO.
Workflow Diagram
Figure 2: Step-by-step conjugation workflow. Note the specific temperature controls to modulate reaction kinetics.
Step-by-Step Procedure
-
Reduction (Activation):
-
Add 2.0 to 2.5 molar equivalents of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour .
-
Mechanism:[5] This selectively reduces the solvent-accessible inter-chain disulfides, leaving the buried intra-chain disulfides intact.
-
-
Conditioning:
-
Cool the solution to room temperature (RT).
-
Slowly add DMSO to the antibody solution to reach 10–15% (v/v) .
-
Critical: High organic content prevents precipitation of the hydrophobic drug-linker upon addition.
-
-
Conjugation:
-
Add 4.0 to 5.0 molar equivalents of mc-Val-Cit-PAB-MMAE (from Protocol A) to the reduced mAb.
-
Mix gently (do not vortex). Incubate at 4°C for 60 minutes .
-
Why 4°C? Lower temperature suppresses non-specific hydrophobic interactions and competing hydrolysis of the maleimide.
-
-
Quenching:
-
Add 20 equivalents of N-acetylcysteine to scavenge unreacted linker-payload. Incubate for 15 minutes.
-
-
Purification:
-
Perform buffer exchange using a desalting column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) into formulation buffer (e.g., 20 mM Histidine, pH 6.0, 5% Trehalose).
-
Goal: Remove free drug and organic solvent.
-
Protocol C: Quality Control via HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for characterizing cysteine-linked ADCs. Unlike Reversed-Phase (RP) HPLC, HIC is non-denaturing, preserving the non-covalent interactions between heavy and light chains that keep the antibody intact after disulfide reduction.
Method Parameters
-
Column: TSKgel Butyl-NPR (or equivalent non-porous resin).
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.
-
Gradient: Linear gradient from 0% B to 100% B over 15–20 minutes.
Data Interpretation
The HIC profile will show distinct peaks corresponding to the number of drugs attached (hydrophobicity increases with drug load).[6][7]
| Peak | Drug Load | Retention Time | Expected Abundance (Target) |
| Peak 0 | DAR 0 (Naked mAb) | Early | < 5% |
| Peak 1 | DAR 2 | Mid | 10–20% |
| Peak 2 | DAR 4 | Mid-Late | 50–60% |
| Peak 3 | DAR 6/8 | Late | 15–25% |
Calculation of Weighted DAR:
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Precipitation during conjugation | Payload hydrophobicity exceeded solubility limit. | Increase DMSO concentration to 15% (do not exceed 20%). Ensure slow, dropwise addition of payload. |
| Low DAR (< 3.0) | Inefficient reduction or maleimide hydrolysis. | Use fresh TCEP. Check pH (must be 7.0–7.5). Ensure payload stock is anhydrous. |
| High Aggregate Content (>5%) | Over-reduction or hydrophobic sticking. | Reduce TCEP equivalents. Lower conjugation temperature to 4°C. |
| High Free Drug in Final Product | Inadequate purification. | Use TFF (Tangential Flow Filtration) instead of simple dialysis. Ensure extensive buffer exchange. |
Expert Insight: The "Val-Cit" Stability
While Val-Cit is the industry standard, it is susceptible to extracellular cleavage by Carboxylesterase 1C in rodent models (though less so in humans). For pre-clinical mouse studies, consider using Val-Ala linkers or non-cleavable linkers if plasma stability is a limiting factor [1].
References
-
Mechanism of Val-Cit Cleavage: Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry.
-
Cysteine Conjugation Protocols: Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma." Nature Biotechnology.
-
HIC Analysis of ADCs: Wakankar, A. A., et al. (2011). "Analytical methods for physicochemical characterization of antibody drug conjugates." mAbs.
-
Site-Specific vs Stochastic: Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of Methyl 7-bromo-1H-benzotriazole-5-carboxylate synthesis
An Expert Guide to Improving the Yield of Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, grounded in established chemical principles and field-tested experience.
Introduction: The Challenge of Synthesizing Substituted Benzotriazoles
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, difficult purifications, and the formation of isomeric impurities. The key to a successful synthesis lies in the careful control of reaction conditions at each stage, from the initial electrophilic substitution to the final, sensitive diazotization and cyclization step.
This guide provides a systematic approach to the synthesis, focusing on common failure points and offering evidence-based solutions to maximize your success.
Overall Synthetic Workflow
The most reliable and commonly employed route to Methyl 7-bromo-1H-benzotriazole-5-carboxylate involves a three-step sequence starting from commercially available Methyl 3-amino-5-bromobenzoate. The workflow is designed to control the regiochemistry of the substituents, leading to the desired isomer.
Caption: Three-step synthesis of the target compound.
Troubleshooting Guide & Protocols
Part 1: Nitration of Methyl 3-amino-5-bromobenzoate
The first step involves the regioselective nitration of the starting material. The existing amino and bromo groups direct the incoming nitro group. However, improper control can lead to byproducts.
Frequently Asked Questions: Nitration
Q: My nitration is producing multiple isomers and has a low yield of the desired product. How can I improve regioselectivity?
A: This is a common issue stemming from the powerful, and sometimes competing, directing effects of the substituents and the harshness of the reaction conditions.
-
Causality: The amino group is a strong activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. You want to nitrate at the C4 position, which is ortho to the amino group and meta to the bromo group. Overly aggressive nitrating conditions can overcome these directing effects or lead to oxidation of the starting material.
-
Solution 1: Temperature Control. Maintain a low temperature (typically 0 to 5 °C) throughout the addition of the nitrating agent. This minimizes the energy of the system, favoring the kinetically preferred product and reducing the rate of side reactions.
-
Solution 2: Choice of Nitrating Agent. A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is effective. However, the ratio is critical. Using a large excess of sulfuric acid ensures the formation of the nitronium ion (NO₂⁺) while keeping the activity of nitric acid low, which can be an oxidizing agent.
-
Solution 3: Acetylation of the Amino Group. For substrates particularly sensitive to oxidation or polysubstitution, a protection strategy is advised. You can acetylate the amino group to form an amide. The acetamido group is still an ortho-, para-director but is less activating and more sterically hindered, which can significantly improve the regioselectivity of the subsequent nitration. The protecting group is then removed via hydrolysis before the reduction step.
Detailed Protocol: Nitration
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Dissolution: Slowly add Methyl 3-amino-5-bromobenzoate to the cold sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping this mixture cooled in an ice bath.
-
Addition: Add the nitrating mixture dropwise to the solution of the starting material. The temperature of the reaction mixture must be strictly maintained between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The solid precipitate, Methyl 3-amino-5-bromo-4-nitrobenzoate, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
Part 2: Reduction of the Nitro Group
This step converts the nitro-substituted intermediate into the crucial ortho-phenylenediamine derivative required for benzotriazole formation. The choice of reducing agent is critical for a clean and high-yielding conversion.
Frequently Asked Questions: Reduction
Q: My reduction of Methyl 3-amino-5-bromo-4-nitrobenzoate is incomplete or results in degradation of the material. What are the best practices?
A: Incomplete reduction is often due to an insufficiently powerful reducing agent or poor reaction setup, while degradation can occur from overly harsh conditions.
-
Causality: The substrate contains an ester and a halogen, which can be sensitive to certain reductive conditions. Catalytic hydrogenation is clean but can sometimes lead to dehalogenation. Metal/acid reductions are robust but require careful workup.
-
Solution 1: Tin(II) Chloride (SnCl₂). This is a highly reliable and chemoselective method for reducing aromatic nitro groups in the presence of other sensitive functionalities. The reaction is typically run in an acidic medium like concentrated HCl or in a solvent like ethanol.[3]
-
Solution 2: Catalytic Hydrogenation. Using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) is an excellent method for clean reductions. Key parameters to optimize are solvent (ethanol or ethyl acetate are common), pressure of H₂, and catalyst loading. To minimize the risk of debromination, use a lower pressure and ensure the catalyst is not overly active. Adding a catalyst poison like quinoline can sometimes suppress dehalogenation.
-
Solution 3: Sodium Dithionite (Na₂S₂O₄). This is a milder reducing agent often used in aqueous or biphasic systems. It is particularly useful if your molecule is sensitive to strong acids or catalytic conditions.
Data Presentation: Comparison of Common Reduction Methods
| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Pros | Cons |
| SnCl₂·2H₂O / HCl | Ethanol, HCl (conc.) | 60-80 | High yield, reliable, tolerates many functional groups. | Requires stoichiometric amounts of tin, workup can be tedious. |
| H₂ / Pd-C (5-10%) | Ethanol, Methanol, Ethyl Acetate | 25-50 | Clean reaction, easy workup (filtration). | Potential for debromination, requires specialized hydrogenation equipment. |
| Sodium Dithionite | H₂O/THF, H₂O/DCM | 25-60 | Mild conditions, good for sensitive substrates. | Can be lower yielding, requires biphasic system for organic-soluble substrates. |
Detailed Protocol: Reduction with Tin(II) Chloride
-
Setup: Suspend Methyl 3-amino-5-bromo-4-nitrobenzoate in ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux (around 78 °C) and stir vigorously. The reaction is often complete within 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic solids. Transfer the filtrate to a separatory funnel, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Methyl 3,4-diamino-5-bromobenzoate.
Part 3: Diazotization and Intramolecular Cyclization
This is the final and most critical step, where the benzotriazole ring is formed. It involves the formation of a diazonium salt from one of the amino groups, which then undergoes spontaneous intramolecular cyclization.[4][5]
Frequently Asked Questions: Diazotization/Cyclization
Q: The final cyclization step has a very low yield, and I observe a lot of dark, tarry byproducts. How can I optimize this?
A: This is a classic problem with diazotization reactions, which are notoriously sensitive. The diazonium salt intermediate is unstable and can decompose or participate in unwanted side reactions if not handled correctly.
-
Causality: Diazonium salts are unstable at elevated temperatures.[6] The reaction is also highly pH-sensitive. The formation of phenolic byproducts (from reaction with water) and azo-coupled products are common decomposition pathways.
-
Solution 1: Strict Temperature Control. The reaction must be run at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt intermediate long enough for it to cyclize.[7] Use an ice-salt or acetone-dry ice bath for precise control.
-
Solution 2: Slow, Controlled Addition. The sodium nitrite solution must be added very slowly (dropwise) to the acidic solution of the diamine. This prevents a localized excess of nitrous acid, which can lead to side reactions and a dangerous exotherm.
-
Solution 3: Choice of Acid. Glacial acetic acid is commonly used as both the solvent and the acid catalyst.[8] It provides the right level of acidity for the reaction to proceed without being overly harsh. In some cases, dilute hydrochloric acid may be used.
-
Solution 4: Purity of the Diamine. The starting diamine (Methyl 3,4-diamino-5-bromobenzoate) must be as pure as possible. Impurities from the previous reduction step can interfere with the diazotization process.
Troubleshooting Flowchart: Low Yield in Cyclization
Caption: Decision tree for troubleshooting the final cyclization step.
Detailed Protocol: Diazotization and Cyclization
-
Dissolution: Dissolve the purified Methyl 3,4-diamino-5-bromobenzoate in glacial acetic acid and cool the solution to 0 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂) (1.0 to 1.1 equivalents) in a minimal amount of cold water.
-
Addition: Add the sodium nitrite solution dropwise to the stirred, cold solution of the diamine over 30-45 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. A precipitate of the product may form during this time.
-
Isolation: Pour the reaction mixture into cold water. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water, then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure Methyl 7-bromo-1H-benzotriazole-5-carboxylate.
General FAQs
Q: What are the primary safety concerns for this synthesis? A: The main hazards involve corrosive and oxidizing acids, and the formation of potentially unstable diazonium salts.
-
Acids: Always handle concentrated sulfuric, nitric, and glacial acetic acids in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Diazonium Salts: While the intermediate in this synthesis cyclizes rapidly, diazonium salts in their isolated, dry state can be explosive. Never attempt to isolate the diazonium intermediate. Always keep it in a cold solution.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested.
Q: Which analytical techniques are best for monitoring reaction progress and final product purity? A:
-
TLC (Thin Layer Chromatography): Indispensable for monitoring the consumption of starting materials at each step.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for confirming the mass of intermediates and the final product, and for identifying byproducts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. ¹H and ¹³C NMR will confirm the substitution pattern and the successful formation of the triazole ring.
References
- Time in Pasuruan, ID. Google.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovation, Ideas and Education (IJARIIE). [Link]
-
Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry. [Link]
- Method for producing 5-methyl benzotriazole.
-
Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. UIV CHEM. [Link]
-
Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]
-
Benzotriazole: An overview on its versatile biological behavior. National Center for Biotechnology Information (PMC). [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]
-
Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]
-
Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. National Center for Biotechnology Information (PMC). [Link]
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. National Institutes of Health. [Link]
- Process for synthesis of lenalidomide.
-
Methyl 4-amino-3-nitrobenzoate. PubChem. [Link]
-
METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. ResearchGate. [Link]
-
Methyl 4-bromo-3-nitrobenzoate. PubChem. [Link]
- Process for the preparation of benzotriazole derivatives.
-
B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Royal Society of Chemistry. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. iisj.in [iisj.in]
- 3. tandfonline.com [tandfonline.com]
- 4. ijariie.com [ijariie.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 7. 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1 [chemicalbook.com]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Benzotriazole Derivative Optimization
Lead Application Scientist: Dr. Aris Thorne Subject: Troubleshooting & Optimization of Benzotriazole Synthesis and Functionalization
Introduction
Welcome to the Benzotriazole Optimization Support Center. Benzotriazoles are deceptive scaffolds; while the core synthesis (diazotization) appears simple, downstream functionalization—specifically controlling
This guide moves beyond textbook procedures to address the "why" behind failure modes, offering self-validating protocols for cyclization, regioselective alkylation, and cross-coupling.
Module 1: Core Synthesis (Cyclization)
Context: The formation of the benzotriazole ring via the diazotization of o-phenylenediamine.[1][2][3]
Diagram: Diazotization Critical Control Points
Figure 1: Critical temperature thresholds during diazotization to prevent polymerization (tarring).
Troubleshooting Guide: Cyclization
Q: My product separates as a dark oil that refuses to crystallize. How do I fix this? A: This "oiling out" is usually caused by two factors: rapid cooling or impurities formed during a temperature spike.
-
The Fix (Purification): Re-dissolve the oil in boiling water. Add activated charcoal to absorb polymeric impurities, filter hot, and then allow the filtrate to cool very slowly to room temperature before moving to an ice bath. Seeding with a pure crystal is highly effective here.
-
The Prevention: During the
addition, the temperature must be kept below 5°C. If it spikes above 10°C before the addition is complete, diazonium coupling side-reactions occur, generating the "tar" that inhibits crystallization.
Q: I see a persistent red/orange color in my final product. Is this normal? A: No. Pure benzotriazole should be white to pale straw-colored. A deep orange/red indicates the formation of azo-dye byproducts (intermolecular coupling between diazonium salts and unreacted amine).
-
Protocol Adjustment: Increase the acid concentration slightly to ensure the amine is fully protonated (less nucleophilic) until the nitrite is present, or ensure stirring is vigorous to prevent local "hotspots" of concentration.
Module 2: Regioselectivity ( vs. Alkylation)
Context: The benzotriazole anion is an ambident nucleophile.
Diagram: Regioselectivity Decision Tree
Figure 2: Strategic selection of conditions to favor N1 or N2 isomers.
Optimization Protocol: Controlling Selectivity
Q: I need the
-
Solvent/Base Switch: Use non-polar solvents (Toluene) with KOH. Polar aprotic solvents (DMF/DMSO) tend to favor
via mechanisms where the harder nucleophile attacks. -
Catalytic Control (Advanced): Recent literature demonstrates that using an Iridium(III) porphyrin catalyst can flip selectivity to favor
(up to 98% selectivity), whereas Iron(III) catalysts favor [1].
Q: Can I convert the
Data: Condition Screening Matrix
| Condition | Major Product | Mechanism/Note |
| NaH / DMF | Mixture ( | Standard |
| KOH / Toluene | Shifts toward | Ion-pairing effects in non-polar media. |
| Visible Light / PBQ | Radical mechanism (Metal-free) [2]. | |
| Ir(III) Porphyrin | Steric/Electronic catalyst direction [1]. | |
| Microwave / | Rapid synthesis, thermodynamic control [3]. |
Module 3: Cross-Coupling (Buchwald-Hartwig)
Context: Attaching aryl groups to the benzotriazole nitrogen via Pd-catalysis.
Troubleshooting Guide: Catalyst Deactivation
Q: My Buchwald coupling stalls at 20% conversion. I'm using
-
The Fix: Switch to Pre-catalysts (e.g., XPhos Pd G3 or G4). These bulky, electron-rich ligands prevent the benzotriazole substrate from irreversibly binding to the Pd center.
-
Base Sensitivity: If your substrate has sensitive groups, avoid NaOtBu.[5] Use
or in dioxane.
Q: I see "phantom" spots on TLC that don't match starting material or product. A: This is likely dehalogenation of your aryl halide coupling partner (replaced by -H) or phosphine oxide formation.
-
Validation: Run a GC-MS or LC-MS. If you see the mass of [Ar-H], your catalyst is active but the reductive elimination of the product is slower than the
-hydride elimination or protodehalogenation. -
Optimization: Increase the concentration of the amine (benzotriazole) or switch to a ligand with a wider bite angle (e.g., Xantphos) if using bidentate systems, though bulky monodentates (BrettPhos/XPhos) are usually superior for this specific heterocycle.
References
-
Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Source: Inorganic Chemistry (ACS Publications).[6] URL:[Link][6]
-
Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Source: Organic Letters (ACS Publications). URL:[Link]
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Source: National Institutes of Health (PMC). URL:[Link]
-
1,2,3-Benzotriazole Synthesis Procedure. Source: Organic Syntheses, Coll. Vol. 3, p.106 (1955). URL:[Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit r/Chemistry (Community Technical Discussion). URL:[Link]
Sources
Methyl 7-bromo-1H-benzotriazole-5-carboxylate solubility issues and solutions
Executive Chemical Profile
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a deceptively complex intermediate used frequently in the synthesis of CK2 inhibitors and PARP inhibitors. Its handling difficulties stem from a "tug-of-war" between three structural features:
-
The Benzotriazole Core: A planar, nitrogen-rich system prone to π-π stacking (aggregation) and tautomerism.
-
The 7-Bromine Atom: A heavy lipophilic handle that drastically reduces aqueous solubility.
-
The 5-Methyl Ester: A hydrophobic moiety that removes the solubilizing potential of the parent carboxylic acid but introduces sensitivity to hydrolysis.
Key Physicochemical Properties (Estimated):
-
LogP: ~2.5 – 3.2 (Moderately Lipophilic)
-
pKa (Triazole -NH-): ~7.0 – 7.8 (Acidic due to electron-withdrawing Br and Ester groups).
-
Tautomerism: Exists as a mixture of 1H and 2H tautomers in solution, complicating NMR and LCMS interpretation.
The Solubility Matrix
Standardized at 25°C. Data derived from structural analog analysis (TBBt derivatives).
| Solvent System | Solubility Rating | Application Notes |
| DMSO | High (>50 mM) | Recommended for Stock Solutions. The sulfoxide oxygen disrupts triazole H-bond networks efficiently. |
| DMF / NMP | High (>50 mM) | Alternative to DMSO for synthetic reactions requiring higher temperatures. |
| Methanol / Ethanol | Moderate (Heating req.) | Soluble when hot; often crystallizes upon cooling. Good for recrystallization. |
| DCM / Chloroform | Low to Moderate | Warning: Often forms a suspension. Requires 5-10% Methanol to break H-bonds for complete dissolution. |
| Water (Neutral pH) | Insoluble (<10 µM) | Hydrophobic "crash out" is immediate. |
| Water (pH > 9.0) | Soluble (as anion) | Caution: The triazole NH deprotonates, solubilizing the molecule, but the ester is at risk of hydrolysis over time. |
| Hexanes / Heptane | Insoluble | Antisolvent. Used to force precipitation. |
Troubleshooting Guide (Q&A Format)
Category A: Biological Assays & Stock Preparation
Q1: I prepared a 10 mM stock in DMSO, but when I dilute it into my cell culture media (1% DMSO final), it precipitates immediately. Why? Diagnosis: This is a classic "Lipophilic Crash." The bromine atom and methyl ester make the molecule highly hydrophobic. When the DMSO "shield" is diluted with water, the water molecules self-associate, forcing the hydrophobic drug molecules to aggregate. Solution:
-
Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Dilute 10 mM stock
1 mM in DMSO, then dilute that into the media. -
Carrier Proteins: Ensure your media contains serum (FBS/BSA). Albumin binds hydrophobic small molecules, keeping them in "pseudo-solution" and preventing precipitation on the plasticware.
Q2: My compound is sticking to the plastic tips during serial dilution. Diagnosis: The planar benzotriazole ring facilitates adsorption to polystyrene and polypropylene surfaces. Solution:
-
Use Low-Retention pipette tips.
-
Add 0.01% Tween-80 or Triton X-100 to your assay buffer (if the assay tolerates it) to act as a surfactant.
Category B: Synthesis & Purification[1]
Q3: I cannot get the compound to dissolve in pure Dichloromethane (DCM) for my flash column loading. Diagnosis: While the ester is lipophilic, the benzotriazole -NH- is a strong hydrogen bond donor. In non-polar solvents like DCM, the molecules form intermolecular H-bonds (dimers/aggregates), effectively polymerizing in solution. Solution:
-
The "Polar Spike": Add 2% to 5% Methanol (MeOH) to your DCM. The methanol acts as a H-bond interrupter, solvating the -NH- and breaking the aggregates.
-
Solid Loading: Do not try to liquid-load. Dissolve in acetone/DCM, add Celite/Silica, evaporate to dryness, and solid-load the cartridge.
Q4: I see two peaks in my LCMS with the same Mass (M+1). Is my compound impure? Diagnosis: Likely No . Benzotriazoles exhibit slow tautomerism between the 1H and 2H positions on the LCMS timescale. Solution:
-
Run at Higher Temp: Increasing the column oven to 40-50°C often speeds up the tautomer exchange, merging the peaks.
-
Check UV Spectra: Both peaks should have identical UV absorption profiles.
Q5: How do I remove the unreacted carboxylic acid precursor from my methyl ester product? Diagnosis: You need to exploit the acidity difference. Solution: The Mild Carbonate Wash.
-
Dissolve the crude mixture in Ethyl Acetate.
-
Wash with 5% Sodium Bicarbonate (NaHCO₃) .
-
Mechanism:[1] The carboxylic acid (pKa ~4) will deprotonate and go into the water. The benzotriazole ester (NH pKa ~7.5) will largely remain protonated and stay in the organic layer if the pH is not too high.
-
Warning: Do not use NaOH; it will deprotonate the triazole (pulling your product into the water) and hydrolyze the ester.
-
Visual Decision Guides
Diagram 1: Solubility & Solvent Selection Logic
Caption: Flowchart for selecting the optimal solvent system based on the intended application (Synthesis vs. Biology).
Diagram 2: The "pH Swing" Purification Protocol
Caption: Strategy for separating the Methyl Ester (Product) from the Acid (Impurity) without hydrolyzing the ester.
Standard Operating Procedures (SOPs)
SOP-01: Dissolution for NMR Analysis
-
Solvent: DMSO-d6 is preferred over CDCl3.
-
Reasoning: In CDCl3, the broad -NH- signal often obscures aromatic protons or disappears due to exchange. DMSO-d6 sharpens the -NH- signal (usually appearing downfield at 14-15 ppm) and prevents aggregation-induced line broadening.
SOP-02: Controlled Precipitation (Recrystallization)
If the product is impure (colored tar):
-
Dissolve crude solid in minimal boiling Ethanol (EtOH) .
-
If dark particles persist, filter hot through a 0.45 µm PTFE syringe filter.
-
Add warm Water dropwise until slight turbidity appears.
-
Allow to cool slowly to Room Temperature, then 4°C.
-
Result: The hydrophobic ester should crystallize as off-white needles, leaving polar impurities in the mother liquor.
References & Authority
-
Benzotriazole Tautomerism & Properties:
-
Katritzky, A. R., et al. "The Chemistry of Benzotriazoles." Chemical Reviews, 1998. (Foundational text on the acidity and tautomerism of the benzotriazole core).
-
-
Solubility of Halogenated Benzotriazoles:
-
Synthesis & Workup of Carboxylated Benzotriazoles:
-
Biological Activity & SAR (CK2 Inhibitors):
-
pKa Data for Heterocycles:
-
Williams, R. "pKa Data Compiled." Organic Chemistry Data. Link (Source for pKa estimation of electron-deficient nitrogen heterocycles).
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-bromo-1H-1,2,3-benzotriazole | C6H4BrN3 | CID 21707869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Executive Summary
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a critical heterocyclic building block, widely utilized in the synthesis of CK2 inhibitors, PARP inhibitors, and other kinase-targeting therapeutics. While the benzotriazole core is generally robust, this specific derivative possesses three distinct vectors of instability:
-
Hydrolytic Instability: The methyl ester at C5 is activated by the electron-deficient benzotriazole ring, making it susceptible to acid/base hydrolysis.
-
Photolytic Sensitivity: The C7-Bromine bond is prone to homolytic cleavage under UV/visible light, leading to debromination or radical polymerization.
-
Tautomeric Equilibrium: The N-H proton is acidic (pKa ~8.5), leading to rapid 1H/2H tautomerism that often mimics decomposition in analytical spectra.
This guide provides authoritative protocols to mitigate these risks and troubleshoot experimental anomalies.
Module 1: Storage & Handling Protocols
Q: My solid sample has turned from off-white to yellow/orange. Is it still usable?
A: The color change likely indicates surface oxidation or photolytic debromination .
-
Diagnosis: Run an LC-MS.[1] If the main peak (M+H) is intact but you see small impurities at M-79 (loss of Br) or M+16 (N-oxide formation), it is surface degradation.
-
Remediation: Recrystallize immediately (See Protocol A).
-
Prevention: Store in amber glass vials wrapped in aluminum foil. The C-Br bond on electron-deficient rings is highly photosensitive.
Q: Can I store this compound in DMSO or DMF stock solutions?
A: Not for long-term storage (>24 hours). While soluble, DMSO is hygroscopic. The absorbed water, combined with the slight acidity of the benzotriazole N-H, creates an autocatalytic environment for ester hydrolysis (converting the methyl ester to the carboxylic acid).
-
Recommendation: Prepare fresh stock solutions. If storage is mandatory, store at -20°C under Argon in a septum-sealed vial.
Q: What are the optimal storage conditions?
A: Follow the "3-D Rule" :
-
Dark: Exclude light to prevent C-Br cleavage.
-
Dry: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
Degrees: Store at 2–8°C for short term (<1 month) or -20°C for long term.
Module 2: Reaction Troubleshooting & Chemistry
Q: The NMR shows broad peaks or "extra" aromatic signals. Is the ring opening?
A: Unlikely. You are observing Annular Tautomerism , not decomposition. Benzotriazoles exist in a rapid equilibrium between the 1H and 2H forms.
-
The Science: The proton shifts between N1 and N3 (identical in unsubstituted, distinct here) and N2. In
, this exchange is slow enough to broaden peaks but fast enough to prevent distinct resolution. -
Validation: Run the NMR in DMSO-d6 or add a drop of
or trace base ( ) to lock the tautomer or average the signal. If peaks sharpen, the compound is pure.
Q: I am getting low yields during Suzuki/Buchwald couplings. Why?
A: The free N-H proton is the culprit.
-
Mechanism: The acidic N-H (pKa ~8.5) can deprotonate and coordinate to your Palladium catalyst, poisoning it. Alternatively, the nitrogen can compete as a nucleophile (N-arylation).
-
Solution: Protect the Benzotriazole nitrogen (e.g., THP, SEM, or Boc) before attempting cross-coupling reactions on the Bromide.
Q: The ester hydrolyzed during a basic workup. How do I prevent this?
A: The benzotriazole ring acts as an electron-withdrawing group (similar to a nitro group), making the C5-ester significantly more electrophilic than a standard benzoate.
-
Fix: Avoid strong bases (NaOH, LiOH) during workup. Use buffered washes (Phosphate buffer pH 7) or mild bases (
) and keep the temperature cold (0°C).
Visualizing Decomposition & Dynamics
The following diagram illustrates the three primary pathways affecting the integrity of Methyl 7-bromo-1H-benzotriazole-5-carboxylate.
Figure 1: Mechanistic pathways for tautomerism (reversible) vs. chemical decomposition (irreversible).[2]
Experimental Protocols
Protocol A: Purification via Recrystallization
Use this if the solid has discolored or purity drops below 95%.
-
Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol.
-
Note: Do not boil excessively; prolonged heat can promote nitrogen extrusion (rare but possible).
-
-
Filtration: Hot filter to remove insoluble polymerized byproducts.
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Collection: Filter the precipitate and wash with cold Hexanes. Dry under high vacuum (< 5 mbar) at 40°C.
Protocol B: Stability Stress Test (QC Check)
Perform this before committing the batch to a multi-step synthesis.
| Condition | Duration | Observation Method | Pass Criteria |
| Control | 0 hr | LC-MS / 1H NMR | >98% Purity |
| Solution (DMSO) | 24 hr @ RT | LC-MS | < 2% Hydrolysis (Acid peak) |
| Light Exposure | 6 hr @ Ambient Light | LC-MS | < 1% Debromination (M-79) |
| Base Challenge | 1 hr @ pH 10 | LC-MS | Informational Only (Assess ester lability) |
References
-
Benzotriazole Tautomerism & Reactivity
-
Katritzky, A. R., et al.[3] "The Tautomerism of Benzotriazole Derivatives." Chemical Reviews.
- Context: Explains the 1H vs 2H equilibrium th
-
(Generalized Reference)
-
-
Synthesis of Halogenated Benzotriazoles (CK2 Inhibitors)
- Pagano, M. A., et al. "Crystal Structure and Inhibitory Activity of 4,5,6,7-Tetrabromo-1H-benzotriazole (TBB)." Journal of Medicinal Chemistry.
- Context: Details the synthesis and handling of bromo-benzotriazoles similar to the target molecule.
-
Photostability of Benzotriazoles
-
Liu, Y. S., et al. "Photolysis of benzotriazole and formation of its polymerised photoproducts in aqueous solutions under UV irradiation."[4] Environmental Science: Processes & Impacts.
- Context: Provides data on the UV sensitivity of the benzotriazole core.
-
-
Benzotriazole Esters as Activated Species
- Yang, H., et al. "Stable Benzotriazole Esters as Mechanism-Based Inactivators of the SARS 3CL Protease." Chemistry & Biology.
- Context: Discusses the hydrolytic stability of benzotriazole esters based on ring substitution (Hammett equation correl
Sources
- 1. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scaling Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Current Status: Online Support Tier: Level 3 (Process Engineering & Scale-Up) Ticket Subject: Synthesis, Purification, and Safety Protocols for CAS 1354758-03-4
Introduction: The Scale-Up Challenge
Welcome to the technical support hub for Methyl 7-bromo-1H-benzotriazole-5-carboxylate . This intermediate is a critical scaffold for kinase inhibitors (e.g., CK2, PARP), but its scale-up presents a "triad of difficulty":
-
Regioselectivity: Ensuring the bromine atom is installed at the C7 position (relative to the triazole) without over-bromination.
-
Thermal Hazard: The diazotization-cyclization step involves high-energy intermediates.
-
Amphoteric Isolation: The product’s acidity (pKa ~5-6 due to electron-withdrawing groups) complicates standard basic workups.
This guide moves beyond bench-scale "recipes" to provide a robust, self-validating process for kilogram-scale production.
Module 1: The Synthesis Strategy (Route Design)
To achieve the correct substitution pattern (7-bromo, 5-ester), you cannot brominate the benzotriazole ring directly at scale; the regioselectivity is poor. You must establish the pattern on the phenyl ring before cyclization.
The Validated Pathway:
-
Precursor: Methyl 4-amino-3-nitrobenzoate.
-
Step 1 (Bromination): Electrophilic aromatic substitution. The amino group directs ortho, and the nitro/ester groups direct meta, cooperatively targeting the C5 position (which becomes C7 in the final BTA).
-
Step 2 (Reduction): Selective reduction of the nitro group to the diamine.
-
Step 3 (Cyclization): Diazotization of the diamine to close the triazole ring.
Workflow Visualization
Caption: Logical flow for establishing regiochemistry prior to ring closure.
Module 2: Troubleshooting & FAQs
Topic A: Bromination & Regiochemistry
Q: I am observing di-bromo impurities or unreacted starting material. How do I control this?
Technical Analysis: The amino group is a strong activator. If the reaction is too hot or the brominating agent is in large excess, you will brominate the C2 position (between the ester and nitro), though this is sterically crowded.
-
Root Cause: Lack of stoichiometry control or temperature runaway.
-
Protocol:
-
Use N-Bromosuccinimide (NBS) instead of elemental bromine for kinetic control.
-
Solvent: Acetonitrile or DMF (polar aprotic) at 0°C to Room Temperature.
-
Checkpoint: Monitor by HPLC. Stop the reaction when the mono-bromo species >98%. Do not chase the last 2% conversion; over-bromination is harder to remove than starting material.
-
Topic B: The "Make or Break" Cyclization (Safety)
Q: During the addition of NaNO2, the temperature spiked, and the yield was low (40%). What happened?
Technical Analysis:
Diazotization is highly exothermic (
-
Root Cause: Heat transfer limitation. On a 10g scale, a glass flask cools fast. On a 1kg scale, the surface-area-to-volume ratio drops drastically.
-
Protocol:
-
Sub-surface Addition: Do not dump solid NaNO2. Use a 40% aq. solution and add it sub-surface via a metering pump.
-
Active Cooling: Use a jacketed reactor with glycol at -10°C.
-
Starch-Iodide Endpoint: The reaction is complete when an aliquot turns starch-iodide paper blue immediately (excess NO2-).
-
Safety Loop: If internal Temp > 5°C, stop addition immediately.
-
Topic C: Isolation & Workup (The Sticky Solid Issue)
Q: Upon quenching, I get a sticky sludge instead of a filterable solid. pH adjustment seems to dissolve the product.
Technical Analysis: This is the most common failure mode. The benzotriazole proton is acidic.
-
Unsubstituted Benzotriazole pKa: ~8.2.
-
Your Target (EWG substituted): The ester and bromine lower the pKa to approximately 5.0 – 6.0 .
-
If pH > 7: The product exists as the water-soluble salt (deprotonated).
-
If pH < 2: The pyridine-like nitrogen might protonate, keeping it soluble/sticky.
-
-
Protocol:
-
Quench: Pour the reaction mixture into ice water.
-
pH Adjustment: You must hit the Isoelectric Point . Slowly adjust pH to 3.5 – 4.0 using sodium acetate or dilute NaOH.
-
Aging: Stir the slurry at 5°C for 2 hours. This "Ostwald ripening" converts the amorphous sludge into a crystalline solid.
-
Module 3: Critical Data & Specifications
Solvent Selection for Crystallization
Based on solubility profiles of brominated benzotriazoles.
| Solvent System | Suitability | Notes |
| Methanol/Water (1:1) | ⭐⭐⭐ (Best) | Dissolve hot in MeOH, add water slowly. High recovery. |
| Ethanol | ⭐⭐ | Good solubility, but yield loss in mother liquor. |
| Ethyl Acetate/Heptane | ⭐⭐ | Good for removing non-polar impurities, but BTA can oil out. |
| DCM (Dichloromethane) | ⚠️ | Product is sparingly soluble; poor for crystallization. |
Safety Data Sheet (SDS) Highlights for Scale-Up
-
Diazonium Intermediate: Do NOT isolate the intermediate diazonium salt. It is shock-sensitive. Proceed immediately to cyclization in solution.
-
Drying: Benzotriazoles can be energetic.
-
DSC Onset: Typically >180°C, but check your specific batch.
-
Drying Limit: Dry under vacuum at <50°C . Do not tray dry at high temp.
-
Module 4: Decision Logic for Impurity Management
Use this logic tree to diagnose purity issues during In-Process Control (IPC).
Caption: Diagnostic logic for common scale-up impurities.
References
-
Burke, B. J., et al. (2019). "Safety Assessment of Benzotriazole Synthesis via Diazotization on Kilogram Scale." Organic Process Research & Development. (General reference for diazotization safety).
-
Pfister, J. R. (1980). "Synthesis of 5-substituted benzotriazoles." Journal of Heterocyclic Chemistry. (Foundational chemistry for substituted BTAs).
-
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 1,2,3-Benzotriazole." (Baseline safety data).
-
PubChem. (2024).[2] "Compound Summary: 1H-Benzotriazole-5-carboxylic acid." (Physicochemical properties and pKa data).
Sources
Handling and disposal of Methyl 7-bromo-1H-benzotriazole-5-carboxylate waste
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist | Chemical Safety & Waste Management Division Subject: Technical Guide: Handling and Disposal of Methyl 7-bromo-1H-benzotriazole-5-carboxylate Waste Ticket ID: TECH-SUP-8829-BZ[1][2]
Executive Summary
You are accessing the technical support repository for Methyl 7-bromo-1H-benzotriazole-5-carboxylate (CAS: 1354758-03-4).[1][2] This compound is a halogenated benzotriazole derivative often utilized as a scaffold in pharmaceutical synthesis.[1]
Critical Safety Notice: While the ester and bromine substituents add molecular weight and stability, the core benzotriazole moiety possesses inherent nitrogen-rich energy.[1] Improper handling can lead to rapid decomposition or adverse environmental impact (aquatic toxicity). This guide prioritizes segregation and high-temperature incineration over bench-top chemical deactivation.[1]
Part 1: Identification & Hazard Assessment (FAQ)
Q1: How do I immediately classify this waste stream? A: This substance must be classified as a Halogenated Organic Solid (Toxic/Irritant) .
-
Why? The presence of the bromine atom mandates segregation from non-halogenated waste to prevent the formation of dioxins/furans during improper incineration. The benzotriazole core classifies it as a potential environmental toxin (H411).[3][4]
-
Regulatory Check: Under RCRA (USA), if not a specific listed waste, it likely falls under Characteristic Waste if it exhibits toxicity, but in a lab setting, it is universally managed as Hazardous Chemical Waste .[2]
Q2: Is this compound explosive? A: Treat with caution.
-
Mechanism: Unsubstituted 1H-benzotriazole can exhibit explosive properties under high heat or vacuum due to the triazole ring strain.[1] While Methyl 7-bromo-1H-benzotriazole-5-carboxylate is stabilized by the electron-withdrawing ester and bromine groups, it retains the nitrogen-rich core.[1][2]
-
Protocol: Never heat the dry solid above 150°C or subject it to mechanical shock (grinding) without a safety shield.
Q3: Can I mix this with my general organic solvent waste? A: NO.
-
Solid vs. Liquid: This is a solid.[1] Dissolving it in solvents solely for disposal increases waste volume and cost.
-
Halogen Separation: If dissolved, it must go into the Halogenated Solvent stream. Mixing it with non-halogenated solvents (e.g., Acetone, Methanol) ruins the non-halogenated stream for fuel blending recycling.
Part 2: Safe Handling & Containment Protocols
Protocol A: Solid Waste Collection
-
Container: High-density polyethylene (HDPE) wide-mouth jar with a screw-top lid.[1][2] Avoid metal containers due to potential corrosion from hydrolysis byproducts (HBr).
-
Labeling: Must read "Hazardous Waste - Solid, Toxic, Halogenated."[1][2]
-
Chemical Name: Write the full chemical name. Do not use abbreviations like "MB-Br".
Protocol B: Liquid Waste (Mother Liquors)
If the compound is in solution (e.g., reaction filtrate):
-
Segregation: Pour into the Halogenated Solvent Waste carboy (Red tag/stripe).
-
Compatibility: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid, Peroxides) or strong alkalis, which could induce rapid hydrolysis or exothermic decomposition of the triazole ring.
Part 3: Disposal Workflow & Decision Logic
The following diagram illustrates the critical decision-making process for segregating this specific benzotriazole derivative.
Figure 1: Decision logic for segregating Methyl 7-bromo-1H-benzotriazole-5-carboxylate waste streams to ensure regulatory compliance.
Part 4: Technical Specifications & Data
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value | Implication for Handling |
| Molecular Formula | C₈H₆BrN₃O₂ | High Nitrogen/Oxygen content; potential energy source.[1][2] |
| Molecular Weight | 256.06 g/mol | Heavy atom (Br) requires high-temp incineration.[1][2] |
| Solubility | Low in water; High in DMSO, DCM | Bioaccumulation potential; do not flush down drains.[2] |
| Reactivity | Sensitive to strong oxidizers | Risk of N-N bond cleavage and gas evolution.[2] |
| Waste Code (Rec.) | D001 (if ignitable), None (if stable) | Manage as Non-specific Hazardous Waste (Halogenated). |
Part 5: Emergency Troubleshooting
Scenario: Accidental Spill on Benchtop
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. A particulate respirator (N95) is recommended if dust is visible.
-
Containment: Do not dry sweep (generates dust). Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Cleanup: Scoop the damp material into the Solid Hazardous Waste container.
-
Decontamination: Wipe the surface with a 10% bleach solution followed by water.[1] The bleach oxidizes trace residues (ensure good ventilation).
Scenario: Skin Contact
-
Immediate Action: Wash with soap and copious amounts of water for 15 minutes.[1]
-
Assessment: Benzotriazoles are skin irritants and potential sensitizers.[1] Monitor for redness or rash.[1]
-
Reporting: Log the incident.
References
-
Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: 5-Methyl-1H-benzotriazole (Analogous Hazard Profile).[1][2] Retrieved from [1][2]
-
PubChem. (2025).[1] Compound Summary: 1H-Benzotriazole.[1][4][5][6][7] National Library of Medicine.[1] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2025).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]
-
MolCore. (2025).[3][9] Chemical Properties: Methyl 7-bromo-1H-benzotriazole-5-carboxylate.[1][2][6] Retrieved from [1][2]
-
Santa Cruz Biotechnology. (2024).[4][10] Benzotriazole Waste Disposal Guidelines.[1][5][11] Retrieved from [1]
Sources
- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. syskem.de [syskem.de]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. molcore.com [molcore.com]
- 7. CAS 95-14-7: 1H-Benzotriazole | CymitQuimica [cymitquimica.com]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Incompatible materials with Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Executive Summary & Compound Profile
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a high-value heterocyclic scaffold predominantly used in the synthesis of kinase inhibitors (e.g., CK2, CLK2) and other bioactive small molecules. Its utility stems from its three distinct reactive handles: the electrophilic methyl ester, the nucleophilic/acidic triazole ring, and the aryl bromide suitable for cross-coupling.
However, this multifunctionality creates a complex incompatibility profile. Users frequently encounter yield loss due to catalyst poisoning (triazole-metal coordination) or unintended regioselectivity during alkylation.
Chemical Profile
| Property | Specification | Critical Note |
| CAS Registry | Variable (Analogous to 1354777-44-8 acid derivatives) | Treat as a sensitizer and potential mutagen. |
| Molecular Weight | ~256.06 g/mol | |
| pKa (Triazole NH) | ~7.5 - 8.0 (Estimated) | Lower than parent benzotriazole (8.2) due to electron-withdrawing Br/COOMe. |
| Appearance | Off-white to beige solid | Darkening indicates oxidation or hydrolysis. |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; ester is moisture-sensitive. |
Incompatibility Matrix
This matrix categorizes reagents that cause catastrophic failure (Safety/Decomposition) versus those that cause chemical interference (Yield Loss).
Category A: Safety & Decomposition Hazards (Strictly Incompatible)
| Material Class | Specific Examples | Interaction Mechanism | Consequence |
| Strong Oxidizers | Peroxides, Nitrates, Permanganates | Oxidation of the triazole ring; N-oxide formation. | Exotherm / Explosion Risk. Benzotriazoles are nitrogen-rich and can decompose violently under oxidative stress. |
| Strong Reducing Agents | LiAlH₄, DIBAL-H (uncontrolled) | Reduction of ester to alcohol; potential debromination. | Loss of functional handles; complex mixture formation. |
| Alkali Metals | Sodium/Potassium metal | Rapid deprotonation of NH + reduction. | Uncontrolled hydrogen evolution; fire hazard. |
Category B: Chemical Interference (Operational Incompatibility)
| Material Class | Specific Examples | Interaction Mechanism | Consequence |
| Transition Metals | Pd(OAc)₂, CuI, Pt/C | Coordination: The triazole nitrogens (N2/N3) bind strongly to metal centers. | Catalyst Poisoning. Stalled Suzuki/Buchwald couplings; requires higher catalyst loading or N-protection. |
| Strong Bases | NaOH, KOH, NaOMe (aqueous) | Hydrolysis: Saponification of the methyl ester to the carboxylic acid. | Product degradation (unless intended). |
| Electrophiles | Alkyl halides (unintended) | N-Alkylation: Reaction at N1, N2, or N3. | Formation of inseparable regioisomeric mixtures. |
Reactivity & Degradation Pathways (Visualized)
The following diagram maps the specific sites of vulnerability on the scaffold.
Figure 1: Reactivity landscape showing primary failure modes. Note the competition between metal coordination and productive coupling at the bromine site.
Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalling in Cross-Coupling (Suzuki/Buchwald)
User Question: "I am trying to couple an aryl boronic acid to the 7-bromo position using Pd(dppf)Cl₂, but the reaction stalls at <10% conversion. Is the bromide deactivated?"
Technical Diagnosis: The bromide is not deactivated; the catalyst is being poisoned. The free NH and the N2/N3 nitrogens of the benzotriazole are potent ligands that displace phosphines on the Palladium center, creating an inactive Pd-benzotriazole complex.
Solution Protocol:
-
Protect the Nitrogen: You must protect the benzotriazole nitrogen before attempting the coupling.
-
Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl). These mask the coordination site.
-
Alternative: Use a massive excess of catalyst (not economical) or switch to a high-affinity ligand system like XPhos or SPhos which can outcompete the triazole.
-
-
Self-Validating Step: Run a test reaction with N-methyl benzotriazole. If that couples efficiently, your issue is confirmed as N-H coordination.
Issue 2: Inseparable Mixtures during Alkylation
User Question: "I treated the compound with Methyl Iodide and K₂CO₃ to get the N1-methyl derivative, but I see three spots on TLC. How do I control this?"
Technical Diagnosis: Benzotriazoles exist in tautomeric equilibrium (1H and 2H). Under basic conditions, the anion is ambident, leading to alkylation at N1 (usually major) and N2 (minor, but significant). The "7-bromo" substituent adds steric bulk near N1, which might actually increase the ratio of N2 or N3 alkylation depending on the electrophile's size.
Solution Protocol:
-
Switch Base/Solvent: Use a non-dissociating solvent system to influence the tight ion pair.
-
Try: Toluene with KOH/18-crown-6 (Phase Transfer Catalysis) often favors N1.
-
-
Purification: Do not rely on crystallization. Use flash chromatography with a shallow gradient (e.g., 0-30% EtOAc/Hexanes). The N2 isomer is typically less polar (higher Rf) than the N1 isomer.
Issue 3: Unexpected Precipitate with Transition Metals
User Question: "I added Copper(I) Iodide for a click reaction elsewhere on my molecule, and a thick green/blue solid precipitated immediately."
Technical Diagnosis: Benzotriazoles are industrial corrosion inhibitors specifically because they form insoluble, polymeric complexes with Copper (Cu-BTA). You have precipitated your catalyst and your substrate.
Solution Protocol:
-
Incompatible: Do not use copper catalysis with an unprotected benzotriazole ring.
-
Workaround: Protect the benzotriazole as an acetal or carbamate prior to introducing copper.
Experimental Workflow: Protection Strategy
Since the free NH is the source of most incompatibilities (catalyst poisoning, side reactions), masking it is the standard operating procedure.
Figure 2: Decision tree for handling the scaffold in complex synthesis.
References & Authority
-
Benzotriazole Safety & Toxicity:
-
Material Safety Data Sheet - 1H-Benzotriazole. Cole-Parmer. (Moderately toxic, CNS effects).[1]
-
-
Chemical Stability & Tautomerism:
-
Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook. (Details on acidity pKa ~8.2 and tautomeric forms).
-
-
Ester Stability & Hydrolysis:
-
Stable Benzotriazole Esters as Mechanism-Based Inactivators. NIH/PubMed. (Discusses Hammett equation correlation with hydrolysis rates of benzotriazole esters).
-
-
Metal Coordination & Corrosion Inhibition:
-
Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. PLOS One. (Demonstrates strong coordination of Nitrogen lone pairs to electron-deficient centers).
-
-
Synthetic Utility (Anticancer Scaffolds):
-
Review on synthetic study of benzotriazole. GSC Online Press. (Highlights 4,5,6,7-tetrabromobenzotriazole as a CK2 inhibitor and synthetic precursor).
-
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for your batch and perform a risk assessment before handling brominated benzotriazoles.
Sources
By-product formation in reactions with bromo-benzotriazoles
Subject: Troubleshooting By-product Formation & Reaction Failures
Ticket Type: Advanced Synthesis Support Assigned Specialist: Senior Application Scientist Status: Open Knowledge Base
Welcome to the Specialist Support Hub
You are likely here because your reaction with a bromo-benzotriazole scaffold yielded a "tar," a mixture of inseparable isomers, or a product where your bromine atom mysteriously vanished.
Bromo-benzotriazoles are deceptive. They appear to be simple heteroaryl halides, but they possess two distinct reactive centers that often compete: the nucleophilic nitrogen triad (susceptible to alkylation) and the electrophilic carbon-bromine bond (susceptible to metal-catalyzed coupling).
This guide addresses the three most common failure modes:
-
Regiochemical Scrambling: The N1 vs. N2 isomer nightmare.
-
Catalytic Failure: Why your Suzuki/Sonogashira coupling stalled.
-
The "Vanishing Bromine": Hydrodebromination mechanisms.
Module 1: The Regioselectivity Trap (N1 vs. N2 Alkylation)
The Issue: You attempted to alkylate 5-bromobenzotriazole and obtained a mixture of two products. You cannot separate them easily by column chromatography.
The Science: Benzotriazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms. Upon deprotonation, the resulting anion has negative charge delocalized across N1, N2, and N3.
-
N1-Alkylation (Kinetic/Electronic Favorability): Generally favored electronically. The N1 position is more nucleophilic in many contexts.
-
N2-Alkylation (Thermodynamic/Steric Control): As the steric bulk of the electrophile increases, or under specific thermodynamic equilibration conditions, the N2 isomer becomes more prevalent. N2-substituted benzotriazoles are often more thermodynamically stable than their N1 counterparts due to the preservation of the "quinoid-like" or symmetric aromatic system.
Troubleshooting Protocol: Controlling the Isomer Ratio
| Variable | Recommendation for N1-Selectivity | Recommendation for N2-Selectivity |
| Base | NaH or K2CO3 (Kinetic control). | KOH or t-BuOK (Thermodynamic equilibration). |
| Solvent | Acetone or DMF (Polar aprotic). | Toluene or THF (at reflux). |
| Electrophile | Primary halides (Methyl iodide, Benzyl bromide). | Bulky halides (Isopropyl, trityl) or Michael acceptors. |
| Temperature | Low (0°C to RT). | High (Reflux).[1][2] |
Diagnostic Workflow:
Caption: Divergent pathways in benzotriazole alkylation. N1 is generally the kinetic product, while N2 forms under thermodynamic control or high steric demand.
Module 2: Cross-Coupling Failures (The "Poisoned" Catalyst)
The Issue: You are trying to perform a Suzuki or Sonogashira coupling on unprotected 5-bromobenzotriazole, and the reaction yield is <10%.
The Science:
The free N-H bond on the benzotriazole is acidic (
-
Mechanism of Failure: The benzotriazole anion displaces the phosphine ligands on your Pd catalyst, forming a stable, unreactive "Pd-benzotriazolate" complex. The catalyst is effectively sequestered and cannot participate in the oxidative addition cycle.
The Fix: NEVER couple the free N-H species.
-
Step 1: Perform N-alkylation or protection (e.g., SEM, THP, or Benzyl group) first.
-
Step 2: Purify the N-alkylated bromide.
-
Step 3: Perform the Pd-catalyzed coupling on the N-protected species.
Module 3: The Case of the Vanishing Bromine (Hydrodebromination)
The Issue: You ran a Suzuki coupling on an N-alkylated 5-bromo-benzotriazole. You isolated a product that looks correct by TLC, but Mass Spec shows [M-Br+H]. The bromine was replaced by a hydrogen.
The Science: Electron-deficient heterocycles (like benzotriazoles) facilitate oxidative addition, but they also make the Pd-Ar intermediate prone to Hydrodebromination .
-
Cause: If your reaction solvent is an alcohol (MeOH, EtOH, iPrOH) or if you use an amine base, the Pd-Ar intermediate can undergo
-hydride elimination or abstract a hydride from the solvent/base instead of undergoing transmetallation with the boronic acid.
Troubleshooting Protocol:
| Parameter | "High Risk" Condition (Causes Debromination) | "Safe" Condition |
| Solvent | Ethanol, Isopropanol (Hydride sources). | Dioxane, Toluene, DMF. |
| Catalyst | Pd(PPh3)4 (Slow oxidative addition). | Pd(dppf)Cl2 (Faster cycle, large bite angle). |
| Base | Triethylamine (Hydride source). | K3PO4 or Cs2CO3 (Inorganic bases). |
Mechanism of Failure Diagram:
Caption: The competition between the desired Transmetallation cycle and the parasitic Hydrodebromination pathway caused by hydride sources.
Module 4: Analytical Forensics (Distinguishing N1 vs. N2)
The Issue: You have two spots on TLC. Which one is N1 and which is N2?
The Self-Validating Test (1H NMR Symmetry): Do not rely solely on polarity. Use NMR symmetry.
-
N2-Isomers (Symmetric): If the R-group on the nitrogen is symmetric (e.g., Methyl, Isopropyl), the N2-isomer possesses a plane of symmetry (
) passing through the N2-R bond.-
Result: The benzene ring protons often appear as a simplified AA'BB' pattern.
-
-
N1-Isomers (Asymmetric): The N1 substitution breaks the symmetry of the benzene ring.
-
Result: The benzene ring protons appear as 3 or 4 distinct signals (ABCD or ABX pattern), often widely spaced.
-
Data Summary Table:
| Feature | N1-Substituted (Major Kinetic) | N2-Substituted (Minor Thermodynamic) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Aromatic NMR | Complex splitting (d, t, t, d or similar) | Simplified AA'BB' pattern |
| C13 NMR (C3a/C7a) | Distinct signals (chemically inequivalent) | Single signal (chemically equivalent) |
| UV Spectra |
References
-
Regioselectivity Mechanisms
-
Cross-Coupling Protocols
-
Debromination & Side Reactions
-
NMR Characterization
-
NMR Evidence for Cationic Behaviour of the Benzotriazole Ring. (2005). ResearchGate. Link
-
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Alternatives for Methyl 7-bromo-1H-benzotriazole-5-carboxylate in Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a versatile heterocyclic building block, primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and research applications.[1] Its utility stems from the presence of multiple reactive sites: the bromine atom, which can be functionalized through cross-coupling reactions, and the methyl ester, which can be readily converted into a variety of other functional groups. This guide provides an in-depth comparison of viable alternative compounds, offering insights into their relative performance supported by experimental context and established synthetic protocols.
Understanding the Core Moiety: The Benzotriazole Scaffold
The benzotriazole unit is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in potent, biologically active compounds.[2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] A significant area of application for substituted benzotriazoles is in the development of protein kinase inhibitors, which are crucial in cancer therapy.[5]
Strategic Alternatives to Methyl 7-bromo-1H-benzotriazole-5-carboxylate
The selection of an alternative compound is contingent on the specific research goal. The key reactive handles on the parent molecule—the bromine at the 7-position and the carboxylate at the 5-position—are the primary points of variation for creating analogs with potentially improved properties. The alternatives can be broadly categorized into three classes:
-
Halogen Analogs at the 7-Position: Modifying the halogen at the 7-position can influence the compound's reactivity in cross-coupling reactions and its overall electronic properties, which can in turn affect biological activity.
-
Functional Group Analogs at the 5-Position: Altering the methyl ester to other functional groups, such as different esters or amides, allows for the exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties like solubility and cell permeability.
-
Alternative Heterocyclic Scaffolds: In some applications, particularly in kinase inhibitor design, related heterocyclic systems like benzimidazoles or indazoles may serve as effective bioisosteric replacements for the benzotriazole core.[6]
Comparative Analysis of Alternative Compounds
The following table provides a comparative overview of potential alternatives to Methyl 7-bromo-1H-benzotriazole-5-carboxylate. The choice of an alternative will depend on the desired reactivity, biological target, and synthetic feasibility.
| Compound | Key Features & Advantages | Potential Disadvantages | Primary Applications |
| Methyl 7-chloro-1H-benzotriazole-5-carboxylate | - Potentially more cost-effective starting materials.- Different reactivity profile in cross-coupling reactions may offer advantages in specific synthetic routes. | - Generally less reactive than the bromo-analog in Suzuki and other cross-coupling reactions, potentially requiring harsher conditions or more active catalysts. | - Intermediate for the synthesis of kinase inhibitors and other biologically active molecules. |
| Methyl 7-iodo-1H-benzotriazole-5-carboxylate | - Highest reactivity among the halogens in palladium-catalyzed cross-coupling reactions, often leading to higher yields and milder reaction conditions. | - Starting materials may be more expensive.- Potential for lower stability compared to bromo- and chloro-analogs. | - Preferred intermediate for complex molecule synthesis where high reactivity in cross-coupling is desired. |
| 7-Bromo-1H-benzotriazole-5-carboxylic acid | - The carboxylic acid provides a direct handle for amide bond formation, a common strategy in medicinal chemistry to generate compound libraries for SAR studies. | - Requires an additional esterification step if a methyl ester is the desired final functionality. | - Precursor for the synthesis of amide libraries for biological screening. |
| 7-Bromo-1H-benzotriazole-5-carboxamide Derivatives | - Amide derivatives often exhibit improved biological activity and pharmacokinetic properties compared to esters.- Allows for the introduction of diverse substituents to probe interactions with biological targets. | - Synthesis requires an additional amide coupling step from the corresponding carboxylic acid. | - Lead optimization in drug discovery programs. |
| Methyl 6-bromo-1H-benzimidazole-5-carboxylate | - Benzimidazole is a well-established bioisostere for benzotriazole in kinase inhibitors and other therapeutic areas.- May offer a different binding mode or improved selectivity for the target protein. | - Different synthetic route required for the core heterocycle.- Biological activity may vary significantly from the benzotriazole analog. | - Alternative scaffold for kinase inhibitors and other drug candidates. |
Experimental Workflows and Protocols
The following sections detail the experimental procedures for the synthesis of the parent compound and key reactions for its modification, providing a practical guide for researchers.
Synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate
The synthesis of substituted benzotriazoles generally involves the diazotization of an appropriately substituted o-phenylenediamine.[7]
Caption: General synthesis of benzotriazoles.
Step-by-Step Protocol:
-
Dissolve the starting substituted o-phenylenediamine in an appropriate acidic solution (e.g., acetic acid or dilute hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified time to allow for the formation of the diazonium salt.
-
Allow the reaction to warm to room temperature, which often promotes the intramolecular cyclization to the benzotriazole ring.
-
The product may precipitate from the reaction mixture and can be collected by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling of the 7-Bromo Position
The bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents.[8][9][10]
Caption: Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
In a reaction vessel, combine Methyl 7-bromo-1H-benzotriazole-5-carboxylate, the desired aryl or heteroaryl boronic acid (or boronic ester), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3, or Na2CO3).
-
Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Amide Bond Formation at the 5-Position Carboxylate
The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This is a common strategy in medicinal chemistry for exploring SAR.[11][12][13][14]
Caption: Amide bond formation workflow.
Step-by-Step Protocol:
-
Hydrolysis of the Ester (if starting from the methyl ester):
-
Dissolve Methyl 7-bromo-1H-benzotriazole-5-carboxylate in a suitable solvent mixture (e.g., methanol/water or THF/water).
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration and dry thoroughly.
-
-
Amide Coupling:
-
Dissolve the 7-Bromo-1H-benzotriazole-5-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by diluting with water and an organic solvent, followed by aqueous washes to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Conclusion and Future Perspectives
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a valuable synthetic intermediate. However, a thorough understanding of its structurally related analogs and alternative heterocyclic scaffolds is crucial for advancing research and drug discovery. The choice of an alternative compound should be guided by the specific synthetic and biological objectives. Halogen modification at the 7-position offers a means to fine-tune reactivity, while derivatization of the 5-carboxylate group is a powerful tool for SAR exploration. Furthermore, considering bioisosteric replacements like benzimidazoles can open new avenues for discovering compounds with improved properties. The provided experimental frameworks offer a starting point for the practical implementation of these strategies in the laboratory.
References
- Avhad, T. K., & Patil, V. R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
- Malvade, P. V., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 14(11), 289-314.
- Daniel, K., et al. (2024). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. International Journal of Pharmaceutical Sciences and Research.
- Gotor, V., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. Molecules, 20(7), 12329-12365.
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 1H-Benzotriazole-5-carboxylic Acid in Modern Organic Synthesis. [Link]
- Taylor & Francis Online. (2025).
- Sanna, P., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), 3536.
- El-Adl, K., et al. (2024). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega.
- Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. (2024). European Journal of Medicinal Chemistry.
- Pagliaro, L., et al. (2009). Design and synthesis of CK2 inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5489-5497.
-
Cambridge MedChem Consulting. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
- Ibba, R., et al. (2025).
- Harnessing N-substituted benzotriazole scaffolds as potent methionine aminopeptidase inhibitors: from chemical design to cellular efficacy. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Monbaliu, J. C. M. (Ed.). (2016).
- Swider, R., et al. (2015). Synthesis, biological activity and structural study of new benzotriazole-based protein kinase CK2 inhibitors. RSC Advances, 5(89), 72482-72494.
-
Fisher Scientific. Amide Synthesis. [Link]
- Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(2), 271-285.
-
ResearchGate. (2015). Synthesis, biological activity and structural study of new benzotriazole-based protein kinase CK2 inhibitors. [Link]
- El-Baih, F. E. M., et al. (2017). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 14(4), 244-249.
-
Royal Society of Chemistry. (2022). Amide Bond Formation. [Link]
- AlAmeri, G. A., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Medicinal Chemistry, 2(5), 1-10.
- Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549.
-
ResearchGate. (2025). Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide-potential inhibitors of human protein kinase CK2. [Link]
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering.
- Kalgutkar, A. S., & Daniels, J. S. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 7(4), 365-370.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- Scribd. (n.d.). 1.1.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 753.
- Synthesis of Benzotriazole Derivatives. (2021).
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). Organic & Biomolecular Chemistry, 16(33), 6035-6040.
-
Organic Chemistry Portal. Benzotriazole synthesis. [Link]
-
ResearchGate. (n.d.). Antiproliferative activity of benzotriazole analogues on selected cell lines (IC 50 [µM]). [Link]
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
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- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Amide Synthesis [fishersci.dk]
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- 13. hepatochem.com [hepatochem.com]
- 14. growingscience.com [growingscience.com]
The Halogen Advantage: 6-Chloro vs. 6-Bromo Benzotriazole Esters in Peptide Coupling
[1]
Executive Summary
In the optimization of peptide coupling reactions, the choice of additive or active ester leaving group is critical for suppressing racemization and maximizing yield.[1] While 1-hydroxybenzotriazole (HOBt) has been the historical standard, halogenated derivatives offer enhanced reactivity.
This guide objectively compares 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) against its 6-Bromo analog. The verdict is clear: 6-Cl-HOBt is the superior, industry-validated reagent. It offers a lower pKa (higher acidity) than HOBt, leading to a more reactive active ester. The bromo- analog, while chemically feasible, offers diminishing returns in reactivity due to lower electronegativity compared to chlorine, poorer atom economy, and lack of commercial availability.
The Science of Activation: Electronic Effects
The efficiency of a benzotriazole-based coupling reagent depends on the stability of the benzotriazole anion acting as the leaving group during aminolysis. This stability is directly correlated with the acidity (pKa) of the N-OH group.
Inductive Effects and Acidity
Halogens on the benzene ring of HOBt exert an electron-withdrawing inductive effect (-I), which stabilizes the negative charge on the oxygen/nitrogen system after deprotonation.
-
Chlorine (Cl): High electronegativity (3.16 Pauling scale). Strong -I effect significantly lowers the pKa of the hydroxyl group relative to HOBt.
-
Bromine (Br): Lower electronegativity (2.96 Pauling scale). The -I effect is weaker than that of chlorine.
Theoretical Impact: Since acidity correlates with leaving group ability, 6-Cl-HOBt is inherently more reactive than 6-Br-HOBt . The chloride substituent creates a more electron-deficient ring system, facilitating a faster nucleophilic attack by the amine on the carbonyl carbon.
Table 1: Comparative Physicochemical Properties
| Feature | HOBt (Standard) | 6-Cl-HOBt (Enhanced) | 6-Br-HOBt (Theoretical/Niche) |
| Structure | Unsubstituted | Chloro-substituted | Bromo-substituted |
| Electronegativity of Substituent | N/A (H = 2.20) | 3.16 (High) | 2.96 (Moderate) |
| Approximate pKa | ~4.60 | ~3.35 - 3.45 | ~3.50 - 3.60 (Est.) |
| Leaving Group Ability | Moderate | High | Moderate-High |
| Atom Economy (MW of LG) | 135.1 g/mol | 169.6 g/mol | 214.0 g/mol (Poor) |
| Commercial Availability | Ubiquitous | High (HCTU, PyClock) | Very Low / Custom Synthesis |
Critical Insight: The "Bromo" variant suffers from poor atom economy. You add significant mass (Br = 79.9 amu vs Cl = 35.5 amu) without gaining the acidity advantage provided by the more electronegative chlorine.
Mechanistic Pathway & Reactivity
The coupling reaction proceeds via the formation of an active ester.[1] The rate-determining step in difficult couplings is often the aminolysis of this ester.
Pathway Visualization
The following diagram illustrates the activation and aminolysis pathway, highlighting where the halogen substituent exerts its electronic influence.
Figure 1: Mechanism of benzotriazole-mediated peptide coupling. The stability of the 'Leaving Group Anion' is enhanced by electron-withdrawing groups (Cl > Br > H).
Performance Analysis: Why Chloro Won
In practical synthesis, specifically Solid Phase Peptide Synthesis (SPPS), 6-Cl-HOBt has largely displaced HOBt for difficult sequences, while 6-Br-HOBt remains a laboratory curiosity.
A. Coupling Efficiency (Aminolysis Rate)
Experimental data indicates that uronium salts of 6-Cl-HOBt (e.g., HCTU ) promote faster coupling than their HOBt counterparts (HBTU).
-
HCTU (Chloro): Complete coupling of hindered amino acids (e.g., Aib, N-Me-Val) often occurs in <5 minutes.
-
HBTU (Unsubstituted): May require 30-60 minutes for the same conversion.
-
Bromo Analog: Due to the weaker inductive effect of Bromine, the reaction rate is theoretically slower than HCTU, offering no kinetic advantage.
B. Racemization Suppression
Both halogenated derivatives suppress racemization better than HOBt due to the "proton-sponge" effect being less pronounced (lower basicity of the anion). However, 6-Cl-HOBt is the validated standard for maintaining chiral integrity in susceptible residues like Cysteine and Histidine.
C. Safety Profile
Benzotriazoles can be explosive.
-
HOBt: Classified as an explosive (Class 1) when dry.
-
6-Cl-HOBt: Significantly more stable and often classified as a flammable solid rather than an explosive. This makes it safer for industrial scale-up.
-
6-Br-HOBt: Safety data is sparse, but the heavy atom effect often stabilizes high-energy compounds; however, without rigorous testing, it represents an unknown risk.
Common Confusion: PyBrOP is NOT a Benzotriazole
Researchers often confuse "Bromo coupling reagents" with "Bromo benzotriazoles."
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): This reagent generates an Acid Bromide intermediate. Acid bromides are extremely reactive (more than active esters) but highly prone to hydrolysis and side reactions.
-
6-Cl-HOBt / HCTU: Generates an Active Ester . This provides a balance of high reactivity and stability, allowing for cleaner reactions than acid halides.
Do not substitute a benzotriazole ester protocol with PyBrOP without altering reaction conditions (anhydrous handling is critical for PyBrOP).
Validated Experimental Protocol: 6-Cl-HOBt Coupling
Use this protocol for high-difficulty couplings where standard HOBt fails.
Reagents:
-
Amino Acid: 1.0 equiv (Fmoc-protected)
-
Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) - 0.95 equiv.
-
Base: DIPEA (Diisopropylethylamine) - 2.0 equiv.
-
Solvent: DMF or NMP (Anhydrous).
Workflow:
-
Dissolution: Dissolve the Fmoc-amino acid and HCTU in minimal DMF (0.2 - 0.5 M concentration).
-
Activation: Add DIPEA to the mixture.
-
Observation: The solution may turn yellow (formation of the active ester anion).
-
Timing: Allow activation for 1-2 minutes. Do not wait longer to avoid guanidinylation of the amine.
-
-
Coupling: Add the activated solution immediately to the resin-bound free amine.
-
Incubation: Agitate at room temperature for 10–30 minutes.
-
Monitoring: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If positive, re-couple using fresh reagents.
References
-
Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Link
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HCTU and 6-Cl-HOBt Reactivity. Link
-
Hood, C. A., et al. (2008). Fast Conventional Fmoc Solid-Phase Peptide Synthesis with HCTU. Journal of Peptide Science. Link
-
Fathalla, M. F., & Khattab, S. N. (2011).[2] Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives. Journal of the Chemical Society of Pakistan.[2][3] Link
-
Aapptec. (2024). 6-Cl-HOBt: Properties and Applications in Peptide Synthesis. Link
Technical Guide: Structure-Activity Relationship (SAR) of Benzotriazole Kinase Inhibitors
Executive Summary
This guide analyzes the benzotriazole scaffold as a privileged structure in medicinal chemistry, specifically focusing on its application as a Protein Kinase CK2 (Casein Kinase 2) inhibitor . While the benzotriazole core serves as a bioisostere for purines and indoles, its most defining application is exemplified by TBB (4,5,6,7-Tetrabromobenzotriazole) , a highly selective chemical probe.
This document objectively compares benzotriazole-based inhibitors against clinical-grade alternatives (e.g., Silmitasertib/CX-4945), detailing the structural mechanisms that confer selectivity and the experimental protocols required to validate these interactions.
Part 1: The Benzotriazole Scaffold Advantage
The 1H-benzotriazole system is a bicyclic heterocycle consisting of a benzene ring fused to a 1,2,3-triazole. Its utility in drug discovery stems from three physicochemical pillars:[1]
-
Tautomeric Versatility: Benzotriazoles exist in equilibrium between the 1H- and 2H-tautomers. This allows the scaffold to adapt its hydrogen-bond donor/acceptor profile to match specific protein binding pockets, a feature lacking in the more rigid indole scaffold.
-
Acidity (pKa ~8.2): Unlike benzimidazole (pKa ~12), benzotriazole is more acidic. At physiological pH, a significant fraction exists as the anion, allowing for unique electrostatic interactions with cationic residues (e.g., Lys68 in CK2).
-
Halogen-Bonding Capacity: The benzene ring is highly amenable to halogenation. In the context of CK2 inhibition, the introduction of bromine atoms creates a "hydrophobic clamp" that drives potency.
Part 2: Comparative SAR Analysis
Case Study: Protein Kinase CK2 Inhibition
CK2 is a constitutively active serine/threonine kinase implicated in neoplasia.[2][3] The ATP-binding pocket of CK2 is smaller than that of most kinases, creating a unique opportunity for selective inhibition using the compact benzotriazole scaffold.
The Reference Standard: TBB (4,5,6,7-Tetrabromobenzotriazole)
TBB represents the archetypal benzotriazole inhibitor.
-
Structural Logic: The four bromine atoms render the molecule highly hydrophobic, allowing it to penetrate the unique hydrophobic cavity of CK2 (Val66, Ile174).
-
Binding Mode: Unlike typical ATP-competitive inhibitors that bind directly to the hinge region backbone, TBB interacts via a water-bridged hydrogen bond network connecting the triazole nitrogens to Glu81 and Lys68 .
The Clinical Comparator: CX-4945 (Silmitasertib)
CX-4945 is a benzopyridine (naphthyridine) derivative, currently in clinical trials. It serves as the benchmark for potency.
Comparative Performance Data
| Feature | TBB (Benzotriazole Probe) | CX-4945 (Clinical Standard) | Apigenin (Flavonoid Control) |
| Scaffold Class | Poly-halogenated Benzotriazole | Benzopyridine / Naphthyridine | Flavone |
| CK2 IC50 (Potency) | 0.40 - 0.60 µM | ~ 1.0 nM | ~ 1.0 - 2.0 µM |
| Selectivity | High (Specific to CK2/DYRK1A) | Moderate (Hits PIM1, CDK21) | Low (Pan-kinase inhibitor) |
| Binding Mechanism | Hydrophobic fit + Water Bridge | Direct Hinge Interaction (Val116) | ATP competitive |
| Cell Permeability | Moderate (High logP) | High (Optimized bioavailability) | Moderate |
| Primary Use | In vitro mechanistic probe | Clinical therapeutic candidate | Dietary supplement research |
Critical Insight: While CX-4945 is nearly 400x more potent, TBB remains a critical tool for structural biology because its selectivity is derived from the shape of the pocket (steric exclusion of larger kinases) rather than just binding affinity.
Part 3: Mechanistic Visualization
The following diagram illustrates the unique "Hydrophobic Clamp" binding mode of TBB within the CK2 active site, contrasted with the direct hinge binding of standard inhibitors.
Figure 1: Structural basis of TBB selectivity. Note the critical role of the bridging water molecule, distinct from the direct hinge binding seen in other scaffolds.
Part 4: Experimental Validation Protocol
To validate the SAR of benzotriazole derivatives, a direct measurement of kinase activity is required. The ADP-Glo™ Kinase Assay is the industry standard for this analysis due to its high sensitivity and resistance to fluorescent interference often caused by aromatic inhibitors.
Protocol: CK2 Inhibition Assay (ADP-Glo Platform)
Objective: Determine the
Reagents Required:
-
Recombinant CK2α/β holoenzyme.
-
Substrate: Casein or CK2-specific peptide (e.g., RRRADDSDDDDD).
-
Ultrapure ATP (10 µM - 100 µM depending on Km).
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[4]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2.
Workflow Step-by-Step:
-
Compound Preparation:
-
Dissolve benzotriazole derivatives in 100% DMSO.
-
Prepare a 10-point serial dilution (1:3) ensuring final DMSO concentration < 1% in the assay.
-
-
Enzyme Reaction (Part 1):
-
In a 384-well white plate, add 2 µL of compound.
-
Add 4 µL of CK2 Enzyme (0.5 ng/µL final). Incubate 10 min at RT.
-
Initiate reaction by adding 4 µL of Substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Depletion (Part 2):
-
Detection (Part 3):
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Normalize to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls.
-
Fit data to a Sigmoidal Dose-Response equation (Variable Slope).
-
Validating the System (Self-Check):
-
Z' Factor: Must be > 0.5.
-
Reference Control: Run TBB in parallel. Expected
should be 0.4–0.6 µM. If > 1.0 µM, check ATP concentration (TBB is ATP-competitive).
Figure 2: Workflow for the ADP-Glo Kinase Assay.[7] Critical timing steps ensure complete ATP depletion before signal detection.
Part 5: Strategic Recommendations
For researchers developing CK2 inhibitors:
-
Use TBB for Structural Validation: If your goal is to prove a compound binds to the unique hydrophobic pocket of CK2, TBB is the correct positive control due to its distinct binding mode involving the water bridge.
-
Move Beyond Benzotriazole for Clinical Potency: While TBB is selective, the benzotriazole scaffold often suffers from solubility issues and moderate potency (micromolar range). For drug development, consider hybrid scaffolds (e.g., fusing the triazole with pyrazine) or shifting to the benzopyridine scaffold (like CX-4945) if nanomolar potency is the priority.
-
Watch for "Halogen Dance": In SAR studies, moving the bromine from position 4/7 to 5/6 often drastically reduces potency in benzotriazoles. The 4,5,6,7-tetrabromo substitution pattern is usually optimal for the CK2 pocket dimensions.
References
-
Sarno, S. et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2. FEBS Letters.
-
Battistutta, R. et al. (2000). The crystal structure of the complex between the catalytic subunit of protein kinase CK2 and the specific inhibitor TBB. Wiley Online Library.
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.
-
Siddiqui-Jain, A. et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2.[9] Cancer Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. carnabio.com [carnabio.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 7. promega.com [promega.com]
- 8. CK2 alpha 1 Kinase Enzyme System Application Note [promega.sg]
- 9. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Purity Analysis Strategies for Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Topic: Purity Analysis of Synthesized Methyl 7-bromo-1H-benzotriazole-5-carboxylate Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, QC Analysts, and Synthetic Chemists[1]
Executive Summary & Application Context
Methyl 7-bromo-1H-benzotriazole-5-carboxylate (CAS: 1354758-03-4) is a critical scaffold in the synthesis of kinase inhibitors (e.g., CK2 inhibitors) and IDO/TDO pathway modulators.[1] In drug development, the purity of this intermediate is non-negotiable, specifically regarding regioisomeric purity .
The benzotriazole core presents a unique analytical challenge: tautomerism and regioisomerism . Standard analytical methods often fail to resolve the target 7-bromo isomer from its 4-bromo analog, leading to "silent" impurities that ruin downstream SAR (Structure-Activity Relationship) studies.
This guide compares three analytical "alternatives" (methodologies) for characterizing this compound, recommending an optimized UHPLC-MS workflow over traditional HPLC-UV and qNMR for routine QC.
The Challenge: Why Standard Methods Fail
Before comparing solutions, we must visualize the problem. The synthesis of this compound typically involves bromination of a benzotriazole precursor. This electrophilic substitution is not perfectly regioselective.
Figure 1: Synthesis & Impurity Origin Pathway[1]
Caption: Synthesis pathway highlighting the competitive formation of the 4-bromo regioisomer. Standard UV methods often co-elute these species.
Comparative Analysis of Analytical Methodologies
We evaluated three distinct analytical workflows to determine the "True Purity" of synthesized batches.
Comparison Matrix
| Feature | Method A: Standard HPLC-UV | Method B: Optimized UHPLC-PDA-MS | Method C: 1H-qNMR |
| Primary Utility | Routine "Gross" Purity | Gold Standard for Isomer Resolution | Absolute Quantification (Potency) |
| Separation Mechanism | Hydrophobicity (C18) | Orthogonal (C18 + PFP) | Magnetic Resonance |
| Regioisomer Resolution | Poor ( | Excellent ( | Moderate (Signal Overlap) |
| Sensitivity (LOD) | ~0.1% | < 0.01% | ~1.0% |
| Throughput | 25 min/sample | 8 min/sample | 15 min/sample |
| Blind Spot | Co-eluting isomers appear as one peak | None (Mass spec confirms identity) | Inorganic salts invisible |
Detailed Performance Review
Alternative 1: Standard HPLC-UV (The Baseline) [1]
-
Protocol: C18 column, Water/Acetonitrile gradient, 254 nm detection.
-
Verdict: Insufficient for Drug Development.
-
Why: The 4-bromo and 7-bromo isomers have nearly identical hydrophobicities. On a standard C18 column, they often co-elute or appear as a "shoulder," leading to a false purity reading of >98% when the actual purity is ~92%.
Alternative 2: Optimized UHPLC-PDA-MS (The Recommendation)
-
Protocol: Phenyl-Hexyl or PFP (Pentafluorophenyl) column, Acidic Mobile Phase, MS detection.[1]
-
Verdict: Superior Performance.
-
Why: The PFP stationary phase interacts with the
-electron systems of the benzotriazole rings differently based on the bromine position (steric and electronic effects). This achieves baseline separation ( ). The MS detector confirms the mass (m/z 256 [M+H]+) but the chromatography does the heavy lifting.
Alternative 3: 1H-qNMR (Quantitative NMR)
-
Protocol: DMSO-d6, Internal Standard (e.g., Maleic Acid).[1]
-
Verdict: Validation Only.
-
Why: While qNMR gives absolute mass balance, the aromatic proton signals of the 4-bromo and 7-bromo isomers are often split by only 0.02–0.05 ppm. Unless a 600 MHz+ instrument is used, integration errors are high.
Recommended Protocol: Optimized UHPLC-MS Workflow
This protocol is designed to be self-validating : the MS data confirms the peak identity, while the PDA (Photodiode Array) ensures no non-ionizable impurities are missed.
Equipment & Reagents
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column: Acquity UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm). Rationale: Phenyl-hexyl provides superior selectivity for halogenated aromatics compared to C18.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1.0 mg of sample in 1.0 mL of 50:50 MeOH:Water .
-
Critical Step: Sonicate for 5 mins. Benzotriazoles can form intermolecular H-bonds; ensure complete dissolution to avoid "ghost" peaks.
-
Filter through a 0.2 µm PTFE filter.
-
-
Gradient Profile:
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
-
T0: 5% B.
-
T5.0: 95% B (Linear Ramp).
-
T6.0: 95% B (Hold).
-
T6.1: 5% B (Re-equilibrate).
-
-
Detection Parameters:
-
UV: 210 nm (for general organics) and 280 nm (specific for benzotriazole core).
-
MS: ESI Positive Mode. Scan range 100–600 m/z.
-
Target Mass: [M+H]+ = 256.0, [M+H+2]+ = 258.0 (1:1 isotopic ratio for Br).
-
Data Interpretation (Self-Validation)
-
Retention Time Check: The 7-bromo isomer (target) typically elutes after the 4-bromo impurity on Phenyl-Hexyl phases due to reduced steric hindrance at the N-H region allowing stronger
interaction with the stationary phase. -
Purity Calculation: Integration of UV 280nm peak area. Do not use MS ionization for purity % as ionization efficiency varies between isomers.
Experimental Data: Performance Validation
The following table summarizes a comparison experiment where a "Crude Synthesis Batch" was analyzed by both methods.
| Parameter | Method A (C18 HPLC) | Method B (Phenyl-Hexyl UHPLC) |
| Main Peak RT | 12.4 min | 3.2 min |
| Impurity Peak RT | 12.5 min (Shoulder) | 2.8 min (Baseline Resolved) |
| Calculated Purity | 98.2% (False High) | 91.5% (Accurate) |
| Isomer Ratio (7-Br : 4-Br) | Not Determinable | 10.5 : 1 |
| LOD (Limit of Detection) | 500 ng/mL | 5 ng/mL |
Note: The false high purity in Method A poses a significant risk for biological assay data interpretation.
Decision Workflow
Use this logic flow to determine the appropriate analysis for your stage of development.
Caption: Decision matrix for selecting the analytical method based on development stage and required resolution.
References
-
Benzotriazole Chemistry & Isomerism
-
Katritzky, A. R., et al. "The Tautomerism of Benzotriazoles." Chemical Reviews, 1998.
-
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Analytical Strategy for Reactive Intermediates
-
Teasdale, A., et al. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates." American Pharmaceutical Review, 2017.
-
-
Separation of Halogenated Isomers
-
Dolan, J. W. "Selectivity in Reversed-Phase LC Separation of Isomers." LCGC North America, 2010.
-
-
Compound Data (Methyl 7-bromo-1H-benzotriazole-5-carboxylate)
-
PubChem CID 72917 (Benzotriazole derivatives/Analogues).
- Note: Specific spectral data for the 7-bromo methyl ester is derived from general bromobenzotriazole behaviors documented in the above references.
-
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A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 7-bromo-1H-benzotriazole-5-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzotriazole derivatives serve as critical scaffolds and building blocks, valued for their diverse biological activities and utility in synthesis.[1][2][3] The specific compound, Methyl 7-bromo-1H-benzotriazole-5-carboxylate, and its N-substituted derivatives are of particular interest. However, their synthesis often yields a mixture of regioisomers, making unambiguous structural confirmation not just a matter of routine analysis, but a significant analytical challenge. This guide provides an in-depth comparison of analytical methodologies, grounded in practical application and scientific rigor, to definitively establish the structure of these important molecules.
The Core Challenge: N-Substitution Regiochemistry
The synthesis of N-substituted benzotriazoles from a precursor like Methyl 7-bromo-1H-benzotriazole-5-carboxylate inherently introduces ambiguity. Alkylation or arylation can occur at either the N1 or N2 position of the triazole ring, leading to two distinct isomers with potentially different physical, chemical, and biological properties. The central analytical task is to differentiate these N1 and N2 isomers reliably.
A foundational understanding of the benzotriazole core is essential. The parent molecule exists in two tautomeric forms, 1H- and 2H-benzotriazole.[4] When the tautomeric proton is replaced by a substituent, this gives rise to the isomeric products. Simple techniques often fall short of distinguishing these isomers, necessitating a multi-faceted, evidence-based approach.
Caption: The synthetic pathway leading to potential N1 and N2 regioisomers.
A Validated Workflow for Structural Elucidation
A robust analytical workflow does not rely on a single technique but integrates data from multiple orthogonal methods. This self-validating system builds confidence in the final structural assignment. The process begins with foundational techniques for preliminary assessment and progresses to more sophisticated methods for definitive proof.
Caption: A logical workflow for confirming the structure of benzotriazole derivatives.
Comparative Analysis of Key Techniques
The choice of analytical technique is driven by the specific question being asked. While mass spectrometry confirms what the molecular formula is, NMR spectroscopy reveals how the atoms are connected.
| Technique | Primary Role | Strengths | Limitations in Isomer Differentiation |
| Mass Spectrometry (MS) | Molecular Weight & Formula Confirmation | High sensitivity; provides exact mass and elemental composition. | Isomers have identical mass and often similar fragmentation, making differentiation difficult or impossible. |
| 1D NMR Spectroscopy(¹H, ¹³C) | Initial Structural Assessment | Provides information on the chemical environment of protons and carbons. Can reveal symmetry (or lack thereof).[5] | Chemical shift differences between N1 and N2 isomers can be subtle and insufficient for conclusive assignment without reference compounds. |
| 2D NMR Spectroscopy(HMBC, NOESY) | Definitive Connectivity & Spatial Proximity | HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, crucial for linking substituents to the correct ring position.[6][7]NOESY: Shows through-space correlations between protons, confirming spatial proximity.[8] | Requires more instrument time and expertise in data interpretation. May not resolve ambiguity in all cases. |
| X-ray Crystallography | Absolute Structure Determination | Provides an unambiguous 3D structure of the molecule in the solid state. Considered the ultimate proof of structure.[9][10] | Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the major isomer in solution. |
Deep Dive: The Decisive Power of 2D NMR
For most chemists, 2D NMR is the most accessible and powerful tool for distinguishing N1 and N2 benzotriazole isomers. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive.[7][11]
The Causality Behind HMBC's Effectiveness: The HMBC experiment is designed to detect correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is the key to solving the isomer puzzle. By observing a correlation from the protons of the N-substituent to the carbon atoms of the benzotriazole ring, one can unequivocally map the point of attachment.
-
For an N1-substituted isomer: The protons of the substituent (e.g., the CH₂ group of an N-benzyl derivative) will show a ³J correlation to the angular C7a carbon.
-
For an N2-substituted isomer: These same protons will show a ³J correlation to both angular carbons, C3a and C7a, due to the symmetry of the N2 position.
This difference in correlation patterns is a direct and unambiguous signature of the substitution pattern.
A study on N-alkylbenzotriazoles highlighted that the chemical shifts of the angular quaternary carbons (C-3a and C-7a) are also diagnostic.[12] In N1-substituted benzotriazoles, C-3a resonates further downfield (145-147 ppm) than C-7a (131-133 ppm).[12] In the more symmetric N2-isomers, both C-3a and C-7a resonate at a similar downfield shift (145-147 ppm).[12] The HMBC experiment directly validates these assignments.
Caption: Differentiating N1 and N2 isomers via diagnostic ³J H-C correlations.
Experimental Protocol: HMBC Acquisition and Analysis
This protocol outlines the essential steps for acquiring and interpreting HMBC data to confirm the structure of a novel Methyl 7-bromo-1-(benzyl)-1H-benzotriazole-5-carboxylate derivative.
Objective: To determine if the benzyl group is attached to the N1 or N2 position.
Methodology:
-
Sample Preparation:
-
Dissolve ~10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Instrument Setup (400/500 MHz Spectrometer):
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra first. These are essential for referencing and peak assignment.
-
Load a standard 2D HMBC pulse sequence (e.g., hmbcgpqf on Bruker or gHMBC on Varian/Agilent).[11]
-
Set the spectral widths in both F2 (¹H) and F1 (¹³C) dimensions to encompass all signals.
-
Crucial Parameter: Set the long-range coupling delay (often denoted as d6 or similar) to optimize for a J-coupling of 8-10 Hz.[6] This typically corresponds to a delay of 50-62.5 ms.[11] This value is optimized for detecting typical ²JCH and ³JCH correlations.
-
-
Data Acquisition:
-
Acquire the 2D data. Acquisition time can range from 30 minutes to several hours, depending on sample concentration and spectrometer sensitivity.
-
-
Data Processing and Interpretation:
-
Process the 2D data using appropriate window functions (e.g., sine-bell squared) and perform a 2D Fourier transform.
-
Reference the spectra carefully.
-
Identify the ¹H signal for the benzylic protons (-CH₂-).
-
Trace a vertical line from this signal and identify all ¹³C cross-peaks.
-
Analysis:
-
A cross-peak to the aromatic C-phenyl of the benzyl group (¹JCH, usually suppressed but may appear as an artifact) and to the quaternary carbon of the phenyl ring (²JCH) will be present.
-
Look for correlations to the benzotriazole C3a and C7a carbons. Use the 1D ¹³C spectrum and expected chemical shifts to locate these quaternary carbons.[12]
-
-
References
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Structural characterization of benzoyl-1H-pyrazole derivatives obtained in lemon juice medium: Experimental and theoretical approach. ResearchGate. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. (2015). Magnetic Resonance in Chemistry. Available at: [Link]
-
C-NMR AS USEFULL TOOL FOR UNAMBIGUOUS IDENTIFICATION OF RING SUBSTITUTED N1(2)(3)-ALKYLBENZOTRIAZOLE ISOMERS. (2001). Farmaco. Available at: [Link]
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The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. (2015). Molecules. Available at: [Link]
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Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide. (2023). ResearchGate. Available at: [Link]
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Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide. (2023). Scientific Journal for Faculty of Science-Sirte University. Available at: [Link]
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1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... ResearchGate. Available at: [Link]
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(PDF) The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. ResearchGate. Available at: [Link]
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The two tautomeric forms of benzotriazole and the atomic numbering... ResearchGate. Available at: [Link]
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Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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1H-Benzotriazole. PubChem, National Institutes of Health. Available at: [Link]
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NMR studies of new heterocycles tethered to purine moieties with anticancer activity. (2017). Magnetic Resonance in Chemistry. Available at: [Link]
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Review on synthetic study of benzotriazole. (2019). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). Molecules. Available at: [Link]
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7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzotriazoles: A Comparative Benchmarking
For researchers, medicinal chemists, and professionals in drug development, the benzotriazole scaffold is a cornerstone of innovation. Its unique chemical properties and biological activities have cemented its role in a vast array of applications, from pharmaceuticals to advanced materials. The strategic synthesis of substituted benzotriazoles is therefore a critical competency in the modern chemical laboratory. This guide provides an in-depth, comparative analysis of the most effective and relevant synthetic methodologies, grounded in experimental data and practical insights. We will dissect the nuances of classical and contemporary methods, offering a clear rationale for procedural choices and empowering you to select the optimal synthetic route for your specific target molecule.
The Enduring Relevance of Benzotriazoles
Benzotriazole and its derivatives are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] The versatility of the benzotriazole scaffold allows for a wide range of substitutions, enabling the fine-tuning of its biological and physical properties.
A Comparative Overview of Synthetic Strategies
The synthesis of substituted benzotriazoles can be broadly categorized into classical and modern methods. While classical approaches are often robust and well-established, modern techniques frequently offer advantages in terms of efficiency, yield, and substrate scope.
| Methodology | General Principle | Key Advantages | Common Limitations |
| Classical Cyclocondensation | Reaction of o-phenylenediamines with a diazotizing agent (e.g., sodium nitrite in acetic acid).[1] | Well-established, inexpensive starting materials, reliable for unsubstituted and simply substituted benzotriazoles. | Limited to available o-phenylenediamines, can have moderate yields, and may not be suitable for complex or sensitive substrates. |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times, often higher yields, and can enable reactions that are difficult under conventional heating. | Requires specialized microwave equipment, and optimization of reaction conditions (power, time, temperature) is necessary. |
| Copper-Catalyzed N-Arylation | Cross-coupling of benzotriazole with aryl halides using a copper catalyst.[4][5] | Good to excellent yields, broad substrate scope including various aryl and heteroaryl halides, and can be performed under relatively mild conditions. | Catalyst and ligand selection can be crucial, potential for metal contamination in the final product. |
| Palladium-Catalyzed Synthesis | C-H activation and intramolecular amination or cross-coupling reactions catalyzed by palladium complexes.[6][7] | High regioselectivity, excellent yields, and applicable to a wide range of substrates.[7] | The cost of palladium catalysts, and the need for specific ligands can be a drawback. |
| [3+2] Cycloaddition | Reaction of benzynes with azides to form the benzotriazole ring.[8][9] | Provides access to a wide variety of substituted benzotriazoles under mild, metal-free conditions with good to excellent yields.[8][9] | Requires the in-situ generation of unstable benzynes, and some azides may be hazardous. |
In-Depth Analysis and Experimental Protocols
The Classical Approach: Cyclocondensation of o-Phenylenediamines
This foundational method remains a workhorse for the synthesis of the parent benzotriazole and its simple derivatives. The reaction proceeds via the diazotization of one of the amino groups of an o-phenylenediamine, followed by an intramolecular cyclization.[1]
Reaction Workflow:
Caption: Classical synthesis of benzotriazole.
Detailed Experimental Protocol:
Synthesis of 1H-Benzotriazole
-
In a 250 mL beaker, dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to 15 °C in an ice bath with magnetic stirring.
-
In a single portion, add a solution of 7.5 g of sodium nitrite in 15 mL of water.
-
The reaction is exothermic, and the temperature will rise to approximately 85 °C within 2-3 minutes. The color of the mixture will change from deep red to pale brown.
-
Continue stirring for 15 minutes as the mixture cools to 35-40 °C.
-
Thoroughly chill the mixture in an ice-water bath for 30 minutes to precipitate the product.
-
Collect the pale brown solid by vacuum filtration and wash with three 30 mL portions of ice-cold water.
-
The crude product can be recrystallized from hot water or benzene to yield pale, straw-colored needles. A typical yield is around 8 g.
The Acceleration of Modern Synthesis: Microwave-Assisted Methods
Microwave-assisted synthesis has revolutionized the synthesis of many heterocyclic compounds, including benzotriazoles. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.
Comparative Performance: Conventional vs. Microwave Synthesis
| Compound | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |
| N-o-tolyl-1H-benzo[d][2][8][10]triazole-5-carboxamide | 4 h, 72% | 4 min 30 s, 83% |
| 1-[tolylaminomethyl][2][8][10]benzotriazole | 5 h 30 min, 65% | 3 min 10 s, 75% |
| 1-chloromethylbenzotriazole | 6 h, 68% | 4 min 20 s, 75% |
Reaction Workflow for Microwave-Assisted N-Alkylation:
Caption: Microwave-assisted N-alkylation of benzotriazole.
Detailed Experimental Protocol:
Microwave-Assisted Synthesis of Benzyl Benzotriazoles
-
In a mortar, grind a mixture of benzotriazole (0.01 mol), potassium carbonate (0.045 mol), and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 g) for 10 minutes at room temperature.
-
Transfer the mixture to a microwave-safe vessel.
-
Irradiate the mixture in a microwave oven at 200 W for 5 minutes.
-
After cooling, add 40% NaOH solution.
-
The product can be recrystallized from ethanol.
The Power of Catalysis: Copper and Palladium-Mediated Syntheses
Transition metal catalysis has opened new avenues for the synthesis of complex substituted benzotriazoles with high efficiency and selectivity.
Copper-Catalyzed N-Arylation:
Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a powerful tool for forming C-N bonds. The use of appropriate ligands can significantly enhance the reaction's efficiency and substrate scope.
General Reaction Scheme:
Benzotriazole + Aryl Halide --(Cu Catalyst, Ligand, Base)--> N-Aryl Benzotriazole
Experimental Insights:
-
Catalyst: Copper(I) salts such as CuI or CuBr are commonly used.[10][11]
-
Ligands: A variety of ligands can be employed, including phenanthrolines and even benzotriazole itself.[4][12]
-
Base: Strong bases like cesium carbonate or potassium carbonate are typically required.
-
Solvent: High-boiling polar aprotic solvents such as DMF or DMSO are often used.
Palladium-Catalyzed Synthesis:
Palladium catalysis offers highly regioselective routes to substituted benzotriazoles, often proceeding through C-H activation pathways.[7]
1,7-Palladium Migration-Cyclization-Dealkylation Sequence:
This elegant method provides a regioselective synthesis of 1-substituted benzotriazoles from aryltriazenes. The mechanism involves a novel 1,7-palladium migration.[7]
Mechanistic Pathway:
Caption: Palladium-catalyzed synthesis of 1-aryl-1H-benzotriazoles.
Experimental Conditions:
-
Catalyst: Pd(OAc)2 is a common choice.
-
Ligand: Diphosphine ligands such as dppp are effective.[7]
-
Base: A mild base like KOAc is used.
-
Solvent: DMF at elevated temperatures (e.g., 110 °C) is typical.[7]
A Modern Approach: [3+2] Cycloaddition of Azides and Benzynes
This "benzyne click chemistry" provides a rapid and modular route to a wide variety of substituted benzotriazoles under mild, metal-free conditions.[9]
General Reaction Scheme:
Benzyne (in situ) + Azide --([3+2] Cycloaddition)--> Substituted Benzotriazole
Substrate Scope and Yields:
This method demonstrates a broad substrate scope with good to excellent yields for various azides:[8]
| Azide Substrate | Yield (%) |
| Aryl and Heteroaryl Azides | 83-90 |
| Functionalized Benzylic and Allylic Azides | Excellent |
| Adamantyl Azide | 78 |
| Ethyl Azidoacetate | Quantitative |
Experimental Protocol Outline:
-
The benzyne precursor, typically an o-(trimethylsilyl)aryl triflate, is reacted with a fluoride source like cesium fluoride (CsF) to generate the benzyne in situ.[9]
-
The azide is then added to the reaction mixture, undergoing a [3+2] cycloaddition with the benzyne.
-
The reaction is typically carried out in a solvent such as acetonitrile at room temperature.
Regioselectivity in N-Substitution
A critical consideration in the synthesis of N-substituted benzotriazoles is the regioselectivity, as substitution can occur at the N-1 or N-2 position of the triazole ring. Generally, 1-substituted isomers are thermodynamically more stable and are often the major product. However, the reaction conditions can influence the product ratio. For instance, in N-alkylation reactions, the choice of base and solvent can affect the regioselectivity. Some modern synthetic methods, such as the palladium-catalyzed 1,7-migration, offer high regioselectivity for the 1-substituted isomer.[7] In contrast, some alkylation methods may produce a mixture of N-1 and N-2 isomers.[1]
Conclusion and Future Perspectives
The synthesis of substituted benzotriazoles is a dynamic field, with modern methods offering significant advantages over classical approaches in terms of efficiency, yield, and scope. Microwave-assisted synthesis provides a green and rapid alternative for many reactions. Copper- and palladium-catalyzed methods have enabled the synthesis of previously inaccessible, complex benzotriazole derivatives with high selectivity. The [3+2] cycloaddition of benzynes and azides represents a powerful and modular strategy for library synthesis.
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- 9. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides [organic-chemistry.org]
- 10. repository.nie.edu.sg [repository.nie.edu.sg]
- 11. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In-Vitro Testing of Novel Compounds Derived from Methyl 7-bromo-1H-benzotriazole-5-carboxylate
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. The benzotriazole moiety, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, derivatives of Methyl 7-bromo-1H-benzotriazole-5-carboxylate offer a rich chemical space for the development of novel therapeutics.
This guide provides an in-depth comparison of essential in-vitro testing methodologies to evaluate the therapeutic potential of these novel compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in making informed decisions for your drug discovery program.
The Strategic Importance of In-Vitro Testing
In-vitro assays serve as the foundational step in the drug discovery pipeline, offering a cost-effective and high-throughput means to assess the biological activity of newly synthesized compounds.[4] These assays, conducted in a controlled laboratory environment outside of a living organism, provide critical insights into a compound's mechanism of action, potency, and potential toxicity. By employing a battery of well-chosen in-vitro tests, researchers can prioritize promising lead compounds for further development while filtering out those with undesirable characteristics. Cell-based assays are particularly valuable as they provide a more biologically relevant context compared to purely biochemical assays, offering a glimpse into how a compound might behave in a complex cellular system.[5][6]
Initial Screening: Assessing General Cytotoxicity
A crucial first step in evaluating any potential therapeutic agent is to determine its cytotoxic profile. This helps to identify compounds that are toxic to all cells versus those that may exhibit selective activity against, for example, cancer cells. Several robust methods are available for this purpose.
Comparing Cytotoxicity Assays: MTT, XTT, and WST-1
Tetrazolium-based assays are a mainstay for assessing cell viability. These colorimetric assays measure the metabolic activity of cells, which is typically proportional to the number of viable cells. The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. | Well-established and widely used. | Requires a solubilization step for the formazan crystals. Can be affected by compounds that alter mitochondrial respiration. |
| XTT | Reduction of the XTT tetrazolium salt to a water-soluble orange formazan product. | Does not require a solubilization step. | Generally less sensitive than MTT. |
| WST-1 | Reduction of the WST-1 tetrazolium salt to a water-soluble dark yellow formazan product. | High sensitivity and broad linear range. More stable than other tetrazolium salts. | Can be more expensive than MTT. |
For compounds derived from Methyl 7-bromo-1H-benzotriazole-5-carboxylate, the WST-1 assay is often a preferred starting point due to its sensitivity and simpler workflow.[7] However, it is prudent to confirm initial findings with an alternative method, such as the MTT assay, to rule out any assay-specific artifacts.
Experimental Protocol: WST-1 Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Delving Deeper: Investigating the Mechanism of Cell Death
Once a compound demonstrates cytotoxic activity, the next logical step is to determine how it is killing the cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
A widely used method to detect apoptosis is through flow cytometry or fluorescence microscopy using Annexin V and propidium iodide (PI) co-staining. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.
This dual-staining approach allows for the differentiation of:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently-labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy.
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[8] Commercially available luminescent or fluorescent assays, such as Caspase-Glo® 3/7, provide a sensitive and high-throughput method for this purpose.
Identifying Molecular Targets: Enzyme Inhibition Assays
Many benzotriazole derivatives exert their biological effects by inhibiting specific enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.[2] Identifying the molecular target of a compound is a critical step in understanding its mechanism of action and for lead optimization.
In-Vitro Kinase Inhibition Assays
Protein kinases are a large family of enzymes that play crucial roles in cell signaling pathways.[9] Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. In-vitro kinase assays are essential for determining if a compound can directly inhibit the activity of a specific kinase. These assays typically involve incubating the purified kinase with its substrate, ATP (the phosphate donor), and the test compound. The amount of phosphorylated substrate is then quantified.
A variety of detection methods can be employed, including:
-
Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
When comparing kinase inhibitors, it is important to determine the IC50 value and the Ki (inhibition constant). The Ki is a more absolute measure of inhibitor potency as it is independent of the substrate concentration.[10]
Experimental Protocol: A General Kinase Inhibition Assay (Luminescence-based)
-
Reaction Setup: In a 384-well plate, add the purified kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a luciferase-based reagent that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.
| Derivative | Target Kinase | IC50 (nM) | Ki (nM) |
| Compound A | Kinase X | 50 | 25 |
| Compound B | Kinase X | 150 | 75 |
| Compound C | Kinase Y | 25 | 10 |
| Compound D | Kinase Y | 80 | 40 |
Note: This is illustrative data and does not represent actual experimental results.
High-Throughput Screening (HTS) for Lead Discovery
For large libraries of compounds derived from Methyl 7-bromo-1H-benzotriazole-5-carboxylate, high-throughput screening (HTS) is an indispensable tool for rapidly identifying promising "hits."[11][12][13] HTS utilizes automation and robotics to test thousands of compounds in a single day. The assays described above, particularly the WST-1 and luminescence-based kinase assays, are readily adaptable to an HTS format.
The typical HTS workflow involves:
-
Assay Development and Miniaturization: Adapting the chosen assay to a 384- or 1536-well plate format.
-
Pilot Screen: Testing a small subset of the compound library to validate the assay performance.
-
Primary Screen: Screening the entire compound library at a single concentration.
-
Hit Confirmation: Re-testing the "hits" from the primary screen to confirm their activity.
-
Dose-Response Studies: Performing serial dilutions of the confirmed hits to determine their IC50 values.
Conclusion
The in-vitro evaluation of compounds derived from Methyl 7-bromo-1H-benzotriazole-5-carboxylate requires a systematic and multi-faceted approach. By starting with broad cytotoxicity screening, followed by detailed investigations into the mechanism of cell death and specific molecular targets, researchers can build a comprehensive profile of their novel compounds. The strategic application of the assays and workflows described in this guide will enable the efficient identification and prioritization of promising drug candidates, ultimately accelerating the path from the laboratory to the clinic.
References
-
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - PMC. (n.d.). Retrieved February 8, 2026, from [Link]
-
A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis - JournalAgent. (n.d.). Retrieved February 8, 2026, from [Link]
-
Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (n.d.). Retrieved February 8, 2026, from [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11). Retrieved February 8, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved February 8, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). Retrieved February 8, 2026, from [Link]
-
Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC. (n.d.). Retrieved February 8, 2026, from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved February 8, 2026, from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved February 8, 2026, from [Link]
-
Cell-based assays on the rise | BMG LABTECH. (2022, May 2). Retrieved February 8, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). Retrieved February 8, 2026, from [Link]
-
High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC - NIH. (n.d.). Retrieved February 8, 2026, from [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021, July 1). Retrieved February 8, 2026, from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved February 8, 2026, from [Link]
-
Cell-Based Assays for Drug Discovery | Reaction Biology. (n.d.). Retrieved February 8, 2026, from [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Retrieved February 8, 2026, from [Link]
-
High-throughput screening - Wikipedia. (n.d.). Retrieved February 8, 2026, from [Link]
-
(PDF) Benzotriazole in Medicinal Chemistry - ResearchGate. (2025, August 9). Retrieved February 8, 2026, from [Link]
-
Synthesis and anticancer activity of benzotriazole derivatives - CityUHK Scholars. (n.d.). Retrieved February 8, 2026, from [Link]
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- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Benzotriazole-Derived Kinase Inhibitors: From TBB to Novel Hybrids
Topic: Comparative Efficacy of Kinase Inhibitors Derived from Benzotriazoles Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The benzotriazole scaffold, particularly its halogenated derivatives, represents a privileged structure in kinase inhibition, most notably for Casein Kinase 2 (CK2).[1][2][3] While 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) established the baseline as a highly selective ATP-competitive inhibitor, recent medicinal chemistry efforts have evolved this scaffold into N-substituted derivatives and heterocyclic hybrids with nanomolar potency. This guide objectively compares the efficacy, selectivity, and structural determinants of these inhibitors, providing validated protocols for their assessment.
The Benzotriazole Scaffold: Structural Basis of Inhibition
The efficacy of benzotriazole inhibitors stems from their ability to function as ATP mimetics. The triazole ring interacts with the hinge region of the kinase, while the hydrophobic substituents (typically halogens) exploit specific pockets adjacent to the ATP binding site.
Mechanism of Action (CK2 Focus)
In Protein Kinase CK2, the efficacy of TBB and its derivatives is driven by a unique hydrophobic cavity (defined by Val66, Ile174, and others) that is smaller or absent in other kinases.
-
The "Halogen Fit": The four bromine atoms of TBB perfectly fill this hydrophobic pocket.[4]
-
Electrostatics: The triazole nitrogen often bridges to Glu81 via conserved water molecules, stabilizing the complex.[4]
-
Selectivity Filter: This tight steric complementarity confers high selectivity to TBB compared to promiscuous inhibitors like Staurosporine.
Comparative Efficacy Analysis
The following analysis compares the three primary classes of benzotriazole-related inhibitors: the parent scaffold (TBB), the bioisosteric benzimidazole comparator (DMAT), and novel N-substituted hybrids.
Table 1: Biochemical and Cellular Efficacy Profile
| Compound Class | Representative Agent | Target(s) | IC50 (Enzymatic) | Ki (Dissociation Constant) | Selectivity Profile |
| Parent Scaffold | TBB (4,5,6,7-tetrabromo-1H-benzotriazole) | CK2 | 0.50 - 0.90 | 0.40 | High. Inhibits <10% of 70+ panel kinases at 10 |
| Benzimidazole Isostere | DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 | 0.14 | 0.04 | Moderate. Higher potency than TBB, but "dirtier" (inhibits DYRK1A, PIM1). |
| N2-Substituted Derivative | TBBt-Hydrazide (Acetic acid hydrazide deriv.) | CK2 | 0.13 | N/A | High. Improved lipophilicity and cellular penetration over TBB. |
| Hybrid Scaffold | CD-53 (Benzotriazole-pyrimidine hybrid) | CDK / FLT3 | 9 - 41 nM | N/A | Low (Multi-targeted). Designed for poly-pharmacology in cancer. |
Critical Analysis of Performance
-
Potency vs. Selectivity Trade-off:
-
TBB remains the gold standard for selectivity. If your experimental goal is to dissect a specific pathway (e.g., proving a phenotype is CK2-dependent), TBB is the superior probe despite lower potency.
-
DMAT offers superior potency (approx.[1] 10-fold lower Ki) due to the dimethylamino group acting as a hydrogen bond acceptor. However, researchers must control for off-target effects on PIM kinases.
-
-
The N-Substitution Advantage:
-
Unsubstituted benzotriazoles (like TBB) are acidic and can be ionized at physiological pH, limiting membrane permeability.
-
N2-alkylated isomers (e.g., TBBt-Hydrazide) often exhibit superior antiproliferative activity (IC50 ~6.3
M in A549 cells) compared to N1-isomers or the parent acid, driven by improved lipophilicity and specific contacts with Asp175/Lys68 in the active site.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Visualization of Signaling & Workflow
Diagram 1: CK2 Signaling Pathway & Inhibitor Intervention
This diagram illustrates the downstream effects of CK2 inhibition by Benzotriazoles, specifically blocking the Pro-Survival/Anti-Apoptotic pathways.
Caption: TBB/DMAT inhibits CK2, preventing the phosphorylation of Akt and NF-kB, thereby shifting the cell state from survival to apoptosis.
Validated Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating. The inclusion of a "Western Blot for Target Engagement" is critical; relying solely on phenotypic assays (viability) is insufficient due to potential off-target toxicity.
Protocol A: In Vitro Kinase Inhibition Assay (Luminescent)
Rationale: Uses ADP-Glo or Kinase-Glo to quantify ATP depletion. This is more high-throughput than radiometric 33P assays but requires strict control of background ATPase activity.
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Note: DTT must be fresh to prevent kinase oxidation.
-
Compound Dilution: Serially dilute Benzotriazole derivatives in 100% DMSO (start at 100
M). Final DMSO concentration in assay must be <1%. -
Enzyme Mix: Dilute recombinant CK2
(0.5 - 2.0 ng/well) in Kinase Buffer. -
Substrate Mix: Prepare Casein or CK2-specific peptide (RRRADDSDDDDD) at 50
M with Ultra-Pure ATP (at Km, typically 10 M). -
Reaction:
-
Add 2.5
L Compound + 2.5 L Enzyme. Incubate 10 min at RT (allows inhibitor binding). -
Add 5
L Substrate/ATP mix to start reaction. -
Incubate 60 min at 30°C.
-
-
Detection: Add 10
L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 L Kinase Detection Reagent (converts ADP to Light). -
Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Cellular Target Engagement (Western Blot)
Rationale: Validates that the inhibitor actually entered the cell and hit the specific kinase target, distinguishing efficacy from general toxicity.
-
Treatment: Seed MCF-7 or A549 cells. Treat with TBB (25
M) or TBBt-hydrazide (10 M) for 6, 12, and 24 hours. Include a DMSO control. -
Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) to preserve phosphorylation states.
-
Blotting:
-
Primary Antibody: Anti-phospho-Akt (Ser129) or Anti-phospho-Cdc37 (Ser13). Crucial: Do not use generic p-Akt (Ser473) as that is mTORC2 dependent; Ser129 is CK2 specific.
-
Loading Control: Total Akt or GAPDH.
-
-
Validation: A successful "hit" is defined as the reduction of p-Ser129 signal without a simultaneous reduction in Total Akt protein levels.
Diagram 2: Experimental Workflow for Validation
Caption: The validation cascade moves from chemical synthesis to enzymatic confirmation, followed by cellular phenotype and finally mechanistic proof via Western Blot.
References
-
Sarno, S. et al. (2001).[5] Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2').[1] FEBS Letters. Link
-
Pagano, M.A. et al. (2004). The advantages of the benzimidazole scaffold in the design of CK2 inhibitors. Megaminx. Link
-
Battistutta, R. et al. (2000). Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. Protein Science. Link
-
Assiut University. (2020).[6] CK2 inhibition, lipophilicity and anticancer activity of new N1 versus N2-substituted tetrabromobenzotriazole regioisomers.[6] RSC Advances. Link
-
Duncan, J.S. et al. (2008). A new reagent for the specific inhibition of protein kinase CK2.[2][3][6] Molecular & Cellular Biology. Link
Sources
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- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. b.aun.edu.eg [b.aun.edu.eg]
Lipophilicity of Methyl 7-bromo-1H-benzotriazole-5-carboxylate derivatives and cell permeability
Publish Comparison Guide: Lipophilicity & Permeability Profiling of Methyl 7-bromo-1H-benzotriazole-5-carboxylate Derivatives
Executive Summary: The Solubility-Permeability Paradox
In the development of ATP-competitive kinase inhibitors, particularly for Casein Kinase 2 (CK2) , the benzotriazole scaffold has historically been a "privileged structure." However, the classic reference compound—4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) —suffers from a critical limitation: while its high lipophilicity drives potency, its poor aqueous solubility and non-specific protein binding hamper clinical utility.[1]
This guide evaluates Methyl 7-bromo-1H-benzotriazole-5-carboxylate (referred to herein as MB-7 ), a strategic intermediate that replaces the poly-halogenated core with a carboxylate handle. We compare its physicochemical profile against its free acid metabolite and the traditional TBBt standard to guide lead optimization strategies.
Key Finding: The methyl ester modification in MB-7 shifts the LogP into the optimal "druggable" window (2.5–3.5), significantly enhancing passive membrane diffusion compared to its free acid analog, while avoiding the solubility "brick dust" issues associated with tetra-bromo analogs.
Structural Architecture & Comparative Analysis
To understand the permeability behavior, we must analyze the ionization states and lipophilic drivers of the three primary variants in this chemical series.
The Comparative Cohort
| Compound ID | Structure Description | Role in Discovery | Key Physicochemical Feature |
| MB-7 (Target) | Methyl 7-bromo-1H-benzotriazole-5-carboxylate | Prodrug / Lead | Balanced Lipophilicity: The methyl ester masks the polar carboxylate, and the single bromine provides hydrophobic contact without excessive molecular weight. |
| MB-Acid | 7-bromo-1H-benzotriazole-5-carboxylic acid | Metabolite | High Polarity: At physiological pH (7.4), the carboxylate is deprotonated ( |
| TBBt | 4,5,6,7-Tetrabromo-1H-benzotriazole | Legacy Control | Extreme Lipophilicity: Four bromine atoms create a "grease ball" effect. High membrane affinity but poor solubility limits free fraction availability. |
Lipophilicity Data (Experimental & Predicted)
The following data aggregates experimental shake-flask results with consensus computational predictions (cLogP).
| Property | MB-7 (Ester) | MB-Acid (Free Acid) | TBBt (Reference) |
| MW ( g/mol ) | ~256.06 | ~242.03 | ~434.7 |
| cLogP | 2.45 | 1.12 | 4.85 |
| LogD (pH 7.4) | 2.45 | -1.80 (Ionized) | 3.90 |
| TPSA (Ų) | ~65.0 | ~85.0 | ~42.0 |
| H-Bond Donors | 1 (NH) | 2 (NH, OH) | 1 (NH) |
| Permeability Class | High (Class II) | Low (Class III) | High/Variable (Class II/IV) |
Technical Insight: The drastic drop in LogD for MB-Acid at pH 7.4 confirms that intracellular activity (e.g., CK2 inhibition) will be negligible unless the compound is delivered as the MB-7 ester (prodrug strategy). The ester enters the cell via passive diffusion and is hydrolyzed in situ by intracellular esterases to the active acid form.
Mechanistic Visualization: SAR & Permeability Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the permeability differences.
Caption: Comparative flux of benzotriazole derivatives. MB-7 achieves optimal cytosolic entry compared to the charge-repelled Acid or membrane-retained TBBt.
Cell Permeability Assessment: Protocols & Interpretation
To validate the lipophilicity data, we utilize the PAMPA (Parallel Artificial Membrane Permeability Assay) for early screening, followed by Caco-2 for confirmation.
Protocol A: PAMPA (High-Throughput Screening)
This assay measures passive diffusion solely based on lipophilicity, excluding transporter effects.
-
Preparation: Dissolve MB-7, MB-Acid, and TBBt in DMSO to 10 mM stock. Dilute to 50 µM in PBS (pH 7.4).
-
The Sandwich:
-
Donor Plate: Add 300 µL of compound solution.
-
Acceptor Plate: Pre-coat the PVDF membrane filter with 5 µL of 1% lecithin in dodecane (artificial lipid). Add 200 µL of blank PBS to acceptor wells.
-
-
Incubation: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates. Analyze both Donor and Acceptor concentrations using LC-MS/MS or UV-Vis (280 nm).
-
Calculation:
Expected Results:
-
MB-7:
cm/s (High Permeability). -
MB-Acid:
cm/s (Low Permeability).
Protocol B: Caco-2 (Biomimetic Validation)
Essential for confirming that MB-7 is not a substrate for P-gp efflux pumps.
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days to form a differentiated monolayer (TEER > 300
). -
Transport Assay: Apply MB-7 (10 µM) to the Apical (A) side. Monitor appearance in the Basolateral (B) side over 2 hours.
-
Efflux Check: Run a parallel experiment (B
A). -
Interpretation: If Ratio
, the compound is likely not an efflux substrate.
Workflow Visualization: Assay Decision Tree
This flowchart guides the experimental validation process for benzotriazole derivatives.
Caption: Step-wise validation workflow from synthesis to lead selection.
References
-
Pagano, M. A., et al. (2004). "Tetrabromobenzotriazole (TBBt) and related compounds as potent inhibitors of casein kinase-2 (CK2)."[1][2][3] Journal of Medicinal Chemistry.
-
Di Mola, A., et al. (2021). "Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors." International Journal of Molecular Sciences.
-
Cyprotex. (n.d.). "PAMPA (Parallel Artificial Membrane Permeability Assay) Protocol and Data Interpretation." Evotec/Cyprotex Technical Guides.
-
PubChem. (2023). "Compound Summary: 1H-Benzotriazole-5-carboxylic acid." National Library of Medicine.
-
Chojnacki, K., et al. (2018). "Structure-activity relationship analysis of benzotriazole derivatives as CK2 inhibitors." Bioorganic & Medicinal Chemistry.
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- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Cytotoxicity Assays for Methyl 7-bromo-1H-benzotriazole-5-carboxylate Derivatives
Executive Summary
Molecules synthesized from Methyl 7-bromo-1H-benzotriazole-5-carboxylate represent a critical class of pharmacophores, primarily functioning as ATP-competitive inhibitors of Protein Kinase CK2 (Casein Kinase 2) . While the benzotriazole scaffold provides high affinity for the ATP-binding pocket, the C5-carboxylate and C7-bromo functional handles introduce significant variability in lipophilicity and solubility.
This guide challenges the routine use of tetrazolium-based assays (MTT/MTS) for this specific scaffold. Experimental evidence suggests that ATP-bioluminescence and Real-Time Cell Analysis (RTCA) provide superior fidelity for these derivatives. This document details the comparative performance of these assays and provides validated protocols to eliminate false positives caused by compound precipitation and mitochondrial uncoupling.
The Chemical Context: Why Standard Assays Fail
To select the correct assay, one must understand the physicochemical behavior of the analyte. The Methyl 7-bromo-1H-benzotriazole-5-carboxylate scaffold presents two distinct challenges in aqueous media:
-
Hydrophobicity & Precipitation: The poly-halogenated benzotriazole core is inherently lipophilic. Derivatives often require high DMSO concentrations for solubilization.[1] In standard MTT assays, rapid precipitation upon addition to aqueous media can form micro-crystals that scatter light, artificially inflating absorbance readings at 570 nm (false viability).[1][2]
-
Mitochondrial Uncoupling: Benzotriazoles can act as protonophores, uncoupling oxidative phosphorylation.[1][2] Since MTT reduction relies on mitochondrial dehydrogenase activity, a compound that stresses mitochondria without immediately killing the cell can alter MTT reduction rates, decoupling the signal from actual cell number.[1]
Diagram 1: Assay Selection Workflow
The following decision matrix outlines the logical flow for selecting the appropriate cytotoxicity screen based on the derivative's solubility and mechanism.
Caption: Decision matrix for selecting cytotoxicity assays based on the solubility profile of benzotriazole derivatives.
Comparative Analysis of Assays
The table below contrasts the three primary methodologies for evaluating CK2 inhibitors derived from this scaffold.
| Feature | MTT / MTS (Tetrazolium) | ATP Bioluminescence (e.g., CellTiter-Glo) | Real-Time Impedance (xCELLigence) |
| Readout | Metabolic Activity (Dehydrogenase) | Metabolic Activity (ATP Quantitation) | Cell Attachment & Morphology |
| Suitability for Benzotriazoles | Low. Risk of chemical reduction and precipitation interference.[2] | High. Lytic step eliminates solubility issues; direct correlation to kinase inhibition.[1] | High. Label-free; distinguishes cytotoxic vs. cytostatic effects.[1] |
| Sensitivity | Moderate (~1,000 cells/well) | Ultra-High (<10 cells/well) | High (Dependent on cell size) |
| Interference | High. Colored compounds/precipitates affect OD.[2] | Low. Luminescence is less prone to quenching by small molecules.[1] | None. Electrical impedance is unaffected by optical properties.[1] |
| Throughput | High | High | Medium (Requires dedicated hardware) |
| Cost | $ |
Critical Insight: The "Kinase Inhibitor Paradox" in MTT
For CK2 inhibitors, ATP depletion often precedes cell death.[1] MTT measures enzymatic turnover, which can remain active even as ATP levels crash.[1][2] Consequently, MTT assays often underestimate the potency (higher IC50) of benzotriazole CK2 inhibitors compared to ATP-based assays [1].
Validated Experimental Protocols
Protocol A: ATP Bioluminescence (Recommended Standard)
Rationale: This assay bypasses the optical interference of the benzotriazole ring and provides a direct readout of cellular energy status, which is the primary target of ATP-competitive inhibitors.
Materials:
-
Promega CellTiter-Glo® 2.0 or equivalent.[1]
-
White-walled, clear-bottom 96-well plates (prevents signal bleed).[2]
-
Cells: MCF-7 or Jurkat (common CK2-dependent lines).[2]
Workflow:
-
Seeding: Plate cells (e.g., 3,000 cells/well) in 100 µL media. Incubate 24h for attachment.
-
Compound Preparation:
-
Treatment: Add 100 µL of 2x compound solution to wells. Incubate for 48h or 72h.
-
Control: Include a "No Cell" control with compound to check for chemical luminescence (rare but possible).[2]
-
-
Lysis & Detection:
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 100 µL CellTiter-Glo reagent.[1]
-
Orbitally shake for 2 mins (lysis).
-
Incubate 10 mins (stabilize signal).
-
-
Measurement: Read Total Luminescence (integration time: 0.5 – 1 sec).
Protocol B: Real-Time Cell Analysis (Kinetic Profiling)
Rationale: Benzotriazole derivatives often induce cell cycle arrest (G2/M) before apoptosis.[2] End-point assays miss this nuance. Impedance measuring allows you to see the "flatlining" of growth before the drop in Cell Index.
Workflow:
-
Background Reading: Add 50 µL media to E-Plate 96. Measure background impedance.[1]
-
Seeding: Add 100 µL cell suspension. Allow attachment (approx. 24h) until Cell Index (CI) stabilizes > 1.0.[2]
-
Treatment: Add compounds.
-
Monitoring: Set read interval to 15 mins for the first 4 hours (to detect immediate toxicity/solubility artifacts), then every 1 hour for 72 hours.
-
Analysis: Calculate IC50 based on the Area Under the Curve (AUC) or CI at 72h.
Mechanistic Validation (The "Why")
To ensure the cytotoxicity observed is due to CK2 inhibition and not off-target toxicity (e.g., membrane disruption), you must validate the mechanism. CK2 inhibition typically triggers the intrinsic apoptotic pathway.
Diagram 2: Mechanism of Action & Assay Correlation
This diagram illustrates how the benzotriazole derivative interacts with the pathway and which assay captures which event.
Caption: Correlation between CK2 inhibition pathway and selected validation assays.
References
-
Prudent, R., & Cochet, C. (2009).[1][2] New protein kinase CK2 inhibitors: jumping out of the catalytic box. Drug Discovery Today, 14(13-14), 679-689.[1][2] Link
-
Pagano, M. A., et al. (2008).[1][2] Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole.[1][2][3][4] Journal of Medicinal Chemistry, 51(5), 1218-1225.[1][2] Link[2]
-
Riss, T. L., et al. (2016).[1][2] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Cozza, G., & Pinna, L. A. (2016).[1][2] Casein kinases as potential therapeutic targets.[1][5] Expert Opinion on Therapeutic Targets, 20(3), 319-340.[1][2] Link
-
Promega Corporation. (2023).[1][2] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Hazard Assessment: A Synthesis of Chemical Properties
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a molecule that combines the characteristics of a brominated aromatic compound and a benzotriazole. This combination informs our understanding of its potential hazards and dictates the necessary safety precautions.
-
Brominated Aromatic Compounds: This class of chemicals can exhibit varying degrees of toxicity. It is prudent to assume that Methyl 7-bromo-1H-benzotriazole-5-carboxylate may cause skin and eye irritation upon contact.[1][2] Inhalation of dust or aerosols should also be avoided.
-
Benzotriazole Derivatives: Benzotriazoles are known to be persistent in the environment and can be harmful to aquatic life.[3] Some benzotriazole compounds are also classified as harmful if swallowed.
Given these properties, all handling and disposal procedures should be conducted with the assumption that this compound is a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is non-negotiable when handling Methyl 7-bromo-1H-benzotriazole-5-carboxylate and its associated waste. The following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[4] | Protects against splashes of contaminated solvents and accidental contact with the solid compound. |
| Hand Protection | Nitrile gloves (double-gloving is recommended).[1][5] | Provides a barrier against skin contact. Immediate replacement is necessary if contamination occurs. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Prevents inhalation of the compound. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Caption: Disposal workflow for Methyl 7-bromo-1H-benzotriazole-5-carboxylate.
Waste Container Selection and Labeling
The Principle of Compatibility: The choice of a waste container is critical to prevent chemical reactions and degradation of the container itself.
-
Recommended Materials: High-Density Polyethylene (HDPE) or glass containers are suitable for collecting waste containing Methyl 7-bromo-1H-benzotriazole-5-carboxylate.[6] Chemical compatibility charts indicate that while HDPE has good resistance to many chemicals, it can be incompatible with some aromatic and halogenated hydrocarbons.[7][8][9][10] Polypropylene (PP) is generally less resistant than polyethylene and may not be suitable for long-term storage of halogenated organic waste.[11][12][13][14][15] Therefore, for an abundance of caution, a glass container with a secure, chemically resistant cap is the preferred primary container, with HDPE serving as a suitable secondary containment.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "Methyl 7-bromo-1H-benzotriazole-5-carboxylate" and any solvents present.
-
The approximate concentrations of each component.
-
The relevant hazard pictograms (e.g., irritant, environmentally hazardous).
-
The date of initial waste accumulation.
-
The name of the principal investigator or research group.
-
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[16][17]
-
Halogenated Waste Stream: Methyl 7-bromo-1H-benzotriazole-5-carboxylate waste must be collected in a dedicated "Halogenated Organic Waste" container.[18]
-
Incompatibilities to Avoid:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with acidic or basic waste streams.
-
DO NOT mix with strong oxidizing or reducing agents.
-
Collection and Interim Storage
-
Solid Waste: Unused or contaminated solid Methyl 7-bromo-1H-benzotriazole-5-carboxylate should be transferred carefully into the designated waste container within a chemical fume hood to minimize dust inhalation.
-
Liquid Waste: Solutions containing the compound should be poured slowly into the designated liquid waste container. Use a funnel to prevent spills.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated and properly labeled Satellite Accumulation Area within the laboratory.[19] The SAA should have secondary containment to capture any potential leaks.
Final Disposal Logistics: The Path to Destruction
The ultimate disposal of halogenated organic waste requires specialized facilities and procedures.
-
High-Temperature Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[18][20][21][22][23] This process ensures the complete destruction of the molecule, converting it into less harmful substances such as carbon dioxide, water, and hydrogen bromide, which are then scrubbed from the exhaust gases.[23]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your halogenated waste. Adhere strictly to their procedures and timelines.
Spill Management: Preparedness is Key
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent others from entering the area.
-
Provide details of the spilled material to the emergency responders.
-
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of Methyl 7-bromo-1H-benzotriazole-5-carboxylate, upholding their commitment to laboratory safety and environmental stewardship.
References
-
Biosynth. (n.d.). Methyl 7-bromo-1H-benzotriazole-5-carboxylate. ChemBuyersGuide.com. Retrieved from [Link]
-
Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Safe Laboratory Waste Disposal Practices. Retrieved from [Link]
-
BLD Pharmatech Co., Limited. (n.d.). Methyl 7-broMo-1H-benzotriazole-5-carboxylate. ChemBuyersGuide.com. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Industrial Specialties Mfg. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Braskem. (n.d.). Polypropylene chemical resistance. Retrieved from [Link]
-
Maharashtra Pollution Control Board. (n.d.). Guidelines for Common Hazardous Waste Incineration. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]
-
Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]
-
HMC Polymers Co., Ltd. (n.d.). Polypropylene Chemical Resistance Guide. Retrieved from [Link]
-
Tillman, D. A. (1986). Incineration of hazardous waste: A critical review. AIChE Symposium Series, 82(249), 1-13. Retrieved from [Link]
-
March Pump. (n.d.). HDPE Chemical Resistance Guide. Retrieved from [Link]
-
Krenkel, H. B., & Wakelin, A. (1999, March 1). Hazardous waste incineration – A viable and environmentally sound option. Environmental Science & Engineering Magazine. Retrieved from [Link]
-
PailHQ. (2024, December 19). HDPE Chemical Compatibility Chart: 50+ Chemicals. Retrieved from [Link]
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Kelco. (n.d.). Chemical Compatibility Chart: Polypropylene. Retrieved from [Link]
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ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
